molecular formula C6H5N3O B2635836 5H-Pyrrolo[3,2-d]pyrimidin-4-ol CAS No. 5655-01-6; 65996-58-9

5H-Pyrrolo[3,2-d]pyrimidin-4-ol

カタログ番号: B2635836
CAS番号: 5655-01-6; 65996-58-9
分子量: 135.126
InChIキー: UWMXUDUWVFWJPX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5H-Pyrrolo[3,2-d]pyrimidin-4-ol (CAS: 39455-99-7) is a chemical compound belonging to the class of pyrrolopyrimidines, which are heterocyclic structures of significant interest in medicinal chemistry and drug discovery . This scaffold is recognized as a purine analog and is frequently investigated as a core building block for the synthesis of novel therapeutic agents . Pyrrolopyrimidine derivatives, such as this compound, are extensively studied for their potential as antifolate agents in oncology research. These analogs can be designed to inhibit key enzymes in the de novo purine nucleotide biosynthesis pathway, such as glycinamide ribonucleotide formyltransferase (GARFTase) and 5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase (AICARFTase) . By targeting these enzymes, pyrrolopyrimidine-based compounds can disrupt DNA synthesis and exert antiproliferative effects on tumor cells. Some related compounds in this class are also explored for their selective uptake via specific cellular transporters, such as the folate receptor (FR) α, offering a potential strategy for targeted cancer therapy . Researchers value this chemical scaffold for its versatility in constructing molecules that probe biological systems. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-5-4(1-2-7-5)8-3-9-6/h1-3,7H,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWMXUDUWVFWJPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1N=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60971989
Record name 5H-Pyrrolo[3,2-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60971989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5655-01-6
Record name 5H-Pyrrolo[3,2-d]pyrimidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60971989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Foundational & Exploratory

Foreword: The Strategic Importance of Foundational Physicochemical Data

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Physicochemical Properties of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol

In the landscape of modern drug discovery, the journey from a promising hit to a viable clinical candidate is paved with data. Among the most critical datasets are the fundamental physicochemical properties of a molecule. These parameters—solubility, lipophilicity, ionization state, and thermal stability—govern a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile, ultimately dictating its potential for success.[1][2] The 5H-pyrrolo[3,2-d]pyrimidine scaffold, a key heterocyclic motif and a regioisomer of biologically significant purines, represents a class of molecules with immense therapeutic potential.[3][4][5] Derivatives have shown promise in various therapeutic areas, making a deep understanding of their core properties essential for any research program.[1]

This guide provides a comprehensive technical overview of the core physicochemical properties of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just data, but the strategic context and experimental causality behind its measurement. By grounding our discussion in robust, validated protocols, we aim to equip scientists with the knowledge to make informed decisions, anticipate development challenges, and unlock the full potential of this important molecular scaffold.

Molecular Identity and Structural Characteristics

5H-Pyrrolo[3,2-d]pyrimidin-4-ol is a heterocyclic organic compound featuring a fused ring system of a pyrrole and a pyrimidine. It is important to recognize that this compound exists in a tautomeric equilibrium with its more stable keto form, 3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one. This tautomerism is a critical consideration as it influences hydrogen bonding potential, crystal packing, and interactions with biological targets.

Caption: Tautomeric equilibrium of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol.

Table 1: Core Molecular Identifiers

IdentifierValueSource(s)
Chemical Name 5H-Pyrrolo[3,2-d]pyrimidin-4-olChemcia
Synonym(s) 3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
CAS Number 39455-99-7 (for -ol form)[6]
5655-01-6 (for -one form)
Molecular Formula C₆H₅N₃O[6]
Molecular Weight 135.13 g/mol [6]

Key Physicochemical Properties and Their Impact on Drug Development

The optimization of physicochemical properties is a delicate balancing act in medicinal chemistry.[7] A molecule must possess sufficient aqueous solubility for formulation and absorption, yet enough lipophilicity to permeate biological membranes. Its ionization state, dictated by pKa, will change as it traverses the varying pH environments of the body, affecting both of these parameters.

adme_relationship Solubility Aqueous Solubility ADMET ADMET Profile Solubility->ADMET Absorption, Formulation Lipophilicity Lipophilicity (LogP/LogD) Lipophilicity->ADMET Permeability, Target Binding, Metabolism pKa Ionization (pKa) pKa->ADMET Site of Absorption, Distribution Stability Thermal/Chemical Stability Stability->ADMET Shelf-life, Processing

Caption: Interplay of physicochemical properties and the ADMET profile.

Melting Point and Thermal Stability

Field Insight: The melting point is more than a simple measure of purity; it provides critical information about a compound's crystal lattice energy and stability.[8] A high melting point often correlates with low solubility, a significant hurdle in drug development. Differential Scanning Calorimetry (DSC) is the gold-standard technique, revealing not just the melting temperature but also other thermal events like decomposition or phase transitions.[8] For crystalline substances intended for pharmaceutical use, a sharp, well-defined melting peak is a key indicator of high purity.[8]

Aqueous Solubility

Field Insight: Poor aqueous solubility is a primary cause of failure for drug candidates. A compound must dissolve in the gastrointestinal fluid to be absorbed. For intravenous formulations, complete solubility is non-negotiable. It is crucial to distinguish between kinetic solubility (measured in high-throughput screens from a DMSO stock) and thermodynamic solubility (the true equilibrium value), as the latter is essential for formulation development. N-heterocyclic compounds often exhibit solubility in polar organic solvents like DMSO.[10][11]

Data Summary: Direct aqueous solubility data for 5H-Pyrrolo[3,2-d]pyrimidin-4-ol is sparse. However, its regioisomer, Pyrrolo[2,3-d]pyrimidin-4-ol, is described as "practically insoluble in water" but soluble in dimethyl sulfoxide (DMSO).[9][11] This is a common characteristic for planar, hydrogen-bond-donating-and-accepting heterocyclic systems, which often favor self-association in a crystal lattice over interaction with water.

Ionization Constant (pKa)

Field Insight: The pKa is arguably one of the most influential physicochemical parameters. It dictates the percentage of a molecule that is in its ionized versus neutral form at a given pH.[1] This is critical because only the neutral form readily crosses lipid membranes, while the ionized form is typically more water-soluble. The pKa profile of a compound governs its absorption site in the GI tract, its distribution into tissues, and its potential for pH-dependent target binding. For heterocyclic compounds with multiple nitrogen atoms, determining the pKa values for both acidic and basic centers is essential.[10][12]

Data Summary: An experimentally determined pKa for 5H-Pyrrolo[3,2-d]pyrimidin-4-ol is not available in the reviewed sources. By analogy to other pyrimidinone structures, one can anticipate both an acidic pKa (for the N-H proton of the pyrrole or pyrimidinone) and a basic pKa (for one of the pyrimidine ring nitrogens).[12] For example, 4(3H)-pyrimidinone has a basic pKa of 1.7 and an acidic pKa of 8.6.[12] Precise determination via potentiometric titration is necessary for accurate ADMET modeling.

Lipophilicity (LogP and LogD)

Field Insight: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a double-edged sword.[7] Sufficient lipophilicity is required for membrane permeation and target engagement, but excessive lipophilicity often leads to poor solubility, increased metabolic clearance, and off-target toxicity.[7] We measure this property as the partition coefficient (LogP) for the neutral species and the distribution coefficient (LogD) at a specific pH (typically 7.4), which accounts for both neutral and ionized species.

Data Summary: A computed XLogP3 value for the regioisomer Pyrrolo[2,3-d]pyrimidin-4-ol is -0.2.[9] This value suggests that the compound is relatively hydrophilic. A negative LogP indicates a preference for the aqueous phase over the octanol phase, which aligns with the presence of multiple hydrogen bond donors and acceptors in the structure. This low lipophilicity, combined with potentially poor solubility, presents a classic drug development challenge: optimizing membrane permeability without sacrificing aqueous solubility.

Standardized Experimental Protocols

To ensure data reliability and reproducibility, the use of standardized, validated protocols is paramount. The following sections detail the methodologies for determining the key physicochemical properties discussed.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

dsc_workflow start Start: Sample Preparation prep Weigh 1-3 mg of compound into an aluminum DSC pan. start->prep seal Hermetically seal the pan. prep->seal instrument Place sample and reference pan into the DSC cell. seal->instrument program Program Instrument: - Equilibrate at 25°C - Ramp temperature at 10°C/min instrument->program run Initiate thermal scan under inert N2 atmosphere. program->run analysis Analyze thermogram: Identify endothermic peak for melting. run->analysis report Report Tonset and Tpeak. analysis->report end End report->end

Caption: Workflow for Melting Point Determination by DSC.

  • Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. The melting of a crystalline solid is an endothermic event, appearing as a distinct peak on the thermogram.[8]

  • Methodology:

    • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

    • Sample Preparation: Accurately weigh 1-3 mg of the test compound into an aluminum DSC pan. Crimp a lid to hermetically seal the pan. Prepare an empty, sealed pan as a reference.

    • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert nitrogen atmosphere.

    • Thermal Program: Equilibrate the cell at a starting temperature (e.g., 25°C). Initiate a heating ramp at a controlled rate, typically 10°C/min, to a temperature well above the expected melting point.

    • Data Analysis: The resulting thermogram plots heat flow versus temperature. The melting event is identified as an endothermic peak. The onset temperature of this peak (Tonset) is typically reported as the melting point. The peak maximum (Tpeak) is also noted.[8]

Thermodynamic Solubility Determination via Shake-Flask Method

solubility_workflow start Start: Prepare System add_solid Add excess solid compound to vials containing buffer (pH 7.4). start->add_solid equilibrate Seal vials and shake/agitate at a constant temperature (e.g., 25°C) for 24-48 hours. add_solid->equilibrate separate Separate solid from supernatant (centrifugation or filtration). equilibrate->separate quantify Carefully remove an aliquot of the saturated supernatant. separate->quantify analyze Determine compound concentration in the supernatant via a validated analytical method (e.g., LC-UV, UPLC-MS). quantify->analyze report Report solubility in µg/mL or µM. analyze->report end End report->end

Caption: Workflow for Thermodynamic Solubility Determination.

  • Principle: This method measures the equilibrium concentration of a compound in a specific solvent or buffer after a prolonged incubation period, ensuring the solution is fully saturated. It is considered the "gold standard" for solubility measurement.

  • Methodology:

    • System Preparation: Add an excess amount of the solid test compound to a vial containing a known volume of the test medium (e.g., phosphate-buffered saline, PBS, at pH 7.4). The excess solid ensures that equilibrium saturation will be reached.

    • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

    • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation at high speed, followed by careful removal of the supernatant, or by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

    • Quantification: Dilute an aliquot of the clear supernatant with a suitable solvent and determine the concentration of the dissolved compound using a validated analytical method, such as LC-UV or UPLC-MS, against a standard curve.

    • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in that medium.

pKa Determination by Potentiometric Titration

pka_workflow start Start: Instrument Calibration calibrate Calibrate pH meter with standard buffers (e.g., pH 4, 7, 10). start->calibrate prepare_sol Dissolve a known amount of compound in a suitable solvent (e.g., water with co-solvent). calibrate->prepare_sol titrate Titrate the solution with a standardized acid (e.g., 0.1M HCl) or base (e.g., 0.1M NaOH). prepare_sol->titrate record Record pH after each incremental addition of titrant. titrate->record plot Plot pH versus volume of titrant added. record->plot analyze Determine pKa from the titration curve (point of half-equivalence). plot->analyze end End analyze->end

Caption: Workflow for pKa Determination by Potentiometric Titration.

  • Principle: This method involves the gradual addition of a standardized acid or base (titrant) to a solution of the compound while monitoring the pH.[1] The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the buffering region on the titration curve.

  • Methodology:

    • Instrument Calibration: Calibrate a high-precision pH meter using at least three standard buffer solutions that bracket the expected pKa.

    • Sample Preparation: Dissolve a precise, known amount of the test compound in a suitable solvent. For compounds with low water solubility, a co-solvent system (e.g., water/methanol) may be required.

    • Titration: Place the solution in a jacketed beaker to maintain a constant temperature. Submerge the calibrated pH electrode. Add small, precise volumes of a standardized titrant (e.g., 0.1 M NaOH to determine an acidic pKa, or 0.1 M HCl for a basic pKa).

    • Data Recording: After each addition of titrant, allow the pH reading to stabilize and record the value. Continue the titration well past the equivalence point.

    • Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa can be determined from the first derivative of the curve (locating the equivalence point) and identifying the pH at the half-equivalence point.

Conclusion and Future Directions

The physicochemical properties of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol characterize it as a polar, hydrophilic heterocyclic compound, likely possessing low aqueous solubility and a high melting point due to strong intermolecular forces. Its potential for both acidic and basic ionization further complicates its ADMET profile. For drug development professionals, this profile signals a need for careful structural modification to achieve an optimal balance of properties.[7] Strategies may include the addition of lipophilic groups to improve permeability or the incorporation of ionizable functionalities to modulate solubility. The experimental protocols detailed herein provide a robust framework for accurately characterizing this compound and its future analogs, forming the essential foundation upon which successful drug discovery programs are built.

References

  • Benchchem. (n.d.). Physicochemical Properties of Novel Pyrimidine Compounds: A Technical Guide.
  • PubChem. (n.d.). 5H-Pyrrolo(3,2-d)pyrimidin-4-amine. National Center for Biotechnology Information.
  • Ghosh, S., et al. (n.d.). Physicochemical Properties of a Bi-aromatic Heterocyclic-Azo/BSA Hybrid System at the Air–Water Interface. PMC.
  • Maiti, K., et al. (n.d.). Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors. PMC.
  • Pajak, J., et al. (2023). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. MDPI.
  • RA Journals. (2015). Importance of Physicochemical Properties In Drug Discovery.
  • Sravani, G.S.S., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
  • Taylor & Francis Online. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery.
  • Sygnature Discovery. (2024). Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery.
  • Hangzhou KieRay Chem Co.,LTD. (2022). Buy Pyrrolo[2,3-d]pyrimidin-4-ol industrial Grade.
  • MilliporeSigma. (n.d.). 3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one.
  • Chemcia Scientific, LLC. (n.d.). 5H-Pyrrolo[3,2-d]pyrimidin-4-ol-Information.
  • Science Alert. (2015). Exploration of the Chemistry and Biological Properties of Pyrimidine as a Privilege Pharmacophore in Therapeutics.
  • ChemicalBook. (2026). Pyrrolo[2,3-d]pyrimidin-4-ol | 3680-71-5.

Sources

An In-depth Technical Guide to the Molecular Weight of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular weight of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document will delve into the theoretical calculation of its molecular weight based on its chemical formula, and further explore the experimental determination using advanced analytical techniques. This guide is intended to be a valuable resource for researchers and professionals working with this and related compounds, offering both foundational knowledge and practical insights into its characterization.

Introduction to 5H-Pyrrolo[3,2-d]pyrimidin-4-ol

5H-Pyrrolo[3,2-d]pyrimidin-4-ol belongs to the pyrrolopyrimidine class of heterocyclic compounds. This scaffold is a key structural motif in numerous biologically active molecules, including analogues of purines, which are fundamental components of nucleic acids.[1] The interest in pyrrolopyrimidines stems from their diverse pharmacological activities, which include, but are not limited to, anticancer, antiviral, and antibacterial properties.[2][3] The specific compound, 5H-Pyrrolo[3,2-d]pyrimidin-4-ol, serves as a crucial building block in the synthesis of more complex derivatives with potential therapeutic applications.[1][4][5] A precise understanding of its fundamental physicochemical properties, beginning with its molecular weight, is paramount for any research and development endeavor.

Physicochemical Properties and Molecular Weight

The molecular formula of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol is C₆H₅N₃O.[6] Based on this formula, we can calculate its theoretical molecular weight.

Theoretical Molecular Weight Calculation

The molecular weight is the sum of the atomic weights of all atoms in a molecule. Using the atomic weights of carbon (C), hydrogen (H), nitrogen (N), and oxygen (O):

  • Carbon (C): 6 atoms × 12.011 u = 72.066 u

  • Hydrogen (H): 5 atoms × 1.008 u = 5.040 u

  • Nitrogen (N): 3 atoms × 14.007 u = 42.021 u

  • Oxygen (O): 1 atom × 15.999 u = 15.999 u

Total Molecular Weight = 72.066 + 5.040 + 42.021 + 15.999 = 135.126 u

For practical laboratory purposes, this is often rounded. The commonly cited molecular weight for 5H-Pyrrolo[3,2-d]pyrimidin-4-ol is 135.13 g/mol .[6]

Summary of Key Physicochemical Data
PropertyValueSource
Molecular Formula C₆H₅N₃O[6]
Molecular Weight 135.13 g/mol [6]
CAS Number 39455-99-7[6]
Purity >95%[6]

Experimental Determination of Molecular Weight

While the theoretical molecular weight is a crucial starting point, its experimental verification is a cornerstone of chemical analysis, ensuring the identity and purity of a synthesized or purchased compound. Mass spectrometry (MS) is the primary technique employed for this purpose.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[7] For a compound like 5H-Pyrrolo[3,2-d]pyrimidin-4-ol, soft ionization techniques are generally preferred to minimize fragmentation and observe the intact molecular ion.

3.1.1. Experimental Workflow for MS Analysis

Sources

An In-Depth Technical Guide to the NMR Spectral Data of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and medicinal chemistry, the pyrrolo[3,2-d]pyrimidine scaffold stands as a privileged heterocyclic system. Its structural analogy to purines renders it a compelling framework for the design of inhibitors targeting a multitude of enzymes and receptors. At the heart of this family lies 5H-Pyrrolo[3,2-d]pyrimidin-4-ol, more commonly and stably known as 9-Deazaguanine. The precise and unambiguous structural elucidation of this core and its derivatives is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of downstream biological data.

This technical guide moves beyond a simple repository of data. It is crafted from the perspective of a seasoned application scientist to provide not just the 'what' but the 'why'—delving into the causal logic behind spectral features, experimental choices, and data interpretation. For researchers, scientists, and drug development professionals, this document serves as a practical and in-depth resource for mastering the NMR spectroscopic characterization of this vital chemical entity.

The Foundational Structure: Tautomerism and its Spectroscopic Implications

A critical initial consideration for 5H-Pyrrolo[3,2-d]pyrimidin-4-ol is the concept of prototropic tautomerism. The name implies an enol-like hydroxyl group at the C4 position. However, both experimental evidence and computational studies confirm that the equilibrium in solution overwhelmingly favors the lactam (or amide) form: 2-amino-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one .[1] This is the species observed and characterized by NMR spectroscopy.

This lactam-lactim tautomerism is fundamental to the molecule's chemistry and has profound implications for its NMR spectrum:

  • Protonation States: The presence of exchangeable protons on the pyrrole nitrogen (N5), the pyrimidine nitrogen (N1), and the exocyclic amino group (C2-NH2) leads to signals that are sensitive to solvent, temperature, and pH.

  • Chemical Shifts: The C4 carbon, being a carbonyl in the dominant tautomer, exhibits a characteristic downfield shift in the ¹³C NMR spectrum, typically >150 ppm. The attached proton is on N3, not oxygen, which influences its chemical environment.

For the purpose of this guide, we will refer to the molecule by its common and most stable tautomeric name, 9-Deazaguanine , and all spectral data will correspond to this 4-oxo form.

tautomerism cluster_enol 5H-Pyrrolo[3,2-d]pyrimidin-4-ol (Lactim/Enol Tautomer - Minor) cluster_amide 9-Deazaguanine (Lactam/Amide Tautomer - Major) enol amide enol->amide caption Tautomeric Equilibrium of 9-Deazaguanine. NMR_Prep_Workflow start Start: Purified 9-Deazaguanine weigh 1. Weigh Sample (5-25 mg) start->weigh dissolve 2. Add Solvent (DMSO-d6, 0.6 mL) weigh->dissolve mix 3. Dissolve (Vortex/Sonicate) dissolve->mix check_sol Homogeneous Solution? mix->check_sol check_sol->mix No filter 4. Filter into NMR Tube check_sol->filter Yes final 5. Cap & Label Ready for Analysis filter->final caption Workflow for NMR Sample Preparation.

Figure 2. A self-validating workflow for preparing high-quality NMR samples.

The Impact of Solvent Selection

While DMSO-d₆ is standard, using other solvents can provide valuable information, particularly regarding exchangeable protons.

  • Deuterium Oxide (D₂O): 9-Deazaguanine has limited solubility in neutral D₂O. Upon dissolution, the NH and NH₂ protons will exchange with deuterium. A ¹H NMR spectrum in D₂O will show the disappearance of the signals at 11.69 ppm and 5.76 ppm. This "D₂O shake" experiment is a definitive method for identifying exchangeable protons. * Methanol-d₄ (CD₃OD): Similar to D₂O, methanol-d₄ will facilitate the exchange of labile protons, leading to the disappearance or significant broadening of the NH and NH₂ signals. The residual protium signal of CD₃OD appears around 3.31 ppm. [2]

Advanced Structural Elucidation with 2D NMR Spectroscopy

For unambiguous assignment, especially in derivatized analogs, a suite of 2D NMR experiments is indispensable. The assignments for 9-Deazaguanine were confirmed using these methods. [3]

¹H-¹H COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are scalar (J) coupled, typically through 2-3 bonds. For the parent 9-deazaguanine, which has no vicinal or geminal protons, the COSY spectrum is simple and primarily serves to confirm the absence of such couplings. In substituted analogs, it is the primary tool for tracing out proton-proton networks.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

HSQC correlates protons directly to the carbons they are attached to (¹JCH). It is the most reliable way to assign protonated carbons.

  • Expected Correlations for 9-Deazaguanine:

    • The proton at δ 7.78 (H-C(8)) will show a correlation cross-peak to the carbon at δ 139.82 (C(8)).

    • The proton at δ 5.43 (H-C(1)) will show a cross-peak to the carbon at δ 89.87 (C(1)).

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

HMBC is arguably the most powerful tool for piecing together the carbon skeleton. It reveals correlations between protons and carbons over 2-3 bonds (²JCH and ³JCH). This allows for the assignment of quaternary (non-protonated) carbons and linking different spin systems together.

Figure 3. Predicted key 2- and 3-bond HMBC correlations for structural assembly.

NOESY (Nuclear Overhauser Effect Spectroscopy)

While COSY reveals through-bond connectivity, NOESY identifies protons that are close in space (< 5 Å), irrespective of bonding. For a small, planar molecule like 9-Deazaguanine, NOESY is less critical for initial assignment but becomes vital for determining the stereochemistry and conformation of larger derivatives, such as glycosylated or long-chain alkylated analogs. For instance, a NOE cross-peak between a substituent's proton and a proton on the core (e.g., H-C(8)) can confirm the substituent's spatial orientation.

Conclusion: A Validated Approach to Structural Integrity

The NMR spectral characterization of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol (9-Deazaguanine) is a clear and achievable process when approached with an understanding of its underlying chemical principles. The dominance of the 4-oxo tautomer dictates the observed spectral features, with DMSO-d₆ serving as the optimal initial solvent. A standard suite of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a self-validating system for complete and unambiguous structural assignment. By following the detailed protocols and interpretative logic outlined in this guide, researchers can ensure the highest level of scientific integrity for their work, building a solid foundation for further research and development in this promising field of medicinal chemistry.

References

  • Babić, A., et al. (2009). 9-Deazaguanine and Its Methyl Derivatives: Synthesis, Antitumor Activity in vitro and Effects on Purine Nucleoside Phosphorylase. Croatica Chemica Acta. Available at: [Link]

  • Bereiter, R., Oberlechner, M., & Micura, R. (2022). A new route for the synthesis of 1-deazaguanine and 1-deazahypoxanthine. Beilstein Journal of Organic Chemistry, 18, 1617–1624. Available at: [Link]

  • Bereiter, R., Oberlechner, M., & Micura, R. (2022). Supporting Information for: A new route for the synthesis of 1-deazaguanine and 1-deazahypoxanthine. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Dekić, V., et al. (2020). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of the Serbian Chemical Society. Available at: [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

  • Nanalysis Corp. (2017). To D2O or not to D2O? Nanalysis. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Sigalov, S., et al. (2020). Tautomerism of Guanine Analogues. Molecules, 25(3), 488. Available at: [Link]

  • University College London. (n.d.). Sample Preparation. UCL Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Spectroscopy. Organic Chemistry Data. Retrieved from [Link]

  • Hebrew University of Jerusalem. (n.d.). NOESY and EXSY. NMRlab. Retrieved from [Link]

Sources

1H NMR spectrum of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol

In-Depth Technical Guide: 1 H NMR Spectroscopy of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol (9-Deazahypoxanthine)

Executive Summary

5H-Pyrrolo[3,2-d]pyrimidin-4-ol, more commonly known in medicinal chemistry as 9-deazahypoxanthine , is a privileged heterocyclic scaffold. It serves as the core pharmacophore for a class of transition-state analogue inhibitors known as Immucillins, which target Purine Nucleoside Phosphorylase (PNP) for the treatment of T-cell malignancies and autoimmune disorders[1].

For researchers and drug development professionals, the precise structural validation of this scaffold via 1 H Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control step. This whitepaper provides a comprehensive, field-proven guide to acquiring, interpreting, and validating the 1 H NMR spectrum of 9-deazahypoxanthine, detailing the causality behind experimental choices and the structural dynamics that dictate its spectral signature.

Structural Dynamics: Nomenclature and Tautomerism

A frequent source of confusion in the literature is the dual nomenclature system applied to this molecule.

  • IUPAC Nomenclature (5H-Pyrrolo[3,2-d]pyrimidine): The pyrrole nitrogen is designated as N5, the adjacent carbon as C6, and the beta-carbon as C7.

  • Purine Nomenclature (9-Deazapurine): To align with natural nucleobases, the pyrrole nitrogen is designated as N7, the alpha-carbon as C8, and the beta-carbon as C9.

Furthermore, while the IUPAC name suggests an "enol" form (4-ol), the molecule predominantly exists as the 4-oxo tautomer (3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one) in physiological environments and polar aprotic NMR solvents [2]. This prototropic shift from oxygen to nitrogen fundamentally alters the 1 H NMR spectrum, resulting in the observation of two distinct NH protons rather than an OH proton.

TautomerismEnol5H-Pyrrolo[3,2-d]pyrimidin-4-ol(Enol Form)Protons: O-H, N5-H, C2-H, C6-H, C7-HKeto3,5-Dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one(Keto Form - Predominant)Protons: N3-H, N5-H, C2-H, C6-H, C7-HEnol->Keto Prototropic Shift(Favored in Solution)

Fig 1. Tautomeric equilibrium of 9-deazahypoxanthine favoring the keto form in solution.

1 H NMR Spectral Analysis & Data Presentation

The choice of solvent is the primary determinant of spectral clarity for 9-deazahypoxanthine. DMSO- d6​ is strictly required. Protic solvents like D 2​ O cause rapid deuterium exchange with the NH protons, erasing them from the spectrum and potentially leading to slow H/D exchange at the C2 position. DMSO- d6​ disrupts intermolecular hydrogen bonding, slowing down proton exchange and allowing the quadrupolar broadened NH signals to be resolved [1].

Quantitative Data Summary
Chemical Shift (δ, ppm)MultiplicityIntegrationIUPAC AssignmentPurine AssignmentCausality / Structural Context
12.05 Broad Singlet (bs)1HN5-HN7-HPyrrole NH; broadened due to 14 N quadrupolar relaxation and slow chemical exchange.
11.82 Broad Singlet (bs)1HN3-HN3-HPyrimidine NH (Keto tautomer); visible only in aprotic solvents like DMSO- d6​ .
7.77 Singlet (s)1HC2-HC2-HHighly deshielded by the two adjacent electronegative nitrogen atoms (N1 and N3).
7.36 Singlet (s)1HC6-HC8-HDeshielded α -proton of the pyrrole ring, adjacent to the N5 nitrogen.
6.35 Singlet (s)1HC7-HC9-HRelatively shielded β -proton of the pyrrole ring.

Note: The lack of vicinal protons on the heterocyclic rings prevents typical 3J scalar coupling, rendering the CH signals as sharp singlets.

Experimental Protocols: Self-Validating Workflow

To guarantee E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the NMR acquisition must function as a self-validating system. The following protocol ensures that concentration, shimming, and solvent purity do not compromise the integration of the exchangeable protons.

Step-by-Step Methodology:

  • Sample Dehydration: Lyophilize 5–10 mg of 9-deazahypoxanthine overnight to remove trace atmospheric moisture. Residual water will broaden the NH signals via rapid proton exchange.

  • Solvation: Dissolve the lyophilized powder in exactly 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v TMS as an internal standard).

  • Homogenization: Vortex for 30 seconds, followed by mild sonication for 2 minutes to ensure complete dissolution. Filter through a glass wool plug into a 5 mm NMR tube if particulates remain.

  • Acquisition Parameters:

    • Spectrometer: 300 MHz or 400 MHz.

    • Temperature: 298 K.

    • Scans (NS): 16 to 64 (adjust based on concentration).

    • Relaxation Delay (D1): Minimum of 2.0 seconds to ensure complete relaxation of the non-coupled singlets for accurate integration.

  • System Validation (Critical Step): Before integrating the analyte peaks, verify the solvent residual signals. The DMSO pentet must be sharp at exactly 2.50 ppm , and the residual H 2​ O peak must appear near 3.33 ppm . Self-Validation Check: If the water peak is shifted downfield (>3.5 ppm) or excessively broad, it indicates a high concentration of water or poor shimming, which invalidates the integration of the NH peaks at 12.05 and 11.82 ppm.

NMR_WorkflowA1. Sample PreparationLyophilize 5-10 mg of analyteB2. Solvent AdditionDissolve in 0.6 mL DMSO-d6A->BC3. HomogenizationVortex and sonicate until clearB->CD4. NMR Acquisition300/400 MHz, 298K, D1=2sC->DE5. Spectral ProcessingPhase correction & baseline roll removalD->E

Fig 2. Self-validating workflow for NMR sample preparation and spectral acquisition.

Application in Drug Discovery: Functionalization Workflows

Understanding the NMR assignments is crucial when functionalizing 9-deazahypoxanthine for drug discovery. The C7 position (IUPAC) / C9 position (Purine) corresponds to the highly shielded singlet at 6.35 ppm . Because the pyrrole ring is electron-rich, this specific carbon is highly nucleophilic.

Drug development professionals exploit this reactivity via Mannich condensations. By reacting 9-deazahypoxanthine with formaldehyde and various cyclic amines (e.g., azetidines or pyrrolidines), the proton at 6.35 ppm is replaced by a methylene linker [3]. Successful functionalization is immediately confirmed by the disappearance of the 6.35 ppm singlet in the 1 H NMR spectrum and the appearance of a new diastereotopic methylene system.

MannichSM9-Deazahypoxanthine(Nucleophilic at C7)ReagentsFormaldehyde + Amine(Iminium Ion Formation)SM->ReagentsProductC7-Substituted Immucillin(PNP Inhibitor)Reagents->Product

Fig 3. Synthetic functionalization of 9-deazahypoxanthine via Mannich condensation.

References

  • Development of a Practical Synthesis of a Purine Nucleoside Phosphorylase Inhibitor: BCX-4208 ACS Publications (Journal of Organic Chemistry) URL:[Link]

  • Structures, Ionization Equilibria, and Tautomerism of 6-Oxopurines in Solution ACS Publications (The Journal of Physical Chemistry B) URL:[Link]

  • Process for preparing immucillins having a methylene link (WO2009082247A1)

Advanced 13C NMR Characterization of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol Derivatives: Structural Dynamics and Analytical Protocols

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in molecular characterization, I approach the structural elucidation of heterocyclic scaffolds not merely as a data-collection exercise, but as a rigorous, self-validating logical system. The 5H-pyrrolo[3,2-d]pyrimidin-4-ol scaffold—commonly recognized in medicinal chemistry as the 9-deazahypoxanthine core—is a privileged pharmacophore. It serves as the structural foundation for transition-state analogs targeting Purine Nucleoside Phosphorylase (PNP), making it a critical asset in the development of T-cell immunosuppressants and antineoplastic agents 1.

This whitepaper provides an in-depth technical guide to the 13 C NMR characterization of these derivatives, detailing the causality behind experimental parameters, mapping electronic distributions, and providing field-proven synthetic and analytical protocols.

Structural Paradigms and Electronic Distribution

The 13 C NMR spectrum of 5H-pyrrolo[3,2-d]pyrimidin-4-ol is dictated by its highly delocalized π -electron system and its tautomeric equilibrium. In polar, hydrogen-bonding solvents like DMSO- d6​ , the compound predominantly exists as the 3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one tautomer (a lactam form).

Understanding the causality behind the chemical shifts is critical for accurate assignment:

  • The Carbonyl Character (C4): The lactam tautomer imparts strong carbonyl character to the C4 position, resulting in a highly deshielded resonance at approximately 153.8 ppm [[2]]().

  • Pyrrole Ring Shielding (C7): The electron-rich nature of the fused pyrrole ring, driven by the strong +M (mesomeric) effect of the pyrrole nitrogen, significantly shields the C7 position. This pushes the C7 resonance upfield to ~103.1 ppm, making it a reliable diagnostic marker for the intact 9-deazapurine core 2.

  • Bridgehead Deshielding (C7a & C4a): The C7a carbon is deshielded (~141.6 ppm) due to its direct proximity to the electron-withdrawing pyrimidine nitrogen, whereas C4a (~117.9 ppm) sits in a relatively electron-neutral junction between the two rings.

Quantitative Data: 13 C NMR Chemical Shift Assignments

The following table summarizes the foundational 13 C NMR data for the unsubstituted core and a halogenated derivative, serving as a comparative baseline for novel drug candidates.

Position5H-Pyrrolo[3,2-d]pyrimidin-4-ol (DMSO- d6​ ) 24-Chloro-5H-pyrrolo[3,2-d]pyrimidine (DMSO- d6​ ) 3Electronic Causality / Diagnostic Value
C2 144.8 ppm151.30 ppmDeshielded by adjacent N1 and N3 atoms.
C4 153.8 ppm149.58 ppmC=O character in the -ol form; shifts upfield when chlorinated.
C4a 117.9 ppm124.32 ppmBridgehead carbon; highly sensitive to C4 substitution.
C6 127.5 ppm142.12 ppmPyrrole α -carbon; shifts drastically based on N5/C7 functionalization.
C7 103.1 ppm102.70 ppmHighly shielded by the pyrrole nitrogen's +M effect. Key diagnostic peak.
C7a 141.6 ppm134.83 ppmBridgehead carbon adjacent to pyrimidine N1.

Experimental Methodologies

To ensure scientific integrity, every protocol must be a self-validating system. Below are the field-proven methodologies for synthesizing the core scaffold and acquiring high-fidelity NMR spectra.

Synthesis of the 5H-Pyrrolo[3,2-d]pyrimidin-4-ol Scaffold

This protocol details the scalable synthesis of the 9-deazahypoxanthine core, a critical intermediate in the development of PNP inhibitors like BCX-4208 [[2]]().

  • Cyclization: Add formamidine acetate (4.0 equiv) to a solution of the appropriately substituted pyrrole precursor in ethanol. Reflux the reaction mixture for 20 hours. Causality: Formamidine acetate acts as both the carbon source and the nitrogen donor to close the pyrimidine ring.

  • Precipitation: Introduce water to the hot solution to decrease the solubility of the newly formed bicyclic intermediate. Filter the resulting slurry to isolate the protected intermediate as a solid.

  • Saponification/Deprotection: Suspend the intermediate in 10% aqueous KOH (4.0 equiv) and reflux for 40 hours. Causality: The harsh basic conditions are required to cleave robust protecting groups (e.g., esters or benzyl groups) without degrading the stable pyrrolopyrimidine core.

  • Neutralization: Cool the reactor to 25–35 °C. Carefully neutralize the mixture to pH 6.5–7.5 using glacial acetic acid.

  • Isolation: Filter the precipitated 5H-pyrrolo[3,2-d]pyrimidin-4-ol, wash thoroughly with deionized water, and dry in vacuo at 80 °C to yield the product (typical yield ~90%) 2.

Optimized 13 C NMR Acquisition Protocol

Because the 9-deazahypoxanthine core contains multiple quaternary carbons (C4, C4a, C7a), standard rapid-acquisition NMR parameters will result in severe signal attenuation.

  • Sample Preparation: Dissolve 25–35 mg of the synthesized derivative in 0.6 mL of anhydrous DMSO- d6​ .

    • Causality: The rigid, planar nature of the pyrrolopyrimidine scaffold promotes strong intermolecular hydrogen bonding, leading to poor solubility in solvents like CDCl 3​ . DMSO- d6​ competitively disrupts these bonds, ensuring a homogeneous solution and sharp resonance lines.

  • Instrument Calibration: Tune the NMR probe to 100.58 MHz (for a 400 MHz spectrometer) and lock the solvent signal at 39.5 ppm 1. Maintain the sample temperature at 300 K.

  • Parameter Optimization (Critical Step): Set the relaxation delay (D1) to a minimum of 2.0 to 3.0 seconds.

    • Causality: Quaternary carbons lack attached protons, meaning they cannot efficiently undergo dipole-dipole relaxation. A longer D1 ensures these nuclei return to thermal equilibrium between pulses, preventing the C4a and C7a signals from disappearing into the baseline noise.

  • Self-Validating 2D Correlation: Run 2D HSQC and HMBC experiments to validate the 1D 13 C assignments.

    • Causality: The highly shielded C7 carbon (~103 ppm) must show a direct 1JCH​ HSQC correlation to the pyrrole proton, while the C4 carbonyl (~154 ppm) will only exhibit long-range 3JCH​ HMBC correlations. This creates a closed, mathematically verifiable loop of structural proof.

Workflow A Sample Preparation Solvent: DMSO-d6 Concentration: 25-35 mg/mL B 13C NMR Acquisition Freq: 100.58 MHz Relaxation Delay (D1): >2.0s A->B C Signal Processing Zero-filling & Apodization Phase/Baseline Correction B->C D Spectral Analysis Resonance Assignment via HSQC & HMBC Validation C->D

Fig 1: Optimized workflow for 13C NMR acquisition of pyrrolo[3,2-d]pyrimidine derivatives.

Biological Relevance: Purine Nucleoside Phosphorylase (PNP) Inhibition

The motivation for synthesizing and characterizing these 5H-pyrrolo[3,2-d]pyrimidin-4-ol derivatives lies in their profound biological activity. They serve as the nucleobase mimic in "Immucillins," a class of powerful PNP inhibitors [[1]]().

During the enzymatic cleavage of purine nucleosides, the transition state features a highly delocalized, electron-rich purine ring. The 9-deazahypoxanthine scaffold, with its elevated pKa and altered electron distribution (evidenced by the highly shielded C7 carbon at 103 ppm), perfectly mimics this oxocarbenium-ion-like transition state. By binding to PNP with picomolar affinity, these drugs halt the purine salvage pathway, leading to the accumulation of dGTP, which selectively induces apoptosis in hyperactive T-cells [[4]]().

Pathway Target Purine Nucleoside Phosphorylase (PNP) Complex Enzyme-Inhibitor Stable Complex Target->Complex Active Site Binding Drug 5H-Pyrrolo[3,2-d]pyrimidin-4-ol (Transition State Mimic) Drug->Complex High Affinity (Picomolar) Effect T-Cell Proliferation Arrest (Apoptosis Induction) Complex->Effect Intracellular dGTP Accumulation

Fig 2: Mechanism of action for PNP inhibition by 9-deazahypoxanthine transition state mimics.

References

  • 4-CHLORO-5H-PYRROLO[3,2-D] PYRIMIDINE | 84905-80-6 - ChemicalBook Source: chemicalbook.com URL:3

  • Gold(I) Complexes of 9-Deazahypoxanthine as Selective Antitumor and Anti-Inflammatory Agents - PMC Source: nih.gov URL:1

  • Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors - Semantic Scholar Source: semanticscholar.org URL:4

  • Development of a Practical Synthesis of a Purine Nucleoside Phosphorylase Inhibitor: BCX-4208 - ACS Publications Source: acs.org URL:2

Sources

The Pyrrolo[3,2-d]pyrimidine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents with high efficacy and specificity is a continuous endeavor in the pharmaceutical sciences. Within the vast landscape of heterocyclic chemistry, the pyrrolo[3,2-d]pyrimidine scaffold has emerged as a "privileged structure," a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.[1][2] Also known as 9-deazapurines, these compounds are structural analogs of endogenous purines, granting them the ability to interact with a wide array of biological targets, often with high affinity.[1][3] This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of pyrrolo[3,2-d]pyrimidines, offering valuable insights for professionals engaged in drug discovery and development.

The Allure of a Fused Ring System: Synthesis of the Pyrrolo[3,2-d]pyrimidine Core

The synthetic accessibility of the pyrrolo[3,2-d]pyrimidine core has been a significant driver of its exploration in medicinal chemistry. Various synthetic strategies have been developed to construct this bicyclic heteroaromatic system, generally involving the sequential or convergent assembly of the pyrimidine and pyrrole rings.

A common and effective approach involves the construction of the pyrrole ring onto a pre-functionalized pyrimidine. This often starts with a substituted pyrimidine bearing reactive groups at positions 4 and 5.[4] One such strategy involves the palladium-catalyzed addition of a monosubstituted acetylene to a 5-aminopyrimidine derivative, followed by a copper-catalyzed intramolecular cyclization to yield the pyrrolo[3,2-d]pyrimidine scaffold.[5]

G cluster_reactants Starting Materials cluster_catalysts Catalysts pyrimidine Substituted Pyrimidine aminopyrimidine 5-Aminopyrimidine derivative pyrimidine->aminopyrimidine Functional Group Interconversion pyrrolopyrimidine Pyrrolo[3,2-d]pyrimidine Core aminopyrimidine->pyrrolopyrimidine Palladium-catalyzed alkynylation acetylene Monosubstituted Acetylene acetylene->pyrrolopyrimidine palladium Pd Catalyst copper Cu(I) Catalyst pyrrolopyrimidine:s->pyrrolopyrimidine:s

Caption: General synthetic workflow for the pyrrolo[3,2-d]pyrimidine core.

Another versatile method involves a one-pot reaction of 2,4-disubstituted 6-arylethynyl-5-nitropyrimidines with secondary amines, followed by a reductive cyclization to form the pyrrolo[3,2-d]pyrimidine framework.[3] This domino reaction approach offers efficiency and allows for the introduction of diverse substituents.

Experimental Protocol: Palladium and Copper-Catalyzed Synthesis of Pyrrolo[3,2-d]pyrimidines[5]
  • Step 1: Synthesis of Polysubstituted Pyrimidines. To a solution of a dichloropyrimidine in a suitable solvent (e.g., THF, DMF), add a secondary amine at room temperature. Stir the reaction mixture until the starting material is consumed (monitored by TLC). After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the polysubstituted pyrimidine.

  • Step 2: Reduction of the Nitro Group. The polysubstituted pyrimidine from the previous step is dissolved in a solvent such as ethanol or acetic acid. Tin(II) chloride is added portion-wise, and the reaction mixture is heated. The progress of the reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product is extracted and purified.

  • Step 3: Palladium-Catalyzed Alkynylation. The resulting amine is subjected to a palladium-catalyzed cross-coupling reaction with a monosubstituted acetylene. A palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst (e.g., CuI) are used in the presence of a base (e.g., triethylamine). The reaction is typically carried out in an inert atmosphere.

  • Step 4: Intramolecular Cyclization. The crude product from the alkynylation step is then heated with a copper(I) salt (e.g., copper(I) iodide) in a high-boiling solvent like dimethylformamide (DMF) to facilitate the intramolecular cyclization, affording the desired pyrrolo[3,2-d]pyrimidine. Purification is typically achieved through column chromatography.

A Scaffold of Diverse Biological Activity

The structural similarity of pyrrolo[3,2-d]pyrimidines to endogenous purines allows them to interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.

Anticancer and Antiproliferative Properties

A significant body of research has focused on the anticancer potential of pyrrolo[3,2-d]pyrimidine derivatives.[3] These compounds have been shown to inhibit the proliferation of various cancer cell lines, with some exhibiting potent activity in the low micromolar to nanomolar range.[1]

Mechanisms of Action:

  • Kinase Inhibition: Many pyrrolo[3,2-d]pyrimidine derivatives act as potent inhibitors of various protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[6][7] They have been identified as inhibitors of Kinase Insert Domain Receptor (KDR), a type of vascular endothelial growth factor receptor (VEGFR), which plays a key role in angiogenesis, the formation of new blood vessels that tumors need to grow.[6][7] By inhibiting KDR, these compounds can suppress tumor growth.[7] Furthermore, derivatives of this scaffold have been developed as dual inhibitors of HER2 and EGFR, two other important receptor tyrosine kinases implicated in cancer.[8]

  • Cell Cycle Arrest: Some halogenated pyrrolo[3,2-d]pyrimidines have been shown to induce cell cycle arrest at the G2/M phase, preventing cancer cells from dividing.[1][9]

  • Inhibition of One-Carbon Metabolism: Novel pyrrolo[3,2-d]pyrimidine inhibitors have been designed to target both mitochondrial and cytosolic one-carbon metabolism, which is essential for the biosynthesis of nucleotides and amino acids required for rapidly proliferating tumor cells.[10][11]

G cluster_targets Cellular Targets cluster_effects Cellular Effects Pyrrolo Pyrrolo[3,2-d]pyrimidine Derivatives Kinases Protein Kinases (KDR, HER2, EGFR) Pyrrolo->Kinases Inhibits CellCycle Cell Cycle Machinery Pyrrolo->CellCycle Disrupts Metabolism One-Carbon Metabolism (SHMT2) Pyrrolo->Metabolism Inhibits Angiogenesis Inhibition of Angiogenesis Kinases->Angiogenesis Proliferation Inhibition of Cell Proliferation Kinases->Proliferation G2M G2/M Phase Arrest CellCycle->G2M Biosynthesis Disruption of Nucleotide & Amino Acid Biosynthesis Metabolism->Biosynthesis Cancer Anticancer Effect Angiogenesis->Cancer Proliferation->Cancer Apoptosis Induction of Apoptosis Apoptosis->Cancer G2M->Proliferation Biosynthesis->Proliferation

Caption: Anticancer mechanisms of pyrrolo[3,2-d]pyrimidines.

Compound ClassTarget(s)Cancer Cell Line(s)Reported Activity (IC₅₀/EC₅₀)Reference(s)
Halogenated Pyrrolo[3,2-d]pyrimidinesNot specifiedVarious0.014 – 14.5 µM[1]
2,4-Disubstituted 6-phenylpyrrolo[3,2-d]pyrimidin-7-one 5-oxidesNot specifiedA2780, HBL-100, HeLa, SW1573, T-47D, WiDrG2/M phase arrest[3]
Pyrrolo[3,2-d]pyrimidine derivativesKDR (Type II inhibitors)Not specifiedStatistically significant 3D-QSAR models[6][7]
N-5 side chain modified pyrrolo[3,2-d]pyrimidinesHER2/EGFRBT-47456 nM (GI₅₀)[8]
AGF347SHMT2, de novo purine biosynthesisPancreatic cancer cellsSignificant in vivo antitumor efficacy[10][11]
Neuropeptide Y5 Receptor Antagonism

Neuropeptide Y (NPY) is a key regulator of food intake and energy balance, with the Y5 receptor subtype playing a significant role in appetite.[12][13] Consequently, antagonists of the Y5 receptor are being investigated as potential therapeutic agents for obesity.[12] A series of pyrrolo[3,2-d]pyrimidine derivatives have been synthesized and evaluated as potent NPY Y5 receptor antagonists.[12][13] Structure-activity relationship (SAR) studies have been conducted to develop a pharmacophore model for the human Y5 receptor, guiding the design of more effective anti-obesity agents.[12][13]

Purine Nucleoside Phosphorylase (PNP) Inhibition

Pyrrolo[3,2-d]pyrimidines have been identified as a class of purine nucleoside phosphorylase (PNP) inhibitors.[14] PNP is an enzyme involved in the purine salvage pathway, and its inhibition can lead to the accumulation of metabolites that are toxic to T-cells. This makes PNP inhibitors promising candidates for the development of T-cell selective immunosuppressive agents for the treatment of autoimmune diseases and T-cell leukemias.[4][14]

Antiviral and Antibacterial Activity

The versatility of the pyrrolo[3,2-d]pyrimidine scaffold extends to antimicrobial applications. Certain derivatives have demonstrated activity against various pathogenic bacteria, including Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, and Salmonella.[15] Additionally, some pyrrolo[3,2-d]pyrimidine nucleoside analogs have shown potential as antiviral agents.[16]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrrolo[3,2-d]pyrimidines is highly dependent on the nature and position of substituents on the heterocyclic core.

  • Substitution at the 2-position: For neuropeptide Y5 receptor antagonists, substitution at the 2-position of the pyrrolo[3,2-d]pyrimidine core was found to be preferable for good binding affinity.[5]

  • Halogenation: The introduction of halogens, particularly at the C7 position, has been shown to significantly enhance the antiproliferative activity of these compounds.[9]

  • N5 Substitution: N-alkylation at the 5-position has been explored as a strategy to decrease toxicity while maintaining or improving antiproliferative activity, potentially by altering the pharmacokinetic profile.[1]

  • Side Chain Modifications: In the context of HER2/EGFR dual inhibitors, chemical modifications to the N-5 side chain have been crucial for enhancing the pharmacokinetic properties and in vivo antitumor efficacy.[8]

Future Directions and Conclusion

The pyrrolo[3,2-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its derivatives underscore its importance in medicinal chemistry. Future research will likely focus on:

  • Exploration of New Biological Targets: The inherent ability of this scaffold to mimic purines suggests that many more biological targets remain to be explored.

  • Development of More Selective Inhibitors: Fine-tuning the substitution patterns can lead to the development of highly selective inhibitors, minimizing off-target effects and improving safety profiles.

  • Application of Novel Synthetic Methodologies: The development of more efficient and diversity-oriented synthetic routes will accelerate the discovery of new lead compounds.

References

Sources

Methodological & Application

Application Notes and Protocols for the Solution-Phase Synthesis of Pyrrolo[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a detailed overview and actionable protocols for the solution-phase synthesis of pyrrolo[3,2-d]pyrimidines. This scaffold, also known as 9-deazapurine, is of significant interest in medicinal chemistry due to its structural resemblance to endogenous purines, which allows it to modulate the activity of various biological targets. Pyrrolo[3,2-d]pyrimidine derivatives have demonstrated a wide spectrum of therapeutic potential, including roles as kinase inhibitors, antiproliferative agents, and purine nucleoside phosphorylase (PNP) inhibitors[1][2]. This document moves beyond a simple recitation of steps to explain the underlying chemical logic, enabling researchers to adapt and troubleshoot these syntheses for the creation of novel compound libraries. We present robust, field-proven synthetic strategies, including domino C-N coupling/hydroamination reactions and multi-step linear syntheses, complete with detailed, step-by-step protocols and expert insights.

Introduction: The Strategic Importance of Pyrrolo[3,2-d]pyrimidines

The pyrrolo[3,2-d]pyrimidine core is a privileged heterocyclic framework in drug discovery. Unlike their naturally occurring pyrrolo[2,3-d]pyrimidine (7-deazapurine) isomers, these compounds are not found in nature and must be accessed through synthetic chemistry[2]. Their value lies in their function as bioisosteres of purines, where the nitrogen atom at the 9-position is replaced by a carbon atom. This modification fundamentally alters the electronic properties and metabolic stability of the molecule while often retaining its ability to interact with biological targets.

This structural analogy has led to the development of potent and selective therapeutic agents. For instance, derivatives of this scaffold have been identified as dual inhibitors of HER2/EGFR kinases for cancer therapy, inhibitors of dihydrofolate reductase (DHFR), and have shown significant antiproliferative activity against various cancer cell lines[2][3]. The development of efficient, flexible, and scalable solution-phase syntheses is therefore a critical objective for medicinal chemistry programs aimed at exploring the structure-activity relationships (SAR) of this important compound class[4].

Core Synthetic Strategies & Mechanistic Rationale

The construction of the fused pyrrolo[3,2-d]pyrimidine system can be approached through several distinct strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Here, we detail two highly effective and versatile solution-phase approaches.

Strategy A: Domino C-N Coupling/Hydroamination

This modern and highly efficient strategy enables the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones from readily available substituted uracils. The process involves a sequential Sonogashira coupling followed by a palladium-catalyzed domino reaction that forms two new bonds in a single pot, exemplifying high atom economy and operational simplicity[5][6].

Causality and Experimental Logic: The key to this synthesis is the strategic construction of an alkynylated uracil intermediate. The subsequent domino reaction, a combination of a Buchwald-Hartwig C-N coupling and an intramolecular hydroamination, is catalyzed by a palladium complex. The choice of a bulky, electron-rich phosphine ligand (e.g., DPEphos) is critical; it facilitates the challenging reductive elimination step of the C-N coupling cycle and stabilizes the palladium catalyst at the high temperatures required for the reaction[6]. This one-pot cyclization avoids the isolation of intermediates, which streamlines the workflow and often improves overall yield.

Domino_Reaction_Workflow Start 5-Bromo-6-chloro-uracil Step1 Sonogashira Coupling (Pd Catalyst, Cu(I), Base) Start->Step1 Alkyne Terminal Alkyne Alkyne->Step1 Aniline Substituted Aniline Step2 Domino C-N Coupling/ Hydroamination (Pd(OAc)2, DPEphos, K3PO4) Aniline->Step2 Intermediate 6-Alkynyl-5-chloro-uracil Step1->Intermediate Intermediate->Step2 Product Pyrrolo[3,2-d]pyrimidine- 2,4(3H)-dione Step2->Product

Caption: Workflow for Domino C-N Coupling/Hydroamination Synthesis.

Strategy B: Modular Synthesis of 4,5,7-Trisubstituted Derivatives

For the development of kinase inhibitor libraries, a modular approach that allows for late-stage diversification is highly desirable. An efficient, multi-step solution-phase synthesis has been developed to produce 4,5,7-trisubstituted pyrrolo[3,2-d]pyrimidines, featuring a sequence of robust and high-yielding reactions[4][7].

Causality and Experimental Logic: This linear synthesis is designed for flexibility. It begins with a protected 4-chloro-7-nitro-5H-pyrrolo[3,2-d]pyrimidine core. Each subsequent step is chosen for its reliability and broad substrate scope, allowing for the introduction of diverse chemical functionalities.

  • SNAr Substitution: The electron-deficient pyrimidine ring readily undergoes nucleophilic aromatic substitution (SNAr) at the C4 position. This allows for the introduction of a wide range of oxygen or nitrogen nucleophiles.

  • Cross-Coupling: Following the SNAr reaction, the nitro group at C7 is reduced to an amine, which is then converted to a halide (e.g., iodide). This halide serves as a handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the installation of various aryl, heteroaryl, or alkyl groups at the C7 position.

  • N-Alkylation: The final step involves the alkylation of the pyrrole nitrogen (N5), further increasing the structural diversity of the final products. This modularity is paramount for systematic SAR exploration in drug discovery programs[4].

Modular_Synthesis_Workflow Start 4-Chloro-7-nitro-5H- pyrrolo[3,2-d]pyrimidine Step1 Step 1: SNAr Substitution (Nucleophile, Base) Start->Step1 Div1 Diversity Point 1 (C4-Position) Step1->Div1 Intermediate1 4-Substituted-7-nitro- pyrrolopyrimidine Step1->Intermediate1 Step2 Step 2: Reduction & Halogenation (e.g., SnCl2 then NIS) Intermediate1->Step2 Intermediate2 4-Substituted-7-iodo- pyrrolopyrimidine Step2->Intermediate2 Step3 Step 3: Cross-Coupling (e.g., Suzuki, Sonogashira) Intermediate2->Step3 Div2 Diversity Point 2 (C7-Position) Step3->Div2 Intermediate3 4,7-Disubstituted- pyrrolopyrimidine Step3->Intermediate3 Step4 Step 4: N-Alkylation (Alkyl Halide, Base) Intermediate3->Step4 Div3 Diversity Point 3 (N5-Position) Step4->Div3 Product 4,5,7-Trisubstituted Pyrrolo[3,2-d]pyrimidine Step4->Product

Caption: Modular workflow for generating diverse pyrrolo[3,2-d]pyrimidines.

Detailed Experimental Protocols

The following protocols are based on established and peer-reviewed methodologies, providing a reliable starting point for laboratory synthesis.

Protocol 1: Synthesis of Pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones via Domino Reaction

This protocol is adapted from the methodology reported by Persch et al. in the Beilstein Journal of Organic Chemistry[6]. It describes the synthesis of a representative compound, 4a .

Step A: Sonogashira Coupling to form 6-chloro-1,3-dimethyl-5-(phenylethynyl)pyrimidine-2,4(1H,3H)-dione (3a)

  • To a flame-dried Schlenk flask under an argon atmosphere, add 5-bromo-6-chloro-1,3-dimethyluracil (1.00 g, 3.74 mmol), Pd(OAc)₂ (42 mg, 0.187 mmol, 5 mol %), and SPhos (153 mg, 0.374 mmol, 10 mol %).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed toluene (20 mL) via syringe.

  • Add phenylacetylene (0.49 mL, 4.49 mmol, 1.2 equiv) followed by anhydrous K₃PO₄ (2.38 g, 11.2 mmol, 3 equiv).

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

  • Cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired alkynylated uracil 3a .

Step B: Domino C-N Coupling/Hydroamination to form 6-phenyl-7-(p-tolyl)-1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,7H)-dione (4a)

  • To a flame-dried Schlenk flask, add the alkynylated uracil 3a (100 mg, 0.34 mmol), Pd(OAc)₂ (3.8 mg, 0.017 mmol, 5 mol %), and DPEphos (9.2 mg, 0.017 mmol, 5 mol %).

  • Add p-toluidine (44 mg, 0.41 mmol, 1.2 equiv) and K₃PO₄ (216 mg, 1.02 mmol, 3 equiv).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed N,N-dimethylacetamide (DMA, 3.5 mL).

  • Heat the reaction mixture to 100 °C and stir for 15 hours.

  • Cool the mixture to room temperature, dilute with water (10 mL), and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the final product 4a .

EntryAniline DerivativeProductYield (%)[6]
1p-toluidine4a 82
2Aniline4b 75
34-fluoroaniline4c 78
44-methoxyaniline4d 85
54-(trifluoromethyl)aniline4e 65
64-bromoaniline4f 71

Expert Insights & Troubleshooting

  • Atmosphere Control: Both Sonogashira and Buchwald-Hartwig couplings are sensitive to oxygen. It is imperative to use flame-dried glassware and maintain an inert atmosphere (argon or nitrogen) throughout the setup and reaction. Degassing solvents by sparging with argon for 20-30 minutes before use is highly recommended.

  • Catalyst/Ligand Selection: The choice of ligand is crucial for the domino reaction. While DPEphos is reported to be effective, other bulky, electron-rich biarylphosphine ligands like XPhos or RuPhos may also be screened if yields are suboptimal for a specific substrate[5].

  • Base Purity: The base (e.g., K₃PO₄) should be finely ground and dried under vacuum before use. The efficiency of the C-N coupling is highly dependent on the strength and solubility of the base.

  • Reaction Monitoring: Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are essential tools to monitor reaction progress. For the domino reaction, the disappearance of the alkynylated uracil intermediate and the appearance of a new, typically more polar, product spot indicates a successful reaction.

  • Purification Challenges: Pyrrolo[3,2-d]pyrimidines can sometimes exhibit poor solubility or streak on silica gel. Using a modified mobile phase, such as adding 1% triethylamine to a hexane/ethyl acetate mixture, can help to mitigate tailing on the column. Alternatively, reverse-phase chromatography may be necessary for highly polar analogs.

References

  • Synthesis and antiproliferative activity of pyrrolo[3,2-d]pyrimidines and their structural analogues. (n.d.). Vilnius University.
  • Seela, F., & Peng, X. (2005). Regioselective Syntheses of 7-Nitro-7-deazapurine Nucleosides and Nucleotides for Efficient PCR Incorporation. Organic Letters, 7(19), 4241-4244. [Link]

  • Persch, E., et al. (2015). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 11, 846-853. [Link]

  • D'hooghe, M., & Verniest, G. (2016). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews, 116(1), 141-182. [Link]

  • Seela, F., & Rosemeyer, H. (2007). Advances in the Synthesis of 7-Deazapurine - Pyrrolo[2,3-d]pyrimidine 2'-Deoxyribonucleosides Including D- and L-Enantiomers, Fluoro Derivatives and 2',3'-Dideoxyribonucleosides. Current Organic Chemistry, 11(4), 329-353. [Link]

  • Seela, F., & Peng, X. (2005). Regioselective Syntheses of 7-Nitro-7-deazapurine Nucleosides and Nucleotides for Efficient PCR Incorporation. Organic Letters. [Link]

  • A green approach for the synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives. (2018). Sociedad Química de México. [Link]

  • Seela, F., & Rosemeyer, H. (2011). 7-Deazapurine (Pyrrolo[2,3-d]pyrimidine) 2'-Deoxyribonucleosides: Syntheses and Transformations. Current Protocols in Nucleic Acid Chemistry. [Link]

  • Gangjee, A., et al. (2012). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry Letters, 22(19), 6296-6300. [Link]

  • Synthesis of pyrrolo[3,2-d]pyrimidine 26 and 32, and isothiochromeno[3,4-b]pyrrole 30 and 31. (n.d.). ResearchGate. [Link]

  • Kouhkan, M., et al. (2021). Biological Evaluation of Pyrrolo [3, 2-d] pyrimidine Derivatives as Antibacterial Agents against Pathogenic Bacteria. Biotechnology and Bioprocessing. [Link]

  • Li, L., et al. (2013). Efficient solution-phase synthesis of 4,5,7-trisubstituted pyrrolo[3,2-d]pyrimidines. ACS Combinatorial Science, 15(1), 31-38. [Link]

  • Persch, E., et al. (2015). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry. [Link]

  • Li, L., et al. (2013). Efficient Solution-Phase Synthesis of 4,5,7-Trisubstituted Pyrrolo[3,2-d]pyrimidines. ACS Combinatorial Science. [Link]

  • A new synthesis of pyrrolo[3,2-d]pyrimidine derivatives by a one-pot, three-component reaction in the presence of L-proline as an organocatalyst. (2018). Semantic Scholar. [Link]

  • Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. (2019). Molecular Cancer Therapeutics, 18(10), 1787-1799. [Link]

  • One-pot three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. (2018). ResearchGate. [Link]

  • Design and one-pot synthesis of new substituted pyrrolo[1,2-a]thieno[3,2-e]pyrimidine as potential antitumor agents: in vitro and in vivo studies. (2024). Bioorganic Chemistry, 148. [Link]

  • Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. (2014). Journal of Medicinal Chemistry, 57(15), 6374-6391. [Link]

  • Microwave assisted Synthesis and microbial evaluation of novel dipyrimidone derivatives. (n.d.). Quest Journals. [Link]

  • Microwave-Assisted Synthesis and Antimicrobial Profiling of New Pyrrolo-Pyrimidine Analogues. (2023). Asian Journal of Chemistry, 35(9), 2210-2214. [Link]

  • Microwave-Assisted Synthesis, Biological Activity Evaluation, Molecular Docking, and ADMET Studies of Some Novel Pyrrolo [2,3-b] Pyrrole Derivatives. (2022). Molecules, 27(6), 1993. [Link]

  • Concise synthesis of pyrrolo[2,3-d]pyrimidine derivatives via the Cu-catalyzed coupling reaction. (2017). Synthetic Communications, 47(5), 455-460. [Link]

  • Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][8]benzothiazole Derivatives via Microwave-Assisted Synthesis. (2022). Molecules, 27(4), 1279. [Link]

  • Design and synthesis of pyrrolo[3,2-d]pyrimidine HER2/EGFR dual inhibitors: improvement of the physicochemical and pharmacokinetic profiles for potent in vivo anti-tumor efficacy. (2012). Bioorganic & Medicinal Chemistry, 20(20), 6171-6180. [Link]

  • Microwave-Assisted Multicomponent Synthesis of Pyrrolo [2, 3-d] Pyrimidinone Derivatives and Their DFT Calculations. (2023). Zenodo. [Link]

  • Synthesis of pyrrolo[3,2-d]pyrimidine derivatives 4a–n. (n.d.). ResearchGate. [Link]

Sources

Application Note: Evaluating the Antiproliferative Activity and Pharmacokinetics of Halogenated Pyrrolo[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Scientific Rationale

In the landscape of oncology drug development, pyrrolopyrimidines serve as highly valuable purine isosteres. While 7-deazapurines (pyrrolo[2,3-d]pyrimidines) are naturally occurring, 9-deazapurines (pyrrolo[3,2-d]pyrimidines) are entirely synthetic scaffolds that offer unique, tunable pharmacological properties[1]. Recent structure-activity relationship (SAR) studies have demonstrated that 2,4-dichloro-pyrrolo[3,2-d]pyrimidines possess broad-spectrum antiproliferative activity against various malignancies, including leukemia and aggressive breast cancers[1].

As an Application Scientist, I emphasize that optimizing these synthetic scaffolds requires a delicate balance between maximizing cytotoxicity against tumors and minimizing systemic toxicity. Two critical structural modifications dictate the efficacy and safety of these compounds:

  • C7 Halogenation : The introduction of an iodine atom at the C7 position acts as an efficacy switch. It shifts the compound from a purely cytostatic agent to a robustly apoptotic agent, dropping the IC50 into the sub-micromolar range[1].

  • N5 Substitution : Unsubstituted halogenated pyrrolo[3,2-d]pyrimidines exhibit high in vivo toxicity, with a Maximum Tolerated Dose (MTD) of merely 5–10 mg/kg[2]. Alkyl or aryl substitution at the N5 position creates a prodrug that masks immediate toxicity (increasing the MTD to 40 mg/kg) while maintaining efficacy through rapid in vivo plasma metabolism[2].

Mechanistic Causality & Data Summary

Understanding the specific mechanism of action is critical for downstream assay design. In highly aggressive, treatment-resistant models like the Triple-Negative Breast Cancer (TNBC) cell line MDA-MB-231, the baseline 2,4-dichloro analog (Compound 1) induces G2/M cell cycle arrest but shows little evidence of apoptotic cell death[1]. However, the C7-iodo analog (Compound 2) triggers profound apoptosis alongside G2/M arrest[1].

Furthermore, N5-substituted derivatives demonstrate comparable in vitro activity to the parent compounds but function as prodrugs in vivo, rapidly converting back to the active unsubstituted analog with a plasma half-life of approximately 32.7 minutes[2].

Quantitative Data Summary
CompoundStructural ModificationIC50 / EC50 RangePrimary Mechanism (MDA-MB-231)In Vivo MTD (Mice)Plasma t1/2
Compound 1 2,4-dichloro (Parent)1.0 – 14.5 µMG2/M Arrest (Cytostatic)5 – 10 mg/kgN/A
Compound 2 C7-Iodo-2,4-dichloro0.014 – 0.8 µMG2/M Arrest + Apoptosis5 – 10 mg/kgN/A
N5-Prodrug N5-Alkyl / Aryl Substituted0.83 – 7.3 µMProdrug (Cleaved to Active)40 mg/kg~32.7 min

(Data synthesized from in vitro NCI-60 panel screening and murine pharmacokinetic models[1],[2],[3])

Logical Relationship Visualization

To conceptualize the prodrug strategy and the divergent cellular outcomes based on C7 halogenation, the following workflow illustrates the structure-activity causality.

G cluster_0 Prodrug Strategy (In Vivo) cluster_1 Active Pharmacophores cluster_2 Cellular Phenotype (MDA-MB-231) N5 N5-Alkyl Substituted Pyrrolo[3,2-d]pyrimidine (MTD: 40 mg/kg) Metab Plasma Metabolism (t½ = 32.7 min) N5->Metab Enzymatic Cleavage C7_Iodo C7-Iodo-2,4-dichloro (Compound 2) IC50 < 1 µM Metab->C7_Iodo Releases active agent Apop Robust Apoptosis + G2/M Arrest C7_Iodo->Apop High Potency C7_H 2,4-dichloro (Compound 1) IC50 > 1 µM Arrest G2/M Arrest Only (Cytostatic) C7_H->Arrest Moderate Potency

Pharmacokinetic activation and divergent apoptotic mechanisms of pyrrolo[3,2-d]pyrimidines.

Validated Experimental Protocols

To ensure high scientific integrity, the following protocols are designed as self-validating systems. Every assay includes built-in controls to confirm that the observed antiproliferative effects are genuinely derived from the compound's mechanism, rather than assay artifacts.

Protocol A: In Vitro Antiproliferative & Cell Cycle Analysis

Objective : Quantify IC50 and determine the cell cycle phase arrest (G2/M) vs. apoptosis in MDA-MB-231 cells. Causality Check : MDA-MB-231 lacks estrogen/progesterone receptors and HER2 amplification[1]. If compounds show efficacy here, it indicates a cytotoxic mechanism independent of these common breast cancer pathways.

Step-by-Step Methodology :

  • Cell Culture & Seeding :

    • Culture MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% Penicillin/Streptomycin.

    • Seed cells at 5×103 cells/well in a 96-well plate (for viability) and 2×105 cells/well in 6-well plates (for flow cytometry). Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment :

    • Prepare 10 mM stock solutions of Compound 1, Compound 2, and N5-Prodrug in DMSO.

    • Perform serial dilutions in media (0.01 µM to 50 µM).

    • Critical Control: Ensure final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity. Always include a 0.1% DMSO vehicle control.

  • Viability Assay (MTT) :

    • Incubate treated 96-well plates for 48–72 hours.

    • Add MTT reagent (0.5 mg/mL final) for 4 hours, dissolve the resulting formazan crystals in DMSO, and read absorbance at 570 nm. Calculate IC50 using non-linear regression.

  • Cell Cycle & Apoptosis Validation (Flow Cytometry) :

    • Harvest cells from the 6-well plates post-treatment (24h and 48h).

    • For Cell Cycle: Fix in 70% cold ethanol overnight. Wash and stain with Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) for 30 mins. PI stoichiometrically binds DNA, allowing precise quantification of DNA content to distinguish 2N (G1) from 4N (G2/M) populations.

    • For Apoptosis: Use Annexin V-FITC / PI co-staining on fresh (unfixed) cells to distinguish early apoptosis from necrosis.

    • Validation Check: Compound 1 should show increased 4N DNA content (G2/M arrest) but low Annexin V positivity. Compound 2 should show high Annexin V positivity (robust apoptosis)[1].

Protocol B: In Vivo Pharmacokinetics & Prodrug Cleavage Assay

Objective : Validate the rapid metabolism of N5-substituted prodrugs into the active parent compound and assess the maximum tolerated dose (MTD). Causality Check : The N5 substitution masks the pyrrole nitrogen, preventing immediate toxicity. We must definitively prove it converts back to the active form in plasma to validate the prodrug hypothesis[2].

Step-by-Step Methodology :

  • Maximum Tolerated Dose (MTD) Assessment :

    • Use female BALB/c mice (n=5 per group).

    • Administer the N5-prodrug via intraperitoneal (IP) injection in escalating doses (10, 20, 40, 50 mg/kg).

    • Monitor body weight and clinical signs for 14 days.

    • Validation: The MTD is defined as the maximum dose causing <10% weight loss without lethality (Target for N5-prodrug: ~40 mg/kg)[2].

  • Pharmacokinetic (PK) Sampling :

    • Dose a new cohort of mice at 20 mg/kg (well below the established MTD).

    • Collect blood via tail vein or retro-orbital bleed at 5, 15, 30, 60, 120, and 240 minutes post-dose into K₂EDTA tubes.

    • Centrifuge at 2,000 × g for 10 mins at 4°C to isolate plasma.

  • LC-MS/MS Quantification :

    • Precipitate plasma proteins using cold acetonitrile containing an internal standard.

    • Analyze the supernatant via LC-MS/MS using Multiple Reaction Monitoring (MRM).

    • Validation Check: Track the decay curve of the N5-prodrug (expected t1/2​ ~ 32.7 mins) and the simultaneous appearance curve of the unsubstituted parent compound[2]. This inverse relationship definitively proves the prodrug mechanism.

References

  • "Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines", PMC - NIH,1

  • "Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution", PMC - NIH,2

  • "Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2-d]pyrimidines as Potential Anti-Cancer Therapeutics", MDPI, 3

Sources

In Vitro Evaluation of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol Analogs as Purine Nucleoside Phosphorylase (PNP) Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 5H-pyrrolo[3,2-d]pyrimidin-4-ol scaffold (commonly referred to as the 9-deazapurine or 9-deazahypoxanthine core) is a highly privileged pharmacophore in medicinal chemistry. Its most prominent application is the design of transition-state analog inhibitors targeting Purine Nucleoside Phosphorylase (PNP) . By mimicking the oxocarbenium ion intermediate formed during the phosphorolysis of purine nucleosides, these analogs achieve extraordinary binding affinities, often in the low picomolar range.

This application note provides a comprehensive, causality-driven guide to the in vitro evaluation of these analogs. Designed for drug development professionals, it details the enzymatic, cell-based, and metabolic workflows required to validate the efficacy and selectivity of novel 5H-pyrrolo[3,2-d]pyrimidin-4-ol derivatives.

Mechanistic Rationale & Target Biology

Human PNP is a ubiquitous enzyme responsible for the reversible phosphorolysis of 6-oxypurine nucleosides (e.g., inosine, 2'-deoxyguanosine) into their respective purine bases and sugar-1-phosphate .

The Causality of T-Cell Selectivity: Why do PNP inhibitors selectively target T-cells? In the absence of functional PNP, 2'-deoxyguanosine (dGuo) accumulates systemically. T-cells possess unusually high levels of deoxynucleoside kinases (specifically deoxycytidine kinase, dCK) and low levels of cytosolic nucleotidases. Consequently, T-cells rapidly phosphorylate the accumulated dGuo into deoxyguanosine triphosphate (dGTP). Elevated dGTP allosterically inhibits ribonucleotide reductase (RNR), halting DNA synthesis and inducing apoptosis . B-cells and other somatic cells do not share this kinase/nucleotidase imbalance and remain largely unaffected.

Pathway dGuo Deoxyguanosine (dGuo) Guanine Guanine dGuo->Guanine Phosphorolysis dGTP dGTP Accumulation (Intracellular) dGuo->dGTP Kinase Salvage (dCK / dGK) PNP PNP Enzyme PNP->dGuo Analog 5H-Pyrrolo[3,2-d] pyrimidin-4-ol (Transition-State Analog) Analog->PNP Competitive Inhibition Apoptosis T-Cell Apoptosis (DNA Synthesis Block) dGTP->Apoptosis Toxicity

Fig 1. Mechanism of T-cell apoptosis driven by 5H-pyrrolo[3,2-d]pyrimidin-4-ol PNP inhibitors.

Experimental Workflows & Methodologies

The evaluation of these analogs requires a self-validating system that moves from cell-free target engagement to physiological cell-based efficacy, concluding with metabolic stability profiling.

Workflow Stock 1. Compound Preparation (10 mM DMSO Stock) Enzyme 2. Enzymatic Assay (PNP/XO Coupled System) Stock->Enzyme Dilute to nM/pM Cells 3. T-Cell Proliferation (CCRF-CEM + 10 µM dGuo) Stock->Cells Dilute to µM/nM HLM 4. Metabolic Stability (Human Liver Microsomes) Stock->HLM 1 µM final Analysis 5. Data Synthesis (Ki, IC50, t1/2 Determination) Enzyme->Analysis Spectrophotometry (293 nm) Cells->Analysis Cell Viability (e.g., CellTiter-Glo) HLM->Analysis LC-MS/MS Quantification

Fig 2. Integrated in vitro evaluation workflow for 5H-pyrrolo[3,2-d]pyrimidin-4-ol derivatives.

Protocol A: Enzymatic Inhibition Kinetics (Coupled PNP/XO Assay)

Scientific Rationale: Direct measurement of inosine conversion to hypoxanthine by PNP is optically difficult due to overlapping UV absorbance spectra. To create a robust, real-time kinetic readout, the assay is coupled with Xanthine Oxidase (XO). XO rapidly oxidizes the generated hypoxanthine into uric acid, which exhibits a distinct absorption maximum at 293 nm ( Δϵ=12.6 mM −1 cm −1 ).

Materials:

  • Recombinant Human PNP (rhPNP)

  • Xanthine Oxidase (XO) from bovine milk

  • Substrate: Inosine (1 mM stock)

  • Assay Buffer: 50 mM HEPES (pH 7.4), 50 mM Potassium Phosphate.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare a master mix containing 50 mM HEPES, 50 mM K2​HPO4​ , 1 mM inosine, and 60 mU/mL XO.

  • Compound Titration: Serially dilute the 5H-pyrrolo[3,2-d]pyrimidin-4-ol analog in DMSO, then into the assay buffer (final DMSO concentration < 1% to prevent enzyme denaturation).

  • Pre-incubation: Add 1 nM rhPNP to the inhibitor dilutions and pre-incubate for 15 minutes at 25°C. Note: Transition-state analogs like Forodesine are slow, tight-binding inhibitors; pre-incubation is critical to reach thermodynamic equilibrium.

  • Reaction Initiation: Add the master mix to the enzyme-inhibitor complex in a UV-transparent 96-well microplate.

  • Kinetic Readout: Monitor the increase in absorbance at 293 nm continuously for 10 minutes using a microplate reader.

  • Data Validation: Ensure the uninhibited control yields a linear reaction rate. Calculate Ki​ using the Morrison equation for tight-binding inhibitors, as standard Michaelis-Menten kinetics will fail for picomolar inhibitors.

Protocol B: Cell-Based Selective Cytotoxicity Assay

Scientific Rationale: A common pitfall in evaluating PNP inhibitors in vitro is the use of standard culture media (e.g., RPMI-1640), which lacks physiological levels of 2'-deoxyguanosine (dGuo). Without exogenous dGuo, the toxic dGTP metabolite cannot form, leading to false-negative cytotoxicity results. The assay must be supplemented with dGuo to accurately model the in vivo tumor microenvironment.

Materials:

  • CCRF-CEM cells (Human T-cell acute lymphoblastic leukemia)

  • RPMI-1640 medium supplemented with 10% FBS

  • 2'-deoxyguanosine (dGuo)

  • CellTiter-Glo® Luminescent Cell Viability Assay

Step-by-Step Procedure:

  • Cell Seeding: Seed CCRF-CEM cells at a density of 1×104 cells/well in a white opaque 96-well plate.

  • Media Supplementation: Add dGuo to a final well concentration of 10 µM. (Self-Validation: Run a parallel plate WITHOUT dGuo. A true PNP inhibitor will show >100-fold loss of potency in the absence of dGuo).

  • Compound Addition: Add the 5H-pyrrolo[3,2-d]pyrimidin-4-ol analogs in a 10-point dose-response curve (ranging from 10 µM down to 0.1 nM).

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO2​ .

  • Viability Measurement: Add CellTiter-Glo® reagent (1:1 volume ratio), lyse for 10 minutes on an orbital shaker, and read luminescence.

  • Analysis: Calculate the IC50​ using a 4-parameter logistic non-linear regression model.

Quantitative Data Presentation

The table below summarizes the expected enzymatic and cellular profiles of benchmark 5H-pyrrolo[3,2-d]pyrimidin-4-ol analogs. Notice the profound translation from picomolar enzyme inhibition to nanomolar cellular efficacy, provided dGuo is present.

CompoundStructural ClassTarget Enzyme Ki​ (Human PNP)T-Cell IC50​ (CCRF-CEM + 10 µM dGuo)
Forodesine (Immucillin-H)5H-Pyrrolo[3,2-d]pyrimidin-4-olHuman PNP104 pM0.015 µM
Ulodesine (DADMe-Immucillin-H)Acyclic 9-deazapurineHuman PNP22 pM< 0.010 µM
Peldesine (BCX-34)9-deazaguanine analogHuman PNP~30 nM~1.2 µM
Halogenated Analogs N5-Substituted Pyrrolo-pyrimidineBroad / DNA1.5 - 5.0 µM1.5 - 14.5 µM

Data synthesized from established literature on transition-state PNP inhibitors.

In Vitro Metabolic Stability (ADME)

Because the 5H-pyrrolo[3,2-d]pyrimidin-4-ol core closely mimics endogenous purines, it is highly susceptible to rapid metabolism by hepatic enzymes if not properly substituted (e.g., at the N5 position) .

Protocol C: Human Liver Microsome (HLM) Stability

  • Reaction Mixture: Combine 0.5 mg/mL HLMs, 100 mM potassium phosphate buffer (pH 7.4), and 1 µM of the test analog.

  • Initiation: Pre-warm to 37°C for 5 minutes, then initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Quenching: At time points 0, 15, 30, 45, and 60 minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ).

References

  • Title: Forodesine, an inhibitor of purine nucleoside phosphorylase, induces apoptosis in chronic lymphocytic leukemia cells Source: Blood (American Society of Hematology) URL: [Link]

  • Title: Landscape of targets within nucleoside metabolism for the modification of immune responses Source: Frontiers in Immunology URL: [Link]

  • Title: Intracellular rebinding of transition-state analogues provides extended in vivo inhibition lifetimes on human purine nucleoside phosphorylase Source: Journal of Biological Chemistry URL: [Link]

  • Title: Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution Source: Molecules (MDPI) URL: [Link]

Cellular assays for 5H-Pyrrolo[3,2-d]pyrimidin-4-ol activity

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide and protocol suite for evaluating the cellular activity of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol and its derivatives.

Introduction & Mechanistic Grounding

5H-Pyrrolo[3,2-d]pyrimidin-4-ol (commonly known as 9-deazahypoxanthine) serves as the critical transition-state pharmacophore for a class of ultra-potent Purine Nucleoside Phosphorylase (PNP) inhibitors, including Immucillin-H (Forodesine) and Ulodesine[1]. PNP is a ubiquitous enzyme responsible for the phosphorolysis of 2'-deoxyguanosine (dGuo) into guanine, a key step in the purine salvage pathway[2].

When PNP is inhibited by 9-deazahypoxanthine derivatives, dGuo accumulates. In T-cells—which possess a uniquely high ratio of deoxycytidine kinase (dCK) to dGTPase—this accumulated dGuo is rapidly phosphorylated into dGTP[3]. The massive expansion of intracellular dGTP pools allosterically inhibits ribonucleotide reductase (RNR), halting DNA synthesis and triggering T-cell selective apoptosis[3]. This mechanism makes 5H-pyrrolo[3,2-d]pyrimidin-4-ol derivatives highly valuable for treating T-cell leukemias, lymphomas, and autoimmune disorders[1].

PNP_Pathway dGuo Deoxyguanosine (dGuo) PNP PNP Enzyme dGuo->PNP dCK dCK Enzyme dGuo->dCK Guanine Guanine (Purine Salvage) dGTP dGTP Accumulation Apoptosis T-cell Apoptosis dGTP->Apoptosis Inhibits DNA Synthesis PNP->Guanine Phosphorolysis Inhibitor 5H-Pyrrolo[3,2-d]pyrimidin-4-ol (Inhibitor Core) Inhibitor->PNP Competitive Inhibition dCK->dGTP Phosphorylation (When PNP is blocked)

Mechanism of T-cell apoptosis induced by 5H-Pyrrolo[3,2-d]pyrimidin-4-ol via PNP inhibition.

Experimental Design & Causality

To accurately evaluate the biological activity of 5H-pyrrolo[3,2-d]pyrimidin-4-ol derivatives, the assay system must recapitulate the physiological conditions of PNP deficiency. A simple viability assay will yield false negatives if the causality of the pathway is ignored.

  • Cell Line Selection : T-lymphoblastic leukemia cell lines (e.g., CCRF-CEM, MOLT-4) are mandatory because they express high levels of dCK[3]. Non-T-cell lines (e.g., HeLa, HepG2, or B-cell lines) must be run in parallel as negative controls to prove T-cell selectivity and rule out off-target cytotoxicity[4].

  • The dGuo Dependency : Standard RPMI-1640 media lacks sufficient dGuo to induce toxicity upon PNP inhibition. Therefore, exogenous dGuo (typically 10 µM) must be supplemented[3]. Without dGuo, even picomolar PNP inhibitors will appear inactive in viability assays.

  • Self-Validating Control (dCyd Rescue) : To prove that cell death is strictly mediated by the dCK/dGTP axis, a parallel control using 10 µM dGuo + 20 µM deoxycytidine (dCyd) is employed. Because dCyd is the preferred substrate for dCK, it competitively inhibits dGuo phosphorylation, rescuing the T-cells from apoptosis and validating the mechanism[3].

Step-by-Step Methodologies

Protocol A: Intracellular PNP Catalytic Activity Assay (HPLC)

Objective: Measure the direct target engagement of the compound inside living cells. Whole-cell assays are superior to recombinant enzyme assays because they account for cellular permeability and intracellular drug rebinding[2].

  • Cell Preparation: Harvest 2×106 CCRF-CEM cells per condition. Wash twice with cold PBS to remove exogenous purines present in the fetal bovine serum.

  • Inhibitor Treatment: Resuspend cells in 1 mL of serum-free RPMI. Add the 5H-pyrrolo[3,2-d]pyrimidin-4-ol derivative at varying concentrations (e.g., 0.1 nM to 1 µM). Incubate at 37°C for 1 hour to allow target binding.

  • Substrate Pulse: Add 100 µM inosine (the natural substrate of PNP). Incubate for exactly 30 minutes.

  • Metabolic Quenching: Rapidly pellet cells (400 × g, 2 min) and lyse the pellet in 200 µL of ice-cold 0.4 M perchloric acid. Causality: Perchloric acid instantly halts enzymatic activity and precipitates proteins, preventing further inosine degradation during sample handling. Neutralize the supernatant with potassium carbonate.

  • HPLC Quantification: Inject 20 µL of the neutralized extract onto a C18 reverse-phase HPLC column. Elute with a gradient of 50 mM ammonium acetate (pH 5.0) and methanol. Quantify the conversion of inosine to hypoxanthine by measuring UV absorbance at 254 nm.

Protocol B: dGuo-Dependent T-Cell Viability Assay

Objective: Determine the functional apoptotic activity of the inhibitor.

  • Plating: Seed CCRF-CEM cells at 1×104 cells/well in a 96-well plate in complete RPMI-1640 (10% FBS).

  • Substrate Addition: Add 2'-deoxyguanosine (dGuo) to a final concentration of 10 µM in all test wells.

  • Compound Dosing: Add the 5H-pyrrolo[3,2-d]pyrimidin-4-ol derivative in a 10-point dose-response curve (1 pM to 10 µM).

  • Rescue Control: In a parallel set of wells, add the inhibitor (at IC90), 10 µM dGuo, AND 20 µM deoxycytidine (dCyd).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2. Causality: 72 hours is required because dGTP accumulation and subsequent RNR inhibition is a time-dependent apoptotic process.

  • Readout: Add 10 µM of CellTiter-Glo® reagent (or WST-1). Measure luminescence/absorbance to quantify ATP/metabolic activity as a proxy for cell viability.

Protocol C: Intracellular dGTP Pool Quantification (LC-MS/MS)

Objective: Validate the mechanistic causality by confirming dGTP accumulation.

  • Treatment: Treat 5×106 CCRF-CEM cells with 10 µM dGuo and the inhibitor (e.g., 10 nM) for 24 hours.

  • Extraction: Wash cells with ice-cold PBS. Immediately resuspend the pellet in 500 µL of 80% cold methanol (-20°C). Causality: Cold methanol instantly denatures phosphatases that would otherwise degrade labile dGTP triphosphates during extraction.

  • Centrifugation: Centrifuge at 15,000 × g for 10 min at 4°C. Lyophilize the supernatant.

  • LC-MS/MS Analysis: Resuspend in mobile phase and analyze via LC-MS/MS using multiple reaction monitoring (MRM) for the dGTP transition (m/z 508 -> 152).

Data Presentation

The table below summarizes typical quantitative data expected when evaluating 5H-pyrrolo[3,2-d]pyrimidin-4-ol derivatives across different assay platforms[3][4][5].

Table 1: Representative Biological Activity of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol Derivatives

Compound ClassTarget EnzymeRecombinant PNP IC50 (nM)CCRF-CEM Viability IC50 (nM)HeLa Viability CC50 (nM)
9-Deazahypoxanthine (Core) Human PNP~150 - 300> 10,000> 10,000
Immucillin-H (Forodesine) Human PNP0.05 - 1.575.0> 10,000
Acyclic Nucleoside Phosphonates Human / Mt PNP4.0 - 19.09.0> 10,000

*Viability assays conducted in the presence of 10 µM dGuo. Note the extreme selectivity for T-cell lines (CCRF-CEM) over non-T-cell lines (HeLa).

References

  • Title: 3 Source: PMC (nih.gov)

  • Title: 4 Source: Journal of Medicinal Chemistry (acs.org)

  • Title: 1 Source: Blood (ashpublications.org)

  • Title: 2 Source: PMC (nih.gov)

Sources

Application Notes & Protocols: Unveiling the Pharmacokinetic Profile of N-Substituted Pyrrolo[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Path of a Promising Scaffold

The N-substituted pyrrolo[3,2-d]pyrimidine scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for the development of potent kinase inhibitors and other targeted therapeutics.[1] These compounds, which are structural analogs of purines, have demonstrated significant potential in oncology and other therapeutic areas.[2][3] However, the journey from a promising in vitro hit to a clinically viable drug candidate is fraught with challenges, a primary one being the optimization of its pharmacokinetic (PK) profile. A compound's absorption, distribution, metabolism, and excretion (ADME) properties are the ultimate determinants of its efficacy and safety in a complex biological system.

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of procedures to provide a detailed, field-proven framework for evaluating the pharmacokinetic profile of novel N-substituted pyrrolo[3,2-d]pyrimidine derivatives. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for generating robust and reliable data. This document is grounded in authoritative regulatory guidance to ensure that the data generated is not only scientifically sound but also suitable for regulatory submissions.[4][5][6][7][8]

The "Why": Strategic Importance of Early ADME Profiling

In the fast-paced environment of drug discovery, the mantra is often "fail early, fail cheap." A significant proportion of drug candidates fail in later stages of development due to poor pharmacokinetic properties.[9] Early and comprehensive ADME testing allows for the timely identification of liabilities, guiding medicinal chemistry efforts to optimize the molecule's properties. For N-substituted pyrrolo[3,2-d]pyrimidines, which are often developed as orally administered kinase inhibitors, key questions to address include:

  • Will the compound be absorbed from the gut?

  • How extensively does it distribute into tissues?

  • Is it rapidly metabolized by the liver, and what are the metabolites?

  • Does it have the potential for drug-drug interactions?

  • What is its residence time in the body?

Answering these questions early in the discovery pipeline is paramount for selecting candidates with the highest probability of success.[3][9][10]

Visualizing the Path: A Roadmap for PK Profiling

The following diagram illustrates a typical workflow for the pharmacokinetic profiling of a novel N-substituted pyrrolo[3,2-d]pyrimidine.

PK_Workflow cluster_invivo In Vivo Pharmacokinetic Studies cluster_data Data Analysis & Interpretation Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) CYP_Inhibition CYP450 Inhibition (Major Isoforms) Metabolic_Stability->CYP_Inhibition Assess DDI Risk PPB Plasma Protein Binding (Equilibrium Dialysis) CYP_Inhibition->PPB Contextualize Free Drug Concentration Permeability Permeability (e.g., Caco-2) PPB->Permeability Inform Oral Absorption Potential PK_Mouse Single Dose PK in Mice (IV and PO) Permeability->PK_Mouse Go/No-Go Decision Bioavailability Calculate Oral Bioavailability (F%) PK_Mouse->Bioavailability Dose_Response Inform Dose Selection for Efficacy Studies Bioavailability->Dose_Response PK_Parameters Calculate PK Parameters (Cmax, Tmax, AUC, t1/2) Dose_Response->PK_Parameters SAR Establish Structure-Activity & Structure-Property Relationships PK_Parameters->SAR Candidate_Selection Lead Candidate Selection SAR->Candidate_Selection

Sources

Application Notes and Protocols for the Use of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Introduction: The 5H-Pyrrolo[3,2-d]pyrimidine Scaffold, a Privileged Structure in Drug Discovery

The 5H-pyrrolo[3,2-d]pyrimidine core is a heterocyclic framework of significant interest in medicinal chemistry. As a 9-deazaanalogue of biogenic purines, it serves as a "privileged scaffold"—a molecular structure that is capable of binding to multiple biological targets.[1] This structural similarity to adenine, the core of adenosine triphosphate (ATP), allows derivatives of 5H-pyrrolo[3,2-d]pyrimidin-4-ol to act as ATP-competitive inhibitors for a wide range of enzymes, most notably protein kinases.[2] The dysregulation of protein kinases is a known cause of numerous diseases, particularly cancer, making them a primary focus for therapeutic intervention.[3]

The versatility of the 5H-pyrrolo[3,2-d]pyrimidine scaffold extends beyond kinase inhibition. Its derivatives have been investigated as inhibitors of other critical enzymes involved in cell proliferation, such as thymidylate synthase and dihydrofolate reductase, and as microtubule targeting agents.[1][4][5] This guide provides a comprehensive overview of the applications of 5H-pyrrolo[3,2-d]pyrimidin-4-ol in medicinal chemistry, along with detailed protocols for the synthesis and biological evaluation of its derivatives.

Part 1: Key Therapeutic Applications and Mechanisms of Action

The strategic design of substituents around the 5H-pyrrolo[3,2-d]pyrimidine core has led to the development of potent and selective inhibitors for various therapeutic targets.

Protein Kinase Inhibition

A primary application of the 5H-pyrrolo[3,2-d]pyrimidine scaffold is in the development of protein kinase inhibitors. These compounds typically function by competing with ATP for binding to the enzyme's active site, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling pathways.

Mechanism: ATP-Competitive Inhibition

The pyrrolo[3,2-d]pyrimidine core mimics the purine ring of ATP, enabling it to fit into the ATP-binding pocket of kinases.[2] Modifications at various positions of the scaffold allow for the optimization of binding affinity and selectivity for specific kinases.

G cluster_0 Kinase Active Site cluster_1 Inhibition by 5H-Pyrrolo[3,2-d]pyrimidine Derivative ATP ATP Kinase Kinase ATP->Kinase Binds Substrate Protein Substrate Protein Kinase->Substrate Protein Acts on ADP ADP Kinase->ADP Releases Phosphorylated Substrate Substrate-P Substrate Protein->Phosphorylated Substrate Becomes Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Activates Inhibitor Pyrrolo[3,2-d]pyrimidine Inhibitor Kinase_Inhibited Kinase Inhibitor->Kinase_Inhibited Binds & Blocks Kinase_Inhibited->No_Reaction No Phosphorylation Blocked Signaling Blocked Signaling No_Reaction->Blocked Signaling Blocks

Caption: ATP-Competitive Kinase Inhibition Mechanism.

Targeted Kinases and Representative Compounds

Derivatives of 5H-pyrrolo[3,2-d]pyrimidine have shown potent inhibitory activity against a range of kinases implicated in cancer and other diseases.

Compound Class/ExampleTarget Kinase(s)Key FindingsReference
5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidinesVEGFR2, PDGFR, Tie-2Potent inhibitors of VEGFR2 that bind to the inactive kinase conformation. Showed in vivo efficacy in a xenograft mouse model.[6]
N-phenyl-N'-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)phenyl]ureasVEGFR, FGFRModification of a known VEGFR inhibitor scaffold led to potent dual inhibitors of VEGFR2 and FGFR1.[7]
N5-substituted-pyrrolo[3,2-d]pyrimidin-4-aminesMicrotubulesAct as microtubule depolymerizing agents by binding to the colchicine site. Circumvent common drug resistance mechanisms.[5][8]
Halogenated pyrrolo[3,2-d]pyrimidinesN/A (Antiproliferative)2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine and its C7-iodo derivative show potent antiproliferative activity against various cancer cell lines.[9]
Antifolate Activity

Folate metabolism is a critical pathway for the synthesis of nucleotides, and its inhibition is a well-established strategy in chemotherapy.[4] Certain 5H-pyrrolo[3,2-d]pyrimidine derivatives have been designed as antifolates, targeting key enzymes in this pathway.

Targeted Enzymes

  • Thymidylate Synthase (TS): Catalyzes the conversion of dUMP to dTMP, a crucial step in DNA synthesis.

  • Dihydrofolate Reductase (DHFR): Reduces dihydrofolate to tetrahydrofolate, which is essential for the synthesis of purines and thymidylate.

One study reported the synthesis of a classical antifolate based on the 2-amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidine scaffold. This compound was a potent dual inhibitor of human TS and DHFR, with IC50 values of 46 nM and 120 nM, respectively.[4] Another novel series of pyrrolo[3,2-d]pyrimidine inhibitors were found to target serine hydroxymethyltransferase 2 (SHMT2) and de novo purine biosynthesis, demonstrating antitumor efficacy in pancreatic cancer models.[10][11]

Part 2: Synthetic and Biological Evaluation Protocols

The following protocols provide a general framework for the synthesis and biological characterization of 5H-pyrrolo[3,2-d]pyrimidin-4-ol derivatives. Researchers should adapt these methods based on the specific properties of their target compounds and biological systems.

Protocol 1: Synthesis of the 5H-Pyrrolo[3,2-d]pyrimidin-4-one Core

A common route to the pyrrolo[3,2-d]pyrimidine scaffold involves the reductive cyclization of a substituted pyrimidine. The following is a general procedure based on a published method.[1]

G Start Start: Substituted Nitropyrimidine Reaction Reductive Cyclization (e.g., with Zinc dust in acetic acid) Start->Reaction Purification Purification (Filtration, Washing) Reaction->Purification Product Product: 5H-Pyrrolo[3,2-d] -pyrimidin-4-one Purification->Product

Caption: General workflow for the synthesis of the core scaffold.

Step-by-Step Methodology

  • Reaction Setup: To a stirred slurry of an appropriate (E)-6-(2-(dimethylamino)vinyl)-5-nitropyrimidin-2,4-dione in glacial acetic acid, add zinc dust in portions.[9]

  • Reaction Monitoring: Stir the reaction mixture overnight at room temperature. The progress of the reaction can be monitored by a color change from a yellow slurry to an off-white slurry and confirmed by Thin Layer Chromatography (TLC).[9]

  • Work-up and Isolation: Upon completion, filter the reaction mixture to remove excess zinc and other solids.

  • Purification: Concentrate the filtrate under reduced pressure to obtain a crude syrup. The product can often be precipitated by the addition of a suitable solvent like ethanol.

  • Final Product: Collect the precipitated solid by filtration, wash with a cold solvent, and dry under vacuum to yield the 5H-pyrrolo[3,2-d]pyrimidin-2,4-dione.[9]

Note: This is a generalized protocol. Specific starting materials, reagents, and reaction conditions should be optimized based on the desired final product.

Protocol 2: Synthesis of a 4-Substituted 5H-Pyrrolo[3,2-d]pyrimidine Derivative

A common strategy for developing kinase inhibitors is to introduce substituents at the C4 position of the pyrimidine ring. This often involves a 4-chloro intermediate.

Step-by-Step Methodology

  • Chlorination: Convert the 5H-pyrrolo[3,2-d]pyrimidin-4-ol to the 4-chloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃) or phenylphosphonic dichloride (PhPOCl₂).[9] This creates a reactive site for nucleophilic substitution.

  • Nucleophilic Substitution: React the 4-chloro-5H-pyrrolo[3,2-d]pyrimidine intermediate with a desired amine or alcohol in a suitable solvent (e.g., isopropanol, ethanol).[8]

  • Reaction Conditions: The reaction is typically heated under reflux for several hours.[8] Progress is monitored by TLC.

  • Purification: After completion, the solvent is removed in vacuo, and the crude product is purified by column chromatography to yield the desired 4-substituted derivative.[8]

Protocol 3: In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the kinase inhibitory activity of synthesized compounds using a luminescence-based assay, such as the Kinase-Glo® assay.

G Start Prepare Reagents: - Kinase - Substrate - ATP - Inhibitor Dilutions Reaction_Setup Set up Kinase Reaction: Add Kinase, Substrate, and Inhibitor to assay plate Start->Reaction_Setup Initiate_Reaction Initiate Reaction: Add ATP Reaction_Setup->Initiate_Reaction Incubation Incubate at Room Temperature Initiate_Reaction->Incubation Detection Add Kinase-Glo® Reagent (Stops reaction, generates signal) Incubation->Detection Read_Plate Measure Luminescence Detection->Read_Plate

Caption: Workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Methodology

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent, such as DMSO.[2][3]

  • Reaction Mixture: In a microplate, add the target kinase, a specific substrate peptide, and the assay buffer. Then, add the diluted inhibitor compounds.[2]

  • Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a predetermined period to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and measure the remaining ATP by adding a detection reagent like the Kinase-Glo® Luminescent Kinase Assay kit. The light output is proportional to the amount of ATP remaining, which is inversely correlated with kinase activity.

  • Data Acquisition: Measure the luminescent signal using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control (e.g., DMSO). Plot the percent inhibition against the logarithm of the compound concentration to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Protocol 4: Cell-Based Antiproliferative Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.[3]

Step-by-Step Methodology

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.[3]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control.[3]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.[3]

  • Solubilization: After incubation, dissolve the formazan crystals by adding a solubilization buffer.[3]

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[3]

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the IC50 or GI50 value.[3]

Part 3: Structure-Activity Relationship (SAR) and Future Perspectives

The development of potent and selective inhibitors based on the 5H-pyrrolo[3,2-d]pyrimidine scaffold is highly dependent on understanding the structure-activity relationship.

  • C4-Position: Modifications at this position, often via an oxygen or nitrogen linker, are crucial for interacting with the hinge region of kinases and for extending into the solvent-exposed region, which can enhance potency and selectivity.[6][7]

  • N5-Position: Substitution at the N5 position of the pyrrole ring has been shown to be important for activity, with some studies indicating it can significantly improve antiproliferative effects.[5][12]

  • C7-Position: Halogenation, particularly with iodine, at the C7 position of the pyrrole ring has been shown to enhance the antiproliferative activity of some derivatives.[9]

The 5H-pyrrolo[3,2-d]pyrimidine scaffold continues to be a fertile ground for the discovery of novel therapeutics. Future research will likely focus on developing more selective inhibitors to minimize off-target effects, exploring new therapeutic areas beyond oncology, and utilizing advanced computational methods to guide the design of next-generation compounds.

References

  • PubMed. Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. (2010-10-15). [Link]

  • PubMed. N-phenyl-N'-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as novel inhibitors of VEGFR and FGFR kinases. (2010-10-15). [Link]

  • University of Latvia. Synthesis and antiproliferative activity of pyrrolo[3,2-d]pyrimidines and their structural analogues. [Link]

  • National Center for Biotechnology Information. Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors. [Link]

  • National Center for Biotechnology Information. Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents. [Link]

  • Iraqi Academic Scientific Journals. Synthesis and Biological activity of Some PyrroloPyrimidine Compounds. [Link]

  • National Center for Biotechnology Information. Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. [Link]

  • PubMed. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. (2020-01-15). [Link]

  • PubMed. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023-09-19). [Link]

  • ResearchGate. Current Developments of Pyrrolo[2,3-d]pyrimidines with Anticancer Potential (A Review). [Link]

  • ResearchGate. Structures of 5-substituted pyrrolo[3,2-d]pyrimidine antifolates, and.... [Link]

  • PubMed. The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021. [Link]

  • National Center for Biotechnology Information. Cellular Pharmacodynamics of a Novel Pyrrolo[3,2-d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. [Link]

  • MDPI. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023-09-19). [Link]

  • National Center for Biotechnology Information. Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. [Link]

  • PubMed. Structural and Biological Investigations for a Series of N-5 Substituted Pyrrolo[3,2- d]pyrimidines as Potential Anti-Cancer Therapeutics. (2019-07-23). [Link]

Sources

Application Notes and Protocols for Targeting SHMT2 with 5H-Pyrrolo[3,2-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only.

Introduction: Targeting a Metabolic Vulnerability in Cancer

Metabolic reprogramming is a hallmark of cancer, enabling tumor cells to meet the high bioenergetic and biosynthetic demands of rapid proliferation.[1][2][3] One-carbon (1C) metabolism, a complex network of interconnected metabolic pathways, is central to this reprogramming.[2][4] This network is crucial for the synthesis of nucleotides (the building blocks of DNA and RNA), amino acids, and for maintaining cellular redox balance.[3] Consequently, the enzymes within this pathway represent promising targets for anticancer therapies.[2]

A key enzyme in this network is the mitochondrial serine hydroxymethyltransferase 2 (SHMT2).[1][5] SHMT2 catalyzes the conversion of serine and tetrahydrofolate (THF) into glycine and 5,10-methylenetetrahydrofolate (5,10-CH2-THF).[1][5] This reaction is a primary source of one-carbon units for the cell, fueling the production of purines and thymidylate essential for DNA replication and repair.[1][5] Numerous studies have shown that SHMT2 is upregulated in a variety of cancers, including breast, colorectal, and lung cancers, and its elevated expression often correlates with poor prognosis and increased tumor aggressiveness.[1][5] This dependency of cancer cells on SHMT2 activity presents a therapeutic window, making it an attractive target for drug development.[1][5]

The pyrrolo[3,2-d]pyrimidine scaffold has emerged as a promising starting point for the development of potent SHMT2 inhibitors.[6] These compounds are designed to mimic the natural substrates of SHMT2, allowing them to bind to the active site and inhibit its enzymatic function.[6] This application note provides a detailed guide for researchers on the use of a specific pyrrolopyrimidine derivative, 5H-Pyrrolo[3,2-d]pyrimidin-4-ol , for targeting SHMT2 in cancer research. We will cover its proposed mechanism of action and provide detailed protocols for its characterization in vitro.

Mechanism of Action of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol

5H-Pyrrolo[3,2-d]pyrimidin-4-ol, as a member of the pyrrolopyrimidine class of inhibitors, is hypothesized to exert its anticancer effects by directly inhibiting the enzymatic activity of SHMT2. The mechanism of action involves the compound binding to the active site of the SHMT2 enzyme, thereby preventing the binding of its natural substrates, serine and tetrahydrofolate.[5] This competitive inhibition blocks the production of glycine and 5,10-methylenetetrahydrofolate, a critical one-carbon donor for nucleotide biosynthesis.[1][5]

The downstream consequences of SHMT2 inhibition are significant for cancer cells:

  • Depletion of Nucleotide Pools: The reduction in 5,10-CH2-THF limits the synthesis of purines and thymidylate, which are essential for DNA replication and repair. This leads to an arrest of the cell cycle and can induce apoptosis (programmed cell death).[5]

  • Disruption of Redox Balance: SHMT2 activity is also linked to the production of NADPH, which is crucial for maintaining cellular redox homeostasis.[7] Inhibition of SHMT2 can disrupt this balance, leading to increased oxidative stress and further contributing to cell death.

  • Glycine Depletion: The blockage of glycine production can also impact cancer cell survival, as some tumors are "addicted" to serine and glycine metabolism.[7]

The following diagram illustrates the central role of SHMT2 in one-carbon metabolism and the inhibitory effect of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol.

SHMT2_Pathway SHMT2 in One-Carbon Metabolism and Inhibition cluster_products Downstream Effects Serine Serine SHMT2 SHMT2 Serine->SHMT2 THF Tetrahydrofolate (THF) THF->SHMT2 Glycine Glycine SHMT2->Glycine Methylene_THF 5,10-Methylene-THF SHMT2->Methylene_THF Purine_Synth Purine Synthesis Methylene_THF->Purine_Synth Thymidylate_Synth Thymidylate Synthesis Methylene_THF->Thymidylate_Synth DNA_Rep DNA Replication & Repair Purine_Synth->DNA_Rep Thymidylate_Synth->DNA_Rep Cell_Prolif Cancer Cell Proliferation DNA_Rep->Cell_Prolif Inhibitor 5H-Pyrrolo[3,2-d]pyrimidin-4-ol Inhibitor->SHMT2

Caption: Inhibition of SHMT2 by 5H-Pyrrolo[3,2-d]pyrimidin-4-ol.

Experimental Protocols

The following protocols provide a framework for the initial in vitro characterization of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol.

Protocol 1: In Vitro SHMT2 Enzyme Inhibition Assay

This assay quantitatively determines the inhibitory activity of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol on recombinant human SHMT2 enzyme. The assay is based on a coupled-enzyme reaction where the product of the SHMT2 reaction, 5,10-CH2-THF, is converted to 10-formyl-THF by MTHFD2, with the concomitant reduction of NADP+ to NADPH. The increase in NADPH is monitored spectrophotometrically at 340 nm.[3]

Materials:

  • Recombinant human SHMT2 protein

  • Recombinant human MTHFD2 protein

  • L-Serine

  • Tetrahydrofolate (THF)

  • NADP+

  • Pyridoxal 5'-phosphate (PLP)

  • Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl2, 1 mM DTT

  • 5H-Pyrrolo[3,2-d]pyrimidin-4-ol

  • 96-well UV-transparent microplate

  • Microplate reader with 340 nm absorbance measurement capability

Procedure:

  • Prepare Reagent Solutions:

    • Prepare a 10X stock solution of L-Serine (e.g., 20 mM) in Assay Buffer.

    • Prepare a 10X stock solution of THF (e.g., 5 mM) in Assay Buffer containing 10 mM DTT. Prepare fresh and protect from light.

    • Prepare a 10X stock solution of NADP+ (e.g., 10 mM) in Assay Buffer.

    • Prepare a 100X stock solution of PLP (e.g., 10 mM) in Assay Buffer.

    • Prepare a stock solution of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol in DMSO (e.g., 10 mM) and create a serial dilution series in DMSO.

  • Assay Setup:

    • In a 96-well microplate, add 2 µL of the serially diluted inhibitor or DMSO (for control).

    • Add 158 µL of Assay Buffer to each well.

    • Add 20 µL of a pre-mixed enzyme solution containing SHMT2 (final concentration ~50 nM) and MTHFD2 (final concentration ~100 nM) in Assay Buffer with 1X PLP.

    • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add 20 µL of a pre-mixed substrate solution containing L-Serine (final concentration 2 mM) and THF (final concentration 0.5 mM) in Assay Buffer.

  • Data Acquisition:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 340 nm every 30 seconds for 30 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance over time) for each inhibitor concentration.

    • Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

ParameterRepresentative Value
SHMT2 Concentration50 nM
MTHFD2 Concentration100 nM
L-Serine Concentration2 mM
THF Concentration0.5 mM
NADP+ Concentration1 mM
Incubation Time15 min (pre-incubation), 30 min (reaction)
Temperature37°C
Wavelength340 nm
Protocol 2: Cell-Based Proliferation Assay (CCK-8)

This protocol assesses the effect of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol on the proliferation of cancer cells using the Cell Counting Kit-8 (CCK-8) assay. This colorimetric assay measures the number of viable cells based on the reduction of a water-soluble tetrazolium salt (WST-8) by cellular dehydrogenases.[1][2][4][5]

Materials:

  • Cancer cell line of interest (e.g., HCT116, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • 5H-Pyrrolo[3,2-d]pyrimidin-4-ol

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader with 450 nm absorbance measurement capability

Procedure:

  • Cell Seeding:

    • Harvest and count the cells. Seed the cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol in complete medium.

    • Remove the old medium from the wells and add 100 µL of fresh medium containing the desired concentrations of the inhibitor. Include a vehicle control (DMSO) and a no-cell control (medium only).

    • Incubate the plate for 48-72 hours.

  • CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized depending on the cell line.

  • Data Acquisition:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of viability against the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

ParameterRecommendation
Cell Density5,000 cells/well
Treatment Duration48-72 hours
CCK-8 Incubation1-4 hours
Wavelength450 nm
Protocol 3: Western Blot Analysis of SHMT2 and Apoptosis Markers

This protocol is used to assess the on-target effect of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol by measuring the levels of SHMT2 protein and to evaluate the induction of apoptosis by examining the cleavage of PARP (Poly (ADP-ribose) polymerase).

Materials:

  • Cancer cell line

  • 6-well cell culture plates

  • 5H-Pyrrolo[3,2-d]pyrimidin-4-ol

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-SHMT2, anti-cleaved PARP, anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with various concentrations of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol for 24-48 hours.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.

    • Clarify the lysates by centrifugation and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C. (e.g., anti-SHMT2 at 1:1000 dilution, anti-cleaved PARP at 1:1000, anti-β-actin at 1:5000).[7][8]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software and normalize to the loading control (β-actin).

AntibodyRecommended Dilution
Anti-SHMT21:500 - 1:3000
Anti-cleaved PARP1:1000
Anti-β-actin1:1000 - 1:5000

Data Analysis and Interpretation

The data obtained from the above protocols can be used to comprehensively evaluate the potential of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol as an SHMT2 inhibitor.

Table 1: Representative Data for 5H-Pyrrolo[3,2-d]pyrimidin-4-ol

AssayCell LineEndpointRepresentative Value
SHMT2 Enzyme Assay-IC5050 nM
Cell ProliferationHCT116GI50200 nM
Cell ProliferationA549GI50500 nM
Western BlotHCT116Cleaved PARPIncreased at >100 nM

Interpretation:

  • A low nanomolar IC50 value in the enzyme assay indicates potent and direct inhibition of SHMT2.

  • GI50 values in the low to mid-nanomolar range in cancer cell lines suggest good cell permeability and on-target activity leading to growth inhibition.

  • An increase in cleaved PARP levels upon treatment confirms the induction of apoptosis as a downstream consequence of SHMT2 inhibition.

Experimental Workflow

The following diagram outlines the suggested experimental workflow for the initial characterization of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol.

Experimental_Workflow Experimental Workflow for SHMT2 Inhibitor Characterization Compound 5H-Pyrrolo[3,2-d]pyrimidin-4-ol Enzyme_Assay In Vitro SHMT2 Enzyme Inhibition Assay Compound->Enzyme_Assay Prolif_Assay Cell Proliferation Assay (CCK-8) Compound->Prolif_Assay Western_Blot Western Blot Analysis Compound->Western_Blot IC50 Determine IC50 Enzyme_Assay->IC50 Cell_Culture Cancer Cell Lines (e.g., HCT116, A549) Cell_Culture->Prolif_Assay Cell_Culture->Western_Blot GI50 Determine GI50 Prolif_Assay->GI50 Protein_Analysis Analyze Protein Levels (SHMT2, Cleaved PARP) Western_Blot->Protein_Analysis

Caption: A streamlined workflow for evaluating the SHMT2 inhibitor.

Conclusion

5H-Pyrrolo[3,2-d]pyrimidin-4-ol represents a promising chemical scaffold for the development of novel anticancer agents targeting the metabolic enzyme SHMT2. The protocols outlined in this application note provide a robust framework for researchers to investigate its inhibitory potential and cellular effects. Successful characterization through these in vitro assays is a critical first step in the preclinical development of this and other related compounds.

References

  • Patsnap Synapse. (2024, June 25). What are SHMT2 inhibitors and how do they work? Retrieved from [Link]

  • García-Cañaveras, J. C., et al. (2021). One-carbon metabolism in cancer: moonlighting functions of metabolic enzymes and anti-tumor therapy.
  • Zeng, Y., et al. (2021). Roles of Mitochondrial Serine Hydroxymethyltransferase 2 (SHMT2) in Human Carcinogenesis. International Journal of Medical Sciences, 18(11), 2443–2450.
  • Mishra, R., et al. (2022). The Pivotal Role of One-Carbon Metabolism in Neoplastic Progression During the Aging Process. International Journal of Molecular Sciences, 23(21), 13458.
  • Ducker, G. S., & Rabinowitz, J. D. (2017). One-Carbon Metabolism in Cancer. Cell Metabolism, 25(4), 741-753.
  • Wei, X., et al. (2018).
  • Antibodies.com. (n.d.). Anti-SHMT2/SHMT Antibody (A308946). Retrieved from [Link]

  • PubChem. (n.d.). 5H-Pyrrolo[3,2-d]pyrimidin-4-ol. Retrieved from [Link]

  • TOOLS. (n.d.). Cell Counting Kit-8 (CCK-8) Introduction Protocol. Retrieved from [Link]

  • Cloud-Clone Corp. (n.d.). Polyclonal Antibody to Serine Hydroxymethyltransferase 2, Mitochondrial (SHMT2). Retrieved from [Link]

  • PNAS. (2021). The oncoprotein SET promotes serine-derived one-carbon metabolism by regulating SHMT2 enzymatic activity. Proceedings of the National Academy of Sciences, 118(19), e2022633118.
  • Nature Communications. (2024). One substrate many enzymes virtual screening uncovers missing genes of carnitine biosynthesis in human and mouse.
  • Anderson, D. D., et al. (2019). Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. Journal of Medicinal Chemistry, 62(22), 10257-10275.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of this heterocyclic compound. My aim is to move beyond simple procedural lists and offer insights into the causality behind experimental choices, ensuring a robust and reproducible purification process.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol, presented in a question-and-answer format.

Question 1: My crude 5H-Pyrrolo[3,2-d]pyrimidin-4-ol has very poor solubility in common chromatography solvents like ethyl acetate and dichloromethane. How can I effectively purify it using column chromatography?

This is a frequently encountered challenge with many heterocyclic compounds, including pyrrolopyrimidines. The limited solubility is often due to intermolecular hydrogen bonding. Here’s a systematic approach to address this:

  • Rationale: The key is to find a solvent system that can disrupt these intermolecular forces enough to allow for effective separation on a solid phase.

  • Solution:

    • Solvent System Modification: A common strategy is to use a more polar solvent system. A gradient elution with a mixture of chloroform (CHCl₃) and methanol (MeOH) is often effective for pyrrolopyrimidine derivatives[1][2]. Start with a low percentage of methanol (e.g., 1-2%) and gradually increase the polarity.

    • Alternative Solvent Systems: If chloroform/methanol is not providing adequate separation, consider a gradient of ethyl acetate (EtOAc) with increasing amounts of methanol[3].

    • Sample Loading: To counteract poor solubility during loading, you can dissolve your crude product in a minimal amount of a strong solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and adsorb it onto a small amount of silica gel. After evaporating the strong solvent, the silica-adsorbed sample can be dry-loaded onto the column. This technique prevents the compound from precipitating at the top of the column and ensures a more uniform band.

Question 2: After column chromatography, my fractions containing the product are still showing multiple spots on TLC. How can I improve the resolution?

This indicates that the chosen solvent system is not optimal for separating your product from the impurities.

  • Rationale: Impurities may have very similar polarities to your target compound, especially if they are isomers or byproducts from the synthesis.

  • Solution:

    • TLC Optimization: Before running another column, dedicate time to optimizing the separation on a TLC plate[4]. Experiment with different solvent systems. For closely related impurities, a less polar solvent system might provide better separation. Try mixtures like dichloromethane/methanol or ethyl acetate/hexane. The ideal TLC Rf for your target compound should be around 0.25-0.35 for good separation on a column[4].

    • Column Parameters:

      • Column Dimensions: Use a longer, narrower column to increase the surface area and improve separation.

      • Flow Rate: A slower flow rate can also enhance resolution.

    • Alternative Stationary Phases: If silica gel is not effective, consider using a different stationary phase. For polar compounds, amine-functionalized silica gel can sometimes offer different selectivity[3].

Question 3: I am attempting to recrystallize my 5H-Pyrrolo[3,2-d]pyrimidin-4-ol, but it either crashes out of solution too quickly, leading to poor purity, or it remains soluble even at low temperatures. What is the best approach for recrystallization?

Recrystallization of polar heterocyclic compounds can be challenging due to their often high melting points and poor solubility in many common organic solvents.

  • Rationale: The ideal recrystallization solvent (or solvent system) will dissolve the compound when hot but have limited solubility when cold.

  • Solution:

    • Solvent Screening: A systematic solvent screening is crucial. Test small amounts of your compound in various solvents at their boiling points and then cool to room temperature and 0°C. Based on literature for related compounds, consider solvents like methanol, ethanol, or isopropanol[1][5].

    • Solvent/Anti-Solvent System: This is often a more effective method for compounds with challenging solubility profiles.

      • Dissolve your compound in a minimal amount of a hot solvent in which it is soluble (e.g., DMF or DMSO)[6].

      • Slowly add a miscible "anti-solvent" (a solvent in which your compound is insoluble) at the same temperature until you observe persistent turbidity. Common anti-solvents to try with DMF or DMSO include water, dichloromethane (DCM), or diethyl ether[6].

      • Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.

Question 4: My final product appears to be degrading during purification, as indicated by the appearance of new, colored impurities. How can I minimize degradation?

Pyrrolopyrimidine cores can be susceptible to degradation under certain conditions.

  • Rationale: Exposure to strong acids, bases, or prolonged heat can lead to decomposition.

  • Solution:

    • pH Control: During workup and purification, avoid strongly acidic or basic conditions unless a specific protocol requires it. If an aqueous extraction is necessary, use a saturated sodium bicarbonate solution for neutralization[3].

    • Temperature Management: Avoid excessive heat. If heating is required for dissolution during recrystallization, do so for the minimum time necessary. When concentrating fractions after chromatography, use a rotary evaporator with a water bath at a moderate temperature (e.g., 40°C).

    • Inert Atmosphere: For sensitive compounds, performing purification steps under an inert atmosphere (nitrogen or argon) can prevent oxidative degradation.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol?

Common impurities often include unreacted starting materials, reagents, and side products from the reaction. For instance, if the synthesis involves a cyclization step, you might have isomeric byproducts where the pyrimidine ring is formed at a different position on the pyrrole. Direct N-alkylation or benzylation of related pyrrolo[3,2-d]pyrimidine systems has been reported to yield a mixture of side products that are challenging to separate[2].

Q2: What is a good starting point for a column chromatography solvent system?

A gradient of 0-10% methanol in chloroform is a widely used and effective starting point for the purification of many pyrrolopyrimidine derivatives[1][2].

Q3: Can I use reverse-phase chromatography for purification?

Yes, reverse-phase chromatography can be an excellent alternative, especially for polar compounds. A common mobile phase would be a gradient of acetonitrile in water, often with a small amount of a modifier like trifluoroacetic acid (TFA) (e.g., 0.05%) to improve peak shape[3].

Q4: How can I confirm the purity of my final product?

Purity should be assessed by multiple methods. High-Performance Liquid Chromatography (HPLC) is a standard technique. Additionally, you should obtain analytical data such as ¹H NMR and ¹³C NMR spectroscopy, and mass spectrometry to confirm the identity and purity of the compound.

Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography
  • TLC Analysis: Determine the optimal solvent system using TLC. Aim for an Rf value of 0.25-0.35 for the desired compound[4].

  • Column Packing:

    • Select a column with an appropriate diameter and length for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar solvent mixture.

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Do not let the solvent level drop below the top of the silica[4].

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the initial chromatography solvent and carefully apply it to the top of the silica bed.

    • Dry Loading: If solubility is an issue, dissolve the crude product in a suitable solvent (e.g., methanol or DMF), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution:

    • Begin eluting with the initial, low-polarity solvent system.

    • Gradually increase the polarity of the mobile phase according to your TLC optimization.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Recrystallization using a Solvent/Anti-Solvent System
  • Place the impure 5H-Pyrrolo[3,2-d]pyrimidin-4-ol in a flask.

  • Add a minimal amount of a hot solvent in which the compound is soluble (e.g., DMF).

  • While the solution is still hot, slowly add a miscible anti-solvent (e.g., DCM) dropwise until the solution becomes slightly cloudy.

  • If the solution becomes too cloudy, add a few drops of the hot solvent to redissolve the precipitate.

  • Cover the flask and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, wash them with a small amount of the cold anti-solvent, and dry them under vacuum. A successful example of this diffusion crystallization method involved dissolving a poorly soluble pyrrolo[2,3-d]pyrimidin-2(5)-one in DMF and placing it in a container with DCM overnight to yield pure crystals[6].

Data Presentation

Table 1: Common Solvent Systems for Chromatography of Pyrrolo[3,2-d]pyrimidine Derivatives

Stationary PhaseMobile Phase (Gradient)ApplicationReference
Silica GelChloroform / MethanolPurification of various substituted pyrrolo[3,2-d]pyrimidines.[1][2]
Silica GelEthyl Acetate / MethanolPurification of substituted pyrrolo[3,2-d]pyrimidines.[3]
Silica GelEthyl Acetate / HexanePurification of less polar pyrrolo[3,2-d]pyrimidine intermediates.[3]
Amine-Functionalized SilicaEthyl Acetate / MethanolAlternative selectivity for polar pyrrolo[3,2-d]pyrimidines.[3]
C18 Reverse PhaseWater / Acetonitrile with 0.05% TFAHPLC analysis and purification of polar derivatives.[3]

Visualizations

Purification_Workflow Crude Crude 5H-Pyrrolo[3,2-d]pyrimidin-4-ol Solubility_Test Solubility Test in Common Solvents Crude->Solubility_Test TLC_Opt TLC Optimization Solubility_Test->TLC_Opt Informs solvent choice Column_Chromatography Column Chromatography TLC_Opt->Column_Chromatography Determines mobile phase Recrystallization Recrystallization Column_Chromatography->Recrystallization Collected Fractions Purity_Check Purity & Identity Confirmation (NMR, LC-MS, HPLC) Recrystallization->Purity_Check Purity_Check->Column_Chromatography Repurify if needed Pure_Product Pure Product Purity_Check->Pure_Product Purity Confirmed

Sources

Technical Support Center: 5H-Pyrrolo[3,2-d]pyrimidin-4-ol (9-Deazahypoxanthine) Stability & Handling

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to guide researchers and drug development professionals through the nuances of handling 5H-Pyrrolo[3,2-d]pyrimidin-4-ol (commonly known as 9-deazahypoxanthine). This compound is a critical building block in the synthesis of antiviral agents (such as Umifenovir) and a core pharmacophore in purine nucleoside phosphorylase (PNP) inhibitors[1][2].

This guide bridges the gap between theoretical chemistry and benchtop execution, focusing on the causality behind stability issues, structural resilience, and self-validating experimental protocols.

Quick Reference: Physicochemical & Stability Data

To ensure reproducible assays and syntheses, it is critical to understand the baseline stability metrics of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol. The following table summarizes its quantitative parameters[2][3].

ParameterValue / ConditionScientific Implication
Aqueous Solubility Low (< 1 mg/mL at pH 7)Requires pre-dissolution in organic solvents (DMSO/DMF) prior to aqueous dilution.
Organic Solubility High in DMSO, DMF, AlcoholsIdeal for preparing 10⁻³ M to 10⁻¹ M stock solutions for biological assays or complexation[3].
Thermal Stability (Solid) Stable at ambient temperatureCan be stored in a desiccator long-term without decomposition[3]. Keep away from direct heat/flames.
Thermal Stability (Complexes) Up to 83 °C (e.g., Cu²⁺ complexes)Withstands moderate heating during metallo-complexation studies without ligand degradation[3].
Enzymatic Stability Highly Stable (C-C bond)The N9 C9 substitution prevents enzymatic cleavage by nucleoside phosphorylases[2].
pKa Shift (N7 position) > 10Mimics the protonated N7 of the purine leaving group at the enzymatic transition state[2].

Troubleshooting Guide & FAQs

Q1: Why does my 5H-Pyrrolo[3,2-d]pyrimidin-4-ol precipitate when introduced into physiological buffers? Causality: The compound possesses a highly conjugated, planar hydrophobic core with strong intermolecular hydrogen bonding, leading to poor aqueous solubility. Solution: Always prepare a highly concentrated stock solution in anhydrous DMSO or DMF. When transferring to aqueous media, add the stock solution dropwise while vortexing. Ensure the final DMSO concentration remains 1% to prevent solvent-induced artifacts in cellular assays.

Q2: I am designing a nucleoside analog. Why should I use 5H-Pyrrolo[3,2-d]pyrimidin-4-ol instead of natural hypoxanthine? Causality: Natural purines form an N-glycosidic bond with ribose sugars, which is highly susceptible to enzymatic hydrolysis by Purine Nucleoside Phosphorylase (PNP). By using 5H-Pyrrolo[3,2-d]pyrimidin-4-ol, you replace the N9 nitrogen with a carbon atom. This creates a robust C-C bond in the resulting nucleoside analog, rendering it entirely resistant to PNP cleavage while simultaneously elevating the pKa of the N7 position to >10, perfectly mimicking the enzymatic transition state[2].

Q3: Can the compound withstand harsh acidic and high-temperature conditions during derivatization? Causality: Yes. The pyrrolo-pyrimidine fused ring system is thermodynamically stable. For instance, converting the 4-hydroxyl group to a 4-chloro leaving group requires refluxing in Phosphorus oxychloride (POCl₃) at 100 °C. The aromatic core remains intact under these aggressive electrophilic conditions[4].

Mechanistic & Workflow Visualizations

Enzymatic Stability Mechanism

The following diagram illustrates why 9-deazahypoxanthine derivatives exhibit superior biological stability compared to natural purines.

EnzymaticStability N1 Natural Purine (Hypoxanthine Core) N2 Forms N-Glycosidic Bond N1->N2 N3 Cleaved by PNP Enzyme (Metabolically Unstable) N2->N3 N4 9-Deazahypoxanthine (5H-Pyrrolo[3,2-d]pyrimidin-4-ol) N5 Forms C-C Glycosidic Bond (N9 replaced by C9) N4->N5 N6 Resists PNP Cleavage (Metabolically Stable) N5->N6

Caption: Mechanistic divergence in enzymatic stability between natural purines and 9-deazahypoxanthine.

High-Temperature Derivatization Workflow

This workflow maps the standard chlorination protocol, demonstrating the compound's stability under harsh thermal and acidic conditions.

DerivatizationWorkflow S1 Solid 5H-Pyrrolo[3,2-d]pyrimidin-4-ol S2 Suspend in POCl3 (Chlorinating Agent) S1->S2 S3 Heat at 100°C for 1.5h (Thermal Stress) S2->S3 S4 Cool & Concentrate (Remove Excess POCl3) S3->S4 S5 Quench (NaHCO3) & Extract (DCM) (Yields Stable 4-Chloro Analog) S4->S5

Caption: Step-by-step workflow for the high-temperature chlorination of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol.

Key Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Each step includes the underlying causality and a validation checkpoint.

Protocol A: Preparation of Stable Stock Solutions for in vitro Assays

Objective: Achieve a stable, homogeneous solution without compromising the structural integrity of the compound.

  • Weighing: Accurately weigh 10 mg of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol solid.

  • Dissolution: Add 739 µL of anhydrous, molecular-sieve-dried DMSO to achieve a 100 mM stock solution.

    • Causality: Anhydrous DMSO prevents premature hydrolysis or hydrogen-bond-mediated aggregation that occurs in the presence of water[3].

  • Sonication: Sonicate the mixture in a water bath at room temperature for 5 minutes until the solution is completely clear.

  • Storage: Aliquot the solution into amber glass vials and store at -20 °C.

    • Validation Check: Before use, thaw the aliquot to room temperature. Inspect visually against a dark background. If micro-crystals are present, re-sonicate. Analyze a 1 µL sample via LC-MS to confirm the presence of the [M+H]⁺ peak at m/z 136.1 and ensure no oxidation byproducts have formed.

Protocol B: High-Temperature Chlorination (Synthesis of 4-Chloro analog)

Objective: Convert the 4-hydroxyl group to a 4-chloro group for downstream cross-coupling, leveraging the thermal stability of the core[4].

  • Suspension: In a round-bottom flask equipped with a reflux condenser, suspend 5H-Pyrrolo[3,2-d]pyrimidin-4-ol (e.g., 2.2 mmol) in neat Phosphorus oxychloride (POCl₃, 10 mL).

  • Thermal Reaction: Heat the suspension to 100 °C while stirring continuously for 1.5 hours.

    • Causality: The high temperature provides the activation energy necessary for the tautomerization and subsequent nucleophilic substitution by chloride, while the stable pyrrolo-pyrimidine core resists thermal degradation[4].

  • Concentration: Cool the reaction to room temperature and remove excess POCl₃ under reduced pressure.

  • Quenching: Slowly add the concentrated residue to a vigorously stirred saturated aqueous NaHCO₃ solution at 0 °C.

    • Causality: NaHCO₃ safely neutralizes residual HCl and phosphoric acids. Performing this at 0 °C prevents exothermic degradation of the newly formed 4-chloro product.

  • Extraction: Extract the aqueous layer three times with Dichloromethane (DCM). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.

    • Validation Check: Run TLC (DCM:MeOH 9:1). The product should appear as a new, higher Rf spot (less polar due to the loss of the -OH group). Confirm via LC-MS (Target m/z ~154.0 with a characteristic 3:1 isotopic ratio indicating the presence of one chlorine atom).

References

  • Structural Diversity of Copper(II) Complexes with 9-Deazahypoxanthine and Their in Vitro SOD-Like Activity - PMC, National Institutes of Health. Available at:[Link]

  • Four generations of transition-state analogues for human purine nucleoside phosphorylase - PNAS. Available at:[Link]

  • Reinforcing the supply chain of umifenovir and other antiviral drugs with retrosynthetic software - PMC, National Institutes of Health. Available at:[Link]

  • Compounds for treating or inhibiting recurrence of acute myeloid leukemia - Google Patents (US11963960B2).

Sources

Technical Support Center: Synthesis of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5H-pyrrolo[3,2-d]pyrimidin-4-ol and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important heterocyclic scaffold, a core structure in many biologically active compounds, including 9-deazaguanine.[1][2][3][4][5] This resource provides in-depth answers to frequently asked questions, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs) & Troubleshooting

A prevalent and efficient method for constructing the 5H-pyrrolo[3,2-d]pyrimidin-4-ol core is through the cyclization of a 4-amino-3-cyanopyrrole precursor with a C1 source, such as formamide or formic acid. This reaction is analogous to the Traube purine synthesis.[6][7][8][9][10] While effective, this crucial step can be prone to the formation of several byproducts.

Question 1: My reaction to form 5H-pyrrolo[3,2-d]pyrimidin-4-ol from 4-amino-3-cyanopyrrole and formamide is giving me a mixture of products with very similar TLC retention factors. What are the likely byproducts?

Answer:

When synthesizing 5H-pyrrolo[3,2-d]pyrimidin-4-ol via the formamide cyclization of 4-amino-3-cyanopyrrole, several byproducts can form, often leading to complex purification challenges. The most common of these are:

  • N-Formyl Intermediate (Byproduct A): This is the N-formylated 4-amino-3-cyanopyrrole. Formylation of the amino group is the initial step of the reaction. If the subsequent intramolecular cyclization does not proceed to completion due to suboptimal temperature or reaction time, this intermediate can be isolated as a major byproduct.[8][11]

  • Hydrolysis Product (Byproduct B): The nitrile group of the starting material or the N-formyl intermediate can undergo hydrolysis to the corresponding amide, 4-amino-3-carboxamidopyrrole. This is more likely to occur if there is significant water in the reaction mixture or during acidic/basic workup.[12][13][14][15][16][17]

  • Dimeric or Trimeric Byproducts (Byproduct C): Although less commonly reported for this specific substrate, self-condensation of the starting material or reactive intermediates can occur under harsh reaction conditions, leading to higher molecular weight impurities. Trimerization of nitriles to form aminopyrimidines is a known reaction class.[18]

Below is a diagram illustrating the formation of the desired product and these common byproducts.

Byproduct_Formation Start 4-Amino-3-cyanopyrrole Intermediate N-Formyl Intermediate (Byproduct A) Start->Intermediate Formylation Hydrolysis Hydrolysis Product (Byproduct B) Start->Hydrolysis Nitrile Hydrolysis Dimer Dimeric/Trimeric Byproducts (Byproduct C) Start->Dimer Self-Condensation Formamide Formamide (C1 source) Formamide->Intermediate Product 5H-Pyrrolo[3,2-d]pyrimidin-4-ol (Desired Product) Intermediate->Product Intramolecular Cyclization Water H₂O Water->Hydrolysis

Caption: Reaction pathway for 5H-pyrrolo[3,2-d]pyrimidin-4-ol synthesis and common byproduct formation.

Question 2: How can I confirm the presence of the N-formyl intermediate in my reaction mixture?

Answer:

The N-formyl intermediate can be identified by a combination of chromatographic and spectroscopic methods.

Analytical Method Expected Observation for N-Formyl Intermediate
TLC Typically has a slightly different Rf value than the starting material and the final product, often appearing as a separate spot close to the others.
LC-MS A peak with a mass corresponding to the starting material + 28 Da (the mass of a formyl group, CHO).
¹H NMR Appearance of a formyl proton signal, typically a singlet or a doublet (due to coupling with the N-H proton) in the range of 8.0-8.5 ppm. You may also observe two distinct signals for the formyl proton and the N-H proton due to restricted rotation around the amide bond.
¹³C NMR A signal for the formyl carbonyl carbon will appear in the region of 160-165 ppm.
FT-IR A strong amide C=O stretch around 1650-1680 cm⁻¹.

Troubleshooting Protocol: Differentiating N-Formyl Intermediate from Product

If you suspect the presence of the N-formyl intermediate, you can perform a simple diagnostic reaction.

Objective: To drive the cyclization of the suspected intermediate to the final product.

Protocol:

  • Isolate a small amount of the crude reaction mixture.

  • Dissolve the mixture in a high-boiling point solvent such as Dowtherm A or diphenyl ether.

  • Heat the solution to a high temperature (typically >200 °C) for 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

Expected Result: If the N-formyl intermediate is present, you should observe its disappearance and a corresponding increase in the intensity of the spot/peak for the desired 5H-pyrrolo[3,2-d]pyrimidin-4-ol product.

Question 3: My yield of 5H-pyrrolo[3,2-d]pyrimidin-4-ol is low, and I suspect hydrolysis of the nitrile group. How can I prevent this?

Answer:

Hydrolysis of the nitrile group to an amide is a common side reaction, especially under harsh conditions. Here’s how to mitigate it:

Causality: The nitrile group is susceptible to both acid and base-catalyzed hydrolysis.[12][13][14][16][17] Water present in the formamide or introduced during the reaction can participate in this unwanted transformation, particularly at the high temperatures required for cyclization.

Preventative Measures:

  • Use Anhydrous Reagents and Solvents: Ensure that the formamide used is of high purity and low water content. If necessary, dry the formamide over molecular sieves prior to use. All glassware should be thoroughly dried.

  • Control Reaction pH: While the cyclization can be performed under neutral, acidic, or basic conditions depending on the specific protocol, extreme pH values should be avoided during workup if the reaction has not gone to completion.

  • Optimize Reaction Temperature and Time: Prolonged heating or excessively high temperatures can promote hydrolysis. It is advisable to monitor the reaction progress and stop it once the starting material is consumed and the product is formed, without unnecessary extended heating.

Workflow for Minimizing Hydrolysis:

Hydrolysis_Prevention Start Start with Dry Glassware Reagents Use Anhydrous Formamide Start->Reagents Reaction Run Reaction Under Inert Atmosphere (N₂ or Ar) Reagents->Reaction Monitoring Monitor Reaction Progress (TLC/LC-MS) Reaction->Monitoring Workup Careful Workup (Avoid Extreme pH) Monitoring->Workup Result Minimized Hydrolysis Byproduct Workup->Result

Sources

Troubleshooting 5H-Pyrrolo[3,2-d]pyrimidin-4-ol kinase assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 5H-Pyrrolo[3,2-d]pyrimidin-4-ol Kinase Assays. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. We will explore the causality behind assay failures—whether driven by the unique physicochemical properties of the fused pyrimidine scaffold, complex binding kinetics, or optical interference—and provide self-validating protocols to ensure your data is robust and reproducible.

Section 1: The Troubleshooting Triage Workflow

When screening 5H-pyrrolo[3,2-d]pyrimidine derivatives, false positives are common due to the scaffold's planar, hydrophobic nature. Use the following diagnostic workflow to triage your initial hits before advancing them to cellular models.

G Start Kinase Assay Hit (5H-Pyrrolo[3,2-d]pyrimidine) CheckCurve Analyze Dose-Response Curve Start->CheckCurve Flat Steep Hill Slope / Flat Curve CheckCurve->Flat Abnormal SAR Normal Sigmoidal Curve (Hill ~1.0) CheckCurve->Normal Standard SAR Triton Add 0.01% Triton X-100 (Aggregation Test) Flat->Triton FRET Check TR-FRET Donor Signal Normal->FRET Aggregator IC50 shifts >10-fold (Colloidal Aggregator) Triton->Aggregator Detergent Sensitive TrueHit IC50 stable (True Inhibitor) Triton->TrueHit Detergent Resistant FRET->TrueHit Stable Signal Quencher Donor Signal Drops (Optical Interference) FRET->Quencher <80% Raw Signal

Caption: Diagnostic workflow for identifying true kinase inhibitors vs. assay artifacts.

Section 2: Compound Solubility & Colloidal Aggregation

Q: My 5H-pyrrolo[3,2-d]pyrimidin-4-ol derivatives show flat, non-sigmoidal dose-response curves with steep Hill slopes. What is causing this, and how can I validate the hits?

Causality: The 5H-pyrrolo[3,2-d]pyrimidine scaffold is highly planar and hydrophobic. In aqueous biochemical assay buffers, these compounds frequently exceed their critical aggregation concentration (CAC), forming colloidal aggregates (typically 50–1000 nm in diameter). These colloids non-specifically sequester the kinase, leading to reversible, promiscuous inhibition characterized by steep Hill slopes and flat structure-activity relationships (SAR)1[1].

To validate whether your hit is a true inhibitor or a colloidal aggregator, you must perform a detergent reversibility counter-screen 2[2].

Protocol 1: Triton X-100 Reversibility Assay

  • Buffer Preparation: Prepare the standard kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2). Split into two aliquots: Buffer A (No detergent) and Buffer B (supplemented with 0.01% v/v Triton X-100). Note: Make Buffer B fresh daily, as aqueous Triton X-100 oxidizes over time.

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the compound in 100% DMSO.

  • Pre-incubation: Add the compound to the kinase in both Buffer A and Buffer B. Keep the final DMSO concentration constant (typically ≤1%). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add ATP and the specific peptide substrate to initiate the reaction.

  • Data Analysis: Calculate the IC50 for both conditions. A true inhibitor will show comparable IC50 values. An aggregator will show a >10-fold loss in potency (rightward shift) in Buffer B, as the detergent disrupts the colloids.

Section 3: Optical Interference in TR-FRET Assays

Q: I am using a LanthaScreen™ TR-FRET assay for EGFR, but the emission ratio (520/495 nm) drops precipitously at high compound concentrations. Is this true inhibition or interference?

Causality: This is likely optical interference. LanthaScreen assays rely on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a Terbium (Tb) donor and a Fluorescein acceptor3[3]. Highly conjugated heterocyclic systems like pyrrolo[3,2-d]pyrimidines can act as inner-filter effect quenchers or exhibit autofluorescence. If the compound absorbs light at the excitation wavelength (340 nm) or emission wavelengths (495 nm for Tb, 520 nm for Fluorescein), it will artificially suppress the signals.

Self-Validating Step: Always analyze the raw donor (Tb, 495 nm) signal before looking at the 520/495 ratio. If the 495 nm signal drops by >20% at high compound concentrations, the compound is quenching the assay. The ratiometric nature of TR-FRET corrects for minor pipetting errors, but it cannot mathematically rescue severe optical quenching 4[4].

Section 4: Binding Kinetics & ATP Competition

Q: My compound shows potent inhibition of EGFR(L858R/T790M) in biochemical assays, but the IC50 shifts drastically between different assay runs. Why?

Causality: The IC50 of a kinase inhibitor is highly dependent on its mechanism of action and the ATP concentration used in the assay. 5H-pyrrolo[3,2-d]pyrimidines can be engineered to act as Type I (ATP-competitive), Type II (DFG-out allosteric), or irreversible covalent inhibitors (e.g., targeting Cys797 in EGFR) 5[5]. If your assay's ATP concentration varies between runs, or if your pre-incubation time changes, the apparent IC50 will fluctuate wildly.

EGFR_Binding EGFR EGFR T790M/L858R Kinase Domain TypeI Type I Inhibitor Active Conformation (DFG-in) ATP Competitive EGFR->TypeI Reversible TypeII Type II Inhibitor Inactive Conformation (DFG-out) Allosteric Pocket EGFR->TypeII Reversible Slow off-rate Covalent Covalent Inhibitor Michael Acceptor Binds Cys797 EGFR->Covalent Irreversible Time-Dependent

Caption: Binding modes of 5H-pyrrolo[3,2-d]pyrimidine derivatives in the EGFR kinase domain.

Protocol 2: ATP Km Determination and IC50 Shift Assay

  • Km(ATP) Determination: Run the kinase assay with a constant, saturating concentration of substrate and a serial dilution of ATP (e.g., 1 µM to 1 mM). Use Michaelis-Menten kinetics to calculate the apparent Km for ATP.

  • IC50 Shift Setup: Prepare two identical assay plates. In Plate 1, use [ATP] = Km. In Plate 2, use [ATP] = 10 × Km.

  • Pre-incubation Variable: For both plates, test the compound with a 0-minute pre-incubation and a 60-minute pre-incubation with the kinase before adding ATP.

  • Readout & Causality Check: Compare the IC50 values against the diagnostic table below to confirm the binding mechanism.

Table 1: Diagnostic IC50 Shifts for Kinase Inhibitor Mechanisms

Inhibitor MechanismIC50 at [ATP] = KmIC50 at [ATP] = 10x KmEffect of 60-min Pre-incubation
Type I (ATP Competitive) Baseline (X nM)~10X nM (Linear shift)Minimal to no change
Type II (DFG-out Allosteric) Baseline (Y nM)<10Y nM (Non-linear shift)Potency increases (Slow off-rate)
Covalent (e.g., Cys797) Baseline (Z nM)Z nM (If fully saturated)Drastic potency increase
Aggregator (Colloidal) Baseline (W nM)W nM (Independent of ATP)None (Sensitive to detergent)

References

  • Colloidal Aggregation Affects the Efficacy of Anticancer Drugs in Cell Culture. ACS Chemical Biology.1

  • A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. Nature Protocols (via PMC). 2

  • LanthaScreen TR-FRET Tyrosine Kinase and Protein Kinase C Assay. BMG Labtech. 3

  • LanthaScreen Kinase Assay Basic Training Module - Frequently Asked Questions. ThermoFisher. 4

  • Structure-Based Approach for the Discovery of Pyrrolo[3,2-d]pyrimidine-Based EGFR T790M/L858R Mutant Inhibitors. Journal of Medicinal Chemistry (via PMC). 5

Sources

Technical Support Center: Navigating the Challenges of Halogenated Pyrrolo[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with halogenated pyrrolo[3,2-d]pyrimidines. As a class of compounds with significant therapeutic potential, particularly as kinase inhibitors, they also present unique challenges related to toxicity. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges, ensure data integrity, and promote laboratory safety.

Introduction: The Double-Edged Sword of Halogenation

Halogenation of the pyrrolo[3,2-d]pyrimidine scaffold is a common strategy to enhance potency and modulate the physicochemical properties of these compounds.[1][2] The introduction of halogens, such as chlorine, bromine, or iodine, can lead to more potent inhibition of target kinases and improved cellular activity.[3] However, this increased potency is often accompanied by significant toxicity, which can manifest as off-target effects, unexpected cytotoxicity, and rapid metabolism into potentially harmful byproducts.[4][5] Understanding the root causes of this toxicity is paramount for the successful development of these promising therapeutic agents.

This guide will delve into the common issues encountered during the preclinical evaluation of halogenated pyrrolo[3,2-d]pyrimidines and provide practical, evidence-based solutions.

Troubleshooting Guides: A Problem-Oriented Approach

This section is designed to address specific issues you may encounter during your experiments in a direct question-and-answer format.

Issue 1: Unexpectedly High Cytotoxicity in Cell-Based Assays

Q1: My halogenated pyrrolo[3,2-d]pyrimidine is showing much higher cytotoxicity in my cancer cell line than I anticipated based on its on-target IC50 value. What could be the cause, and how do I troubleshoot this?

A1: This is a common and critical issue. The observed cytotoxicity may not be solely due to the inhibition of your primary target. Here’s a breakdown of potential causes and a workflow for investigation:

Possible Causes:

  • Off-Target Kinase Inhibition: Your compound may be potently inhibiting other kinases that are essential for cell survival. Many pyrrolo[3,2-d]pyrimidines are designed as ATP-competitive inhibitors and can bind to the highly conserved ATP-binding pocket of numerous kinases.[6][7]

  • Metabolic Bioactivation: The compound may be metabolized by cellular enzymes, such as cytochrome P450s (CYPs), into reactive metabolites.[8][9] These reactive species can covalently bind to cellular macromolecules like proteins and DNA, leading to cytotoxicity.[10] Halogenated aromatic compounds are known to be susceptible to this type of bioactivation.[11]

  • Mitochondrial Toxicity: As nucleoside analogs, some pyrrolo[3,2-d]pyrimidines can interfere with mitochondrial function, leading to a decrease in cellular energy production and the induction of apoptosis.[12]

  • Induction of Apoptosis: The compound may be a potent inducer of programmed cell death (apoptosis) through on-target or off-target mechanisms.[1][13]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for high cytotoxicity.

Step-by-Step Guidance:

  • Kinase Profiling: Screen your compound against a broad panel of kinases to identify potential off-target interactions. Several commercial services offer this.

  • Metabolic Stability Assays: Incubate your compound with human liver microsomes to assess its metabolic stability. If the compound is rapidly metabolized, it's a strong indicator that metabolic bioactivation could be an issue. Co-incubation with broad-spectrum CYP inhibitors (e.g., 1-aminobenzotriazole) can help confirm the role of CYPs in toxicity.

  • Mitochondrial Toxicity Assays: Use assays like the JC-1 or TMRM assay to measure changes in mitochondrial membrane potential. A decrease in membrane potential is an early indicator of mitochondrial dysfunction.

  • Apoptosis Assays: A Caspase-3/7 assay can quantify the induction of apoptosis. If significant apoptosis is observed, you can then correlate this with the on-target and off-target kinase inhibition profile to understand the underlying mechanism.

Issue 2: Inconsistent or Non-Reproducible In Vivo Efficacy and Toxicity

Q2: We are observing significant variability in tumor growth inhibition and animal toxicity in our mouse models. What factors should we consider?

A2: In vivo studies introduce a higher level of complexity. Inconsistent results often point to issues with pharmacokinetics (PK) and metabolism.

Possible Causes:

  • Rapid Metabolism: Halogenated pyrrolo[3,2-d]pyrimidines can be rapidly metabolized, leading to a short plasma half-life and insufficient target engagement over time.[4][5]

  • Poor Pharmacokinetic Properties: The compound may have low oral bioavailability, high plasma protein binding, or poor tissue distribution.

  • Formation of Active/Toxic Metabolites: As discussed previously, metabolism can generate species with different activity and toxicity profiles than the parent compound.

  • Maximum Tolerated Dose (MTD) Miscalculation: The dose administered may be too close to the MTD, leading to sporadic toxicity in a subset of animals.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent in vivo data.

Step-by-Step Guidance:

  • Pharmacokinetic Analysis: A full PK study in mice is essential. This will provide data on clearance, volume of distribution, half-life, and bioavailability.

  • Metabolite Identification: Analyze plasma, urine, and feces samples from your PK study using LC-MS/MS to identify major metabolites.

  • MTD Re-evaluation: If your initial MTD study used a small number of animals, consider a more robust dose-ranging study to get a more accurate determination of the MTD.

  • Structural Modification: If rapid metabolism is confirmed, consider strategies like N5-alkylation, which has been shown to decrease toxicity by slowing the rate of metabolism.[4]

Frequently Asked Questions (FAQs)

Q: What are the primary mechanisms of toxicity for halogenated pyrrolo[3,2-d]pyrimidines?

A: The primary mechanisms include:

  • Off-target kinase inhibition: Inhibition of kinases crucial for normal cell function.[6]

  • Metabolic bioactivation: Conversion by enzymes like CYPs into reactive electrophiles that can damage cellular components.[8][9]

  • Mitochondrial toxicity: Interference with mitochondrial DNA replication or function.[12]

Q: How does the position and type of halogen affect toxicity?

A: Generally, halogenation at the C7 position of the pyrrolo[3,2-d]pyrimidine core tends to increase cytotoxic activity.[3] The specific halogen can also play a role, with iodine often conferring greater potency and, potentially, greater toxicity than chlorine or bromine.

Q: Are there any general strategies to reduce the toxicity of these compounds while maintaining on-target activity?

A: Yes, several medicinal chemistry strategies can be employed:

  • N5-Substitution: Alkylation at the N5 position can block a potential site of metabolism, thereby reducing the formation of toxic metabolites and increasing the compound's half-life.[4][5]

  • Bioisosteric Replacement: Replacing a halogen with another functional group that has similar steric and electronic properties but is less metabolically labile.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure to identify regions that contribute to toxicity without affecting on-target potency.

Q: What are the essential safety precautions when handling these compounds in the laboratory?

A: Halogenated pyrrolo[3,2-d]pyrimidines should be handled as potentially cytotoxic and hazardous compounds. Essential safety precautions include:

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Ventilation: Handle the compounds in a certified chemical fume hood, especially when working with powders or volatile solutions.

  • Waste Disposal: Dispose of all contaminated materials (gloves, pipette tips, etc.) in designated hazardous waste containers.[14][15] Halogenated and non-halogenated waste should be segregated.[16]

Data Presentation

Table 1: Comparative IC50 Values of a Hypothetical Halogenated Pyrrolo[3,2-d]pyrimidine Kinase Inhibitor

Kinase TargetIC50 (nM)Notes
Primary Target (e.g., EGFR) 15 On-target activity
VEGFR250Common off-target for pyrrolopyrimidine scaffolds[6][7]
CDK2150Potential for cell cycle-related toxicity[13]
HER285Off-target activity observed in similar scaffolds[13]
SRC250
p38α>1000

This table is illustrative and provides a framework for presenting your own kinase profiling data.

Table 2: Summary of Maximum Tolerated Dose (MTD) for Representative Halogenated Pyrrolo[3,2-d]pyrimidines

CompoundHalogenation PatternMTD in Mice (mg/kg)Reference
Compound A2,4-dichloro5-10[4]
Compound B2,4-dichloro, 7-iodo<5[3]
Compound C (N5-alkylated)2,4-dichloro40[4][5]

This table highlights the impact of halogenation and N5-substitution on in vivo tolerability.

Experimental Protocols

Protocol 1: MTT Assay for Cytotoxicity Assessment

This protocol provides a general method for assessing the cytotoxic effects of your compounds on a cancer cell line.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of your test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Caspase-3/7 Activation Assay for Apoptosis Detection

This protocol outlines a method to quantify apoptosis by measuring the activity of executioner caspases.

Materials:

  • Cells treated with the test compound (as in the MTT assay)

  • Caspase-Glo® 3/7 Assay System (Promega) or similar

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Treatment: Seed and treat cells in a white-walled 96-well plate as described in the MTT protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Reagent Addition: Add 100 µL of the prepared reagent to each well.

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.

Protocol 3: General Protocol for Maximum Tolerated Dose (MTD) Determination in Mice

This is a simplified protocol to establish the MTD of a compound. All animal procedures must be approved by your institution's IACUC.

Materials:

  • Healthy mice (e.g., C57BL/6 or BALB/c), typically 6-8 weeks old

  • Test compound formulated in a suitable vehicle

  • Dosing equipment (e.g., oral gavage needles, syringes)

  • Animal balance

Procedure:

  • Dose Selection: Based on in vitro data and literature on similar compounds, select a starting dose and a series of escalating doses (e.g., 5, 10, 20, 40, 80 mg/kg).

  • Animal Grouping: Assign a small group of mice (e.g., n=3-5 per group) to each dose level and a vehicle control group.

  • Dosing: Administer the compound via the desired route (e.g., oral gavage, intraperitoneal injection) according to the planned schedule (e.g., once daily for 5 days).

  • Monitoring: Observe the animals daily for clinical signs of toxicity, including changes in weight, behavior, and appearance. Body weight should be recorded daily.

  • Endpoint: The MTD is typically defined as the highest dose that does not cause mortality or produce more than a 10-20% loss in body weight.[17]

  • Data Analysis: Plot the body weight changes for each dose group over time to visualize the dose-dependent toxicity.

References

  • Chemistry LibreTexts. (2024, December 29). 1.5: Drug Metabolism. Retrieved from [Link]

  • Dekant, W. (2003). Biosynthesis of toxic glutathione conjugates from halogenated alkenes. Toxicology Letters, 144(1), 49-54. [Link]

  • Singh, S., & Kumar, V. (n.d.). Drug Metabolism. In Pharmaceutical Chemistry.
  • JoVE. (2025, February 12). Video: Phase I Reactions: Reductive Reactions. Retrieved from [Link]

  • Seley-Radtke, K. L., et al. (2018). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. ChemMedChem, 13(5), 458-467. [Link]

  • Vuilleumier, S. (2001). Bacterial Glutathione S-Transferases and the Detoxification of Xenobiotics: Dehalogenation through Glutathione Conjugation and Beyond. In ACS Symposium Series (Vol. 777, pp. 196-213). American Chemical Society. [Link]

  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6687. [Link]

  • Hughes, T. B., et al. (2020). The Metabolic Rainbow: Deep Learning Phase I Metabolism in Five Colors. Journal of Chemical Information and Modeling, 60(3), 1344-1357. [Link]

  • den Besten, C., et al. (1995). Biotransformation and toxicity of halogenated benzenes. Toxicology Letters, 77(1-3), 133-139. [Link]

  • Vuilleumier, S. (2001). Bacterial Glutathione S-Transferases and the Detoxification of Xenobiotics: Dehalogenation through Glutathione Conjugation and Beyond. ResearchGate. Retrieved from [Link]

  • Gangemi, J. D., et al. (2019). Novel pyrrolo[3,2-d]pyrimidine compounds target mitochondrial and cytosolic one-carbon metabolism with broad-spectrum antitumor efficacy. Molecular Cancer Therapeutics, 18(10), 1787-1799. [Link]

  • Seley, K. L., et al. (2015). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry, 23(15), 4461-4469. [Link]

  • Guengerich, F. P. (1990). Bioactivation of halogenated hydrocarbons. Journal of Toxicology and Clinical Toxicology, 28(3), 315-330. [Link]

  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6687. [Link]

  • Sobrado, P. (2021). Role of reduced flavin in dehalogenation reactions. Archives of Biochemistry and Biophysics, 698, 108696. [Link]

  • Seley-Radtke, K. L., et al. (2018). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity Via N5 Substitution. ChemMedChem, 13(5), 458-467. [Link]

  • Ketterer, B., et al. (1983). The role of glutathione in detoxication. Environmental Health Perspectives, 49, 59-69. [Link]

  • Kaloyianni, M., et al. (2023). The Key Role of GSH in Keeping the Redox Balance in Mammalian Cells: Mechanisms and Significance of GSH in Detoxification via Formation of Conjugates. International Journal of Molecular Sciences, 24(21), 15886. [Link]

  • University of Wollongong. (n.d.). Laboratory Waste Disposal. Retrieved from [Link]

  • Blindheim, T., et al. (2022). Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. Antibiotics, 11(8), 984. [Link]

  • Seley, K. L., et al. (2015). Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines. Bioorganic & Medicinal Chemistry, 23(15), 4461-4469. [Link]

  • Norman, P., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters, 12(12), 1930-1936. [Link]

  • National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Management of Waste. In Prudent Practices in the Laboratory: Handling and Disposal of Chemicals.
  • Jones, J. P., et al. (2016). Halogen Substitution Influences Ketamine Metabolism by Cytochrome P450 2B6: In Vitro and Computational Approaches. Drug Metabolism and Disposition, 44(5), 735-744. [Link]

  • Grogan, J., et al. (2021). Reductive Cytochrome P450 Reactions and Their Potential Role in Bioremediation. Frontiers in Catalysis, 1, 700653. [Link]

  • Guengerich, F. P. (1999). Biotransformation of Halogenated Solvents. Drug Metabolism Reviews, 31(2), 439-451. [Link]

  • Elkamhawy, A., et al. (2023). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 28(11), 4429. [Link]

  • NOP. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]

  • University of Cambridge. (n.d.). Disposal of Chemical Waste. Retrieved from [Link]

  • Guengerich, F. P., & Anders, M. W. (2009). Glutathione-dependent Bioactivation of Haloalkanes and Haloalkenes. ResearchGate. Retrieved from [Link]

  • Wu, X. Y., et al. (2012). Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. International Journal of Molecular Sciences, 13(2), 2136-2161. [Link]

  • Chattopadhyay, S., et al. (2019). Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. Molecular Cancer Therapeutics, 18(10), 1787-1799. [Link]

  • Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • Jones, J. P., et al. (2016). Halogen Substitution Influences Ketamine Metabolism by Cytochrome P450 2B6: In Vitro and Computational Approaches. Scholars@Duke. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6687. [Link]

  • Kalgutkar, A. S., & Dalvie, D. K. (2012). Bioactivation of Drugs: Risk and Drug Design. Annual Review of Pharmacology and Toxicology, 52, 151-175. [Link]

  • Bell, S. G., et al. (2023). Cytochrome P450-catalyzed oxidation of halogen-containing substrates. Journal of Inorganic Biochemistry, 243, 112185. [Link]

  • Metwally, K. A., & Abo-Dya, N. E. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. [Link]

  • Gangemi, J. D., et al. (2019). Novel Pyrrolo[3,2-]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy. Department of Molecular Biology. Retrieved from [Link]

  • Axcelead. (n.d.). Discovery of Selective Inhibitors for 123 Protein Kinases Utilizing Internal Kinase Panel Dataset. Retrieved from [Link]

  • Duke University. (n.d.). Safety Manual. Retrieved from [Link]

  • Institut für Organische Chemie. (n.d.). Safety in a chemistry lab. Retrieved from [Link]

  • Roskilde University. (n.d.). Laboratory Safety in Chemistry and Biology. Retrieved from [Link]

  • Lv, W., et al. (2021). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 48, 128257. [Link]

  • Kumar, S., et al. (2014). Metabolism of halogenated alkanes by cytochrome P450 enzymes. Aerobic oxidation versus anaerobic reduction. Chemistry – A European Journal, 20(16), 4646-4658. [Link]

Sources

Avoiding common pitfalls in pyrrolo[3,2-d]pyrimidine chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Pyrrolo[3,2-d]pyrimidine Chemistry Support Center . As a Senior Application Scientist, I have designed this knowledge base to help you navigate the highly nuanced synthetic challenges associated with the 9-deazapurine scaffold.

Pyrrolo[3,2-d]pyrimidines are privileged pharmacophores in oncology and antimicrobial drug development due to their structural mimicry of endogenous purines[1][2]. However, their electron-rich pyrrole ring fused to an electron-deficient pyrimidine ring creates unique electronic push-pull dynamics. This often leads to unpredictable solubility, regioselectivity issues, and intermediate instability.

Below is our diagnostic troubleshooting guide, validated protocols, and mechanistic insights to ensure your synthetic campaigns succeed.

Diagnostic Troubleshooting & FAQs

Q1: My POCl3 chlorination of 4-oxo-pyrrolo[3,2-d]pyrimidines is yielding <20% product and forming intractable black tars. How do I force this reaction to completion? The Causality: Unprotected 2-amino-4-oxo-pyrrolo[3,2-d]pyrimidines form extensive, highly stable intermolecular hydrogen-bonded networks. This renders the starting material completely insoluble in phosphorus oxychloride (POCl3), leading to surface-level degradation rather than homogeneous chlorination. Furthermore, unprotected exocyclic amines can undergo competitive side reactions with POCl3[3]. The Solution: Implement a transient pivaloyl (trimethylacetyl) protection strategy. Treating the starting material with trimethylacetic anhydride masks the hydrogen bond donors, dramatically increasing the lipophilicity and organic solubility of the intermediate. This allows the subsequent POCl3 chlorination to proceed cleanly in solution, followed by standard nucleophilic aromatic substitution (SNAr) and base-catalyzed deprotection[3].

Q2: I am losing my Boc-protected pyrrolo[3,2-d]pyrimidine intermediate during silica gel chromatography. The fractions show mostly deprotected starting material. What is happening? The Causality: The tert-butoxycarbonyl (Boc) group is notoriously labile when attached to the pyrrole nitrogen (N-5) of the pyrrolo[3,2-d]pyrimidine core. The electron-rich nature of the pyrrole ring can stabilize a transient positive charge, making the N-Boc bond highly susceptible to acid-catalyzed cleavage by the mildly acidic silanol groups (Si-OH) present on standard unmodified silica gel[4]. The Solution: You have two options. For immediate mitigation, pre-treat your silica gel with 1-2% triethylamine (TEA) to neutralize the acidic silanol sites before loading your column. Alternatively, for a more robust synthetic route, abandon the Boc group and utilize a 2-(trimethylsilyl)ethoxymethyl (SEM) group, which is entirely stable to silica gel and can be cleanly removed later using TBAF or TFA[5].

Q3: My domino C–N cross-coupling/hydroamination reaction to build the pyrrolo[3,2-d]pyrimidine core from alkynylated uracils is stalling at ~15% conversion. How do I prevent catalyst death? The Causality: This cascade cyclization requires the palladium catalyst to mediate both a cross-coupling and a subsequent hydroamination. When using monodentate ligands like XPhos, the palladium intermediate is insufficiently sterically protected during the catalytic cycle, leading to rapid aggregation into inactive palladium black at the required 100 °C reaction temperature[6]. The Solution: Switch to a bidentate phosphine ligand with a wide bite angle, specifically DPEphos. The bidentate nature prevents ligand dissociation at high temperatures, stabilizing the active Pd(0)/Pd(II) species long enough to drive the hydroamination step to completion[6].

Quantitative Data: Ligand Optimization for Core Cyclization

To illustrate the critical nature of ligand selection in the domino C–N coupling/hydroamination of alkynylated uracils, review the optimization data below. Notice how the bite angle and denticity of the ligand dictate the survival of the catalyst[6].

Catalyst (5 mol%)Ligand (5 mol%)Base (3 equiv)Solvent / TempYieldMechanistic Observation
Pd(OAc)₂XPhos (Monodentate)K₃PO₄DMA, 100 °C15%Poor stabilization of the Pd intermediate; rapid catalyst decomposition.
Pd(OAc)₂None K₃PO₄DMA, 100 °C0%Immediate precipitation of palladium black.
Pd(OAc)₂DPEphos (Bidentate)K₃PO₄DMA, 100 °C43% Optimal bite angle stabilizes Pd through the dual coupling/cyclization cascade.

Validated Experimental Protocols

Protocol A: High-Yield Chlorination via Pivaloyl Protection[3]

This protocol is a self-validating system: the intermediate pivaloyl protection will manifest as a massive increase in organic solubility, confirming the disruption of hydrogen bonding.

Step 1: Pivaloyl Protection

  • Suspend 2-amino-4-oxo-pyrrolo[3,2-d]pyrimidine (1.0 eq) in anhydrous pyridine (0.2 M).

  • Add trimethylacetic anhydride (2.5 eq) dropwise at 0 °C under argon.

  • Warm to 80 °C and stir for 4 hours. Validation Check: The opaque suspension will transition to a clear, homogeneous solution as the pivaloyl group attaches and solubilizes the core.

  • Concentrate under reduced pressure, co-evaporate with toluene to remove residual pyridine, and precipitate from cold water to isolate the pivaloyl-protected intermediate (Yield: ~92%).

Step 2: Chlorination

  • Dissolve the protected intermediate in neat POCl₃ (10 eq).

  • Add N,N-dimethylaniline (1.0 eq) as a catalyst and acid scavenger.

  • Reflux at 105 °C for 3 hours. Validation Check: Monitor by LC-MS; the [M+H]+ peak will shift by -16 Da (loss of O) and +34 Da (addition of Cl, noting the characteristic 3:1 isotopic pattern).

  • Carefully quench the reaction by pouring the cooled mixture over crushed ice. Extract with dichloromethane, dry over Na₂SO₄, and concentrate to yield the 4-chloro derivative.

Workflow Visualization

The following diagram maps the logical flow of the protection-chlorination-substitution sequence, highlighting how overcoming the solubility pitfall enables downstream functionalization.

G Start Insoluble Precursor 4-oxo-pyrrolo[3,2-d]pyrimidine Protect Pivaloyl Protection (Disrupts H-Bonding) Start->Protect Trimethylacetic anhydride Pyridine, 80°C Chlorinate POCl3 Chlorination (Homogeneous Reaction) Protect->Chlorinate POCl3, N,N-dimethylaniline 105°C SNAr SNAr with Amines (Isopropanol, Reflux) Chlorinate->SNAr R-NH2, 80°C Deprotect Base-Catalyzed Deprotection (NaOH) SNAr->Deprotect 1N NaOH / MeOH 40°C Product Target Compound 4-amino derivative Deprotect->Product Isolation

Workflow for the high-yield synthesis of 4-amino-pyrrolo[3,2-d]pyrimidines via pivaloyl protection.

References

  • Title: Novel Pyrrolo[3,2- d]pyrimidine Compounds Target Mitochondrial and Cytosolic One-carbon Metabolism with Broad-spectrum Antitumor Efficacy Source: Molecular Cancer Therapeutics (PubMed Central) URL: [Link]

  • Title: Recent advances in the antimicrobial application of the pyrrolo[2,3-d]pyrimidine scaffold Source: RSC Advances URL: [Link]

  • Title: Discovery and Preclinical Evaluation of 7-benzyl-N-(substituted)-pyrrolo[3,2-d]pyrimidin-4-amines as Single Agents with Microtubule Targeting Effects along with Triple-acting Angiokinase Inhibition as Antitumor Agents Source: Journal of Medicinal Chemistry (PubMed Central) URL: [Link]

  • Title: Antiproliferative activities of halogenated pyrrolo[3,2-d]pyrimidines Source: Bioorganic & Medicinal Chemistry Letters (PubMed Central) URL: [Link]

  • Title: Efficient Solution-Phase Synthesis of 4,5,7-Trisubstituted Pyrrolo[3,2-d]pyrimidines Source: ACS Combinatorial Science URL: [Link]

  • Title: Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions Source: Beilstein Journal of Organic Chemistry URL: [Link]

Sources

Technical Support Center: 5H-Pyrrolo[3,2-d]pyrimidin-4-ol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the development and optimization of 5H-pyrrolo[3,2-d]pyrimidin-4-ol derivatives. This guide is structured to provide direct, actionable solutions to common challenges encountered during synthesis, optimization, and biological evaluation. Our goal is to explain the causality behind experimental choices, empowering you to troubleshoot effectively and enhance the potency of your compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions in a direct Q&A format, covering both synthesis and potency optimization.

FAQs: Synthesis & Core Structure

Question 1: My initial reaction to form the 5H-pyrrolo[3,2-d]pyrimidine core is suffering from low yields. What are the most common causes and how can I fix them?

Answer: Low yields in the synthesis of pyrrolopyrimidine cores often stem from a few critical areas.[1][2] A systematic approach to troubleshooting is most effective.

  • Purity of Starting Materials: Many reagents used in heterocyclic synthesis are hygroscopic. Ensure all starting materials, especially amines and aldehydes, are pure and thoroughly dried. Hydrolysis can inhibit the reaction.[1]

  • Catalyst Inefficiency: The choice and activity of your catalyst are crucial. For acid-catalyzed cyclizations, strong Brønsted acids can cause side reactions, while various Lewis acids (e.g., FeCl₃, Yb(OTf)₃) may improve yields.[1] If using a palladium catalyst for C-N coupling reactions, ligand choice is critical; bulky electron-rich phosphine ligands like XPhos or DPEphos often improve efficiency.[3] Ensure your catalyst hasn't degraded and consider screening different catalysts and optimizing the loading percentage.[1]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice play a significant role.[1] Monitor reaction progress by TLC or LC-MS to avoid prolonged heating that can lead to decomposition. Solvent polarity can dramatically influence rates; while DMF and DMA are common, experimenting with less polar solvents like toluene or dioxane might be beneficial depending on the specific reaction.[3][4]

  • Atmosphere Control: These reactions are often sensitive to air and moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve yields by preventing oxidation and other side reactions.[1]

Question 2: I am struggling with poor solubility of my purified pyrrolopyrimidine derivatives, which is affecting my biological assays. What are some effective strategies to improve this?

Answer: Poor aqueous solubility is a frequent challenge. Addressing it early is key for reliable biological data.

  • Structural Modification: The most robust solution is often chemical modification. Introducing polar or ionizable groups can dramatically improve solubility. For instance, replacing a simple alkyl chain with a methoxyethyl side chain or incorporating a nitrogen-containing heterocycle like piperidine can significantly increase solubility, although this may sometimes come at the cost of potency.[5]

  • Formulation Strategies: If structural changes are not feasible, formulation can help. Using co-solvents like DMSO is standard, but the final concentration should be kept low (ideally ≤1%) in aqueous buffers to prevent the compound from "crashing out".[6]

  • pH Adjustment: For compounds with ionizable groups (e.g., basic amines), adjusting the pH of the assay buffer can increase solubility. Weakly basic derivatives become more soluble in acidic conditions as they are protonated.[6]

  • Use of Excipients: Cyclodextrins can form inclusion complexes with hydrophobic molecules, effectively shielding them and increasing aqueous solubility. This is a common strategy for in vitro and sometimes in vivo studies.[6][7]

FAQs: Potency & Structure-Activity Relationship (SAR)

Question 3: My lead compound has modest activity. Which positions on the 5H-pyrrolo[3,2-d]pyrimidin-4-ol scaffold should I focus on for modification to enhance potency?

Answer: The 5H-pyrrolo[3,2-d]pyrimidine scaffold offers several vectors for modification. Structure-activity relationship (SAR) studies have highlighted key positions.[8][9]

  • The N5 Position of the Pyrrole Ring: This position is frequently modified and is critical for interacting with the target protein. Attaching various substituted benzyl or other aromatic groups at N5 has been shown to be a highly effective strategy for improving potency.[4][10] The length and nature of the linker between the core and the terminal aromatic group are also crucial tuning points.[10]

  • The C4 Position (exocyclic group): The 4-ol can be converted to a 4-chloro intermediate, which is a versatile handle for introducing various nucleophiles.[11] For example, linking different phenylurea moieties via an oxygen bridge at C4 has led to potent inhibitors of kinases like VEGFR and FGFR.[9] The substituents on this terminal phenyl ring can form additional interactions, such as with the hydrophobic pocket in the DFG-out conformation of kinases.[12]

  • The C2 Position: This position is often substituted with an amino group, which can serve as a key hydrogen bond donor. Further modification of this amine or its replacement with other small groups can modulate activity and selectivity.[4][13]

Question 4: How can I design derivatives with improved selectivity to avoid off-target effects?

Answer: Achieving kinase selectivity is a major challenge due to the conserved nature of the ATP binding site. However, specific strategies can be employed.

  • Targeting the "DFG-out" Conformation: Design inhibitors that bind to the inactive "DFG-out" conformation of the kinase. These Type II inhibitors, like many pyrrolopyrimidines, occupy an additional hydrophobic pocket adjacent to the ATP site that is more variable between kinases, thus offering a pathway to improved selectivity.[12][14]

  • Exploiting Unique Residues: Use computational docking and structural biology to identify non-conserved amino acid residues in the active site of your target kinase. Design substituents that can form specific interactions (H-bonds, hydrophobic contacts) with these unique residues. For example, a piperazine moiety was shown to form additional interactions with Ile1025 and His1026 in VEGFR2, contributing to potency.[9]

  • Bioisosteric Replacement: Systematically replace parts of your molecule with bioisosteres. For example, exploring a thieno[2,3-d]pyrimidine core as a bioisostere for the pyrrolo[2,3-d]pyrimidine scaffold can alter the electronic and steric properties, potentially leading to a different selectivity profile.[14] A comprehensive kinase panel screening is essential to empirically determine the selectivity of your lead compounds.[5][14]

Part 2: Troubleshooting Guides

This section provides structured workflows for diagnosing and solving specific experimental failures.

Troubleshooting Guide 1: Low Yield in Synthesis

If you are experiencing consistently low yields, use the following decision tree to diagnose the underlying issue.

G start Low Yield Observed purity 1. Check Starting Material Purity & Dryness start->purity purity_ok Purity Confirmed purity->purity_ok Yes purity_bad Impure / Wet purity->purity_bad No conditions 2. Review Reaction Conditions purity_ok->conditions purity_sol Action: Purify/Dry Reagents (e.g., Distill, Recrystallize, Use Molecular Sieves) purity_bad->purity_sol conditions_ok Conditions Seem Optimal conditions->conditions_ok Yes conditions_bad Suboptimal? conditions->conditions_bad No catalyst 3. Evaluate Catalyst conditions_ok->catalyst conditions_sol Action: Optimize Temp, Time, & Solvent. Monitor via TLC/LC-MS. Ensure inert atmosphere. conditions_bad->conditions_sol catalyst_ok Catalyst is Active catalyst->catalyst_ok Yes catalyst_bad Inefficient? catalyst->catalyst_bad No stoich 4. Verify Stoichiometry catalyst_ok->stoich catalyst_sol Action: Screen Different Catalysts/Ligands. Verify Catalyst Activity. Optimize Loading. catalyst_bad->catalyst_sol stoich_bad Incorrect Ratios? stoich->stoich_bad No stoich_sol Action: Recalculate and Carefully Measure Molar Ratios. Consider slight excess of one reagent. stoich_bad->stoich_sol

Caption: Troubleshooting workflow for low synthetic yields.

Troubleshooting Guide 2: Compound Precipitation in Aqueous Assay Buffer

This is a common issue known as "crashing out," where the compound's concentration exceeds its kinetic solubility limit in the final buffer.[6]

G start Compound Precipitates in Assay Buffer dmso 1. Check Final DMSO % start->dmso dmso_high > 1% dmso->dmso_high dmso_ok ≤ 1% dmso->dmso_ok dmso_sol Action: Lower final DMSO concentration. Use fresh, high-purity DMSO. dmso_high->dmso_sol conc 2. Assess Compound Concentration dmso_ok->conc conc_high Too High? conc->conc_high conc_ok Within Range conc->conc_ok conc_sol Action: Lower the working concentration. Determine kinetic solubility limit (see Protocol 2). conc_high->conc_sol buffer 3. Evaluate Buffer Composition conc_ok->buffer buffer_issue Potential Issue? buffer->buffer_issue buffer_sol Action: Adjust pH if compound is ionizable. Consider adding a solubilizing excipient (e.g., cyclodextrin). buffer_issue->buffer_sol

Caption: Workflow for addressing compound precipitation in assays.

Part 3: Data & Protocols

Data Presentation: Impact of Structural Modifications

The following table summarizes SAR data synthesized from literature, illustrating how modifications at key positions can impact kinase inhibitory potency and solubility.[5][10]

Compound Series Modification Position Substituent Type Impact on Potency (IC50) Impact on Solubility Reference
Pyrrolopyrimidine CoreN5 of PyrrolePolyglutamates (e.g., 5E-AGF347)20-fold increase vs. parentIncreased[10]
Pyrrolopyrimidine CoreC4-linked side chainTetrahydrofurans/OxetanesSimilar potency to parentGood solubility[5]
Pyrrolopyrimidine CoreC4-linked side chainPiperidines (N-heteroatom switch)Loss of potencySignificant improvement[5]
Pyrrolopyrimidine CoreC4-linked side chainAlkyl chainsNot fruitful (loss of potency)Variable[5]
Experimental Protocols

Protocol 1: General Synthesis of a 5-Substituted-5H-pyrrolo[3,2-d]pyrimidin-4-one

This protocol is a generalized procedure based on common synthetic routes.[4]

  • N-Alkylation of Pyrrole Intermediate:

    • To a solution of an appropriate ethyl 3-amino-1H-pyrrole-2-carboxylate intermediate (1.0 eq) in dry DMF (0.3 M), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise under a nitrogen atmosphere at 0 °C.

    • Allow the mixture to stir at room temperature for 15-20 minutes, or until gas evolution ceases.

    • Add the desired (bromomethyl)benzene or other alkylating agent (1.0 eq) dropwise.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Cyclization to form the Pyrrolopyrimidine Core:

    • The specific cyclization conditions will vary based on the desired final structure (e.g., reaction with formamide, guanidine, or urea derivatives). This step often requires elevated temperatures.

  • Final Modifications (if necessary):

    • Subsequent steps may include saponification of ester groups, deprotection of protecting groups, or further functionalization at other positions on the heterocyclic core.[4]

Protocol 2: Kinetic Solubility Measurement by Turbidimetry

This protocol allows you to determine the concentration at which your compound begins to precipitate from an aqueous solution.[6]

  • Prepare Stock Solution: Create a high-concentration stock solution of your compound (e.g., 10-20 mM) in 100% DMSO.

  • Set up Dilution Plate: In a clear 96-well plate, add the desired aqueous assay buffer to a series of wells.

  • Create Dilution Series: Add a small volume of the DMSO stock solution to each well to create a final dilution series (e.g., from 1 µM to 200 µM). Crucially, ensure the final DMSO concentration is identical and low (e.g., 1%) across all wells. Include buffer-only controls.

  • Equilibrate: Mix the plate by shaking for 1-2 hours at room temperature to allow it to equilibrate.

  • Measure Turbidity: Measure the light scattering or absorbance (e.g., at 620 nm) of each well using a plate reader.

  • Determine Solubility Limit: The kinetic solubility limit is the highest compound concentration that does not show a significant increase in turbidity compared to the buffer-only control wells.

References

  • Gangjee, A., et al. (2010). Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, T., et al. (2016). Discovery and optimization of pyrrolopyrimidines as highly potent, selective and brain-penetrant LRRK2 inhibitors. MedChemComm. Available at: [Link]

  • Zhang, C., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules. Available at: [Link]

  • Zhang, C., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules. Available at: [Link]

  • Poindexter, G. S., et al. (2000). Structure-activity relationships of a series of pyrrolo[3,2-d]pyrimidine derivatives and related compounds as neuropeptide Y5 receptor antagonists. Journal of Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of pyrrolo[3,2-d]pyrimidine derivatives 4a–n. [Image]. Available at: [Link]

  • Hou, Z., et al. (2023). Structural Characterization of 5-Substituted Pyrrolo[3,2-d]pyrimidine Antifolate Inhibitors in Complex with Human Serine Hydroxymethyl Transferase 2. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Oguro, Y., et al. (2010). N-phenyl-N'-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as novel inhibitors of VEGFR and FGFR kinases. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Xu, S., et al. (2025). A concise synthesis of pyrrolo[2,3-d]pyrimidine through I2/DMSO promoted cascade annulation. Chemistry Central Journal. Available at: [Link]

  • Schmidt, A., et al. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Amarnath, V., & Madhav, R. (1976). A Survey of Methods for the Preparation of Pyrrolopyrimidines. Synthesis. Available at: [Link]

  • Kuryazov, R., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. Available at: [Link]

  • Al-Ostath, A., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules. Available at: [Link]

  • Frankowski, K. J., et al. (2018). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Journal of Medicinal Chemistry. Available at: [Link]

  • Stefan, K., et al. (2016). Pyrrolopyrimidine Derivatives as Novel Inhibitors of Multidrug Resistance-Associated Protein 1 (MRP1, ABCC1). Journal of Medicinal Chemistry. Available at: [Link]

  • Sayed, A. I., et al. (2022). Novel pyrrolopyrimidine derivatives: design, synthesis, molecular docking, molecular simulations and biological evaluations as antioxidant and anti-inflammatory agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Liu, H., et al. (2013). Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies. Molecules. Available at: [Link]

  • Schmidt, A., et al. (2025). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Chaikuad, A., et al. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available at: [Link]

  • Williams, D. M., & Brown, D. M. (1995). Some pyrrolopyrimidine chemistry directed to the synthesis of tricyclic purine analogues. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Kuryazov, R., et al. (2025). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules. Available at: [Link]

  • El-Naggar, M., et al. (2023). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo [3,4-d]pyrimidine derivatives. Scientific Reports. Available at: [Link]

  • Cheriyan, J., et al. (2020). Cellular Pharmacodynamics of a Novel Pyrrolo[3,2- d]pyrimidine Inhibitor Targeting Mitochondrial and Cytosolic One-Carbon Metabolism. Molecular Pharmacology. Available at: [Link]

  • Scott, J. S., et al. (2017). Discovery and Optimization of Pyrrolopyrimidine Inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4) for the Treatment of Mutant MYD88 L265P Diffuse Large B-Cell Lymphoma. Journal of Medicinal Chemistry. Available at: [Link]

  • Wang, Y., et al. (2019). Identification of Pyrrolo[2,3- d]pyrimidine-Based Derivatives as Potent and Orally Effective Fms-like Tyrosine Receptor Kinase 3 (FLT3) Inhibitors for Treating Acute Myelogenous Leukemia. Journal of Medicinal Chemistry. Available at: [Link]

  • Scott, J. S., et al. (2017). Discovery and Optimization of Pyrrolopyrimidine Inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4) for the Treatment of Mutant MYD88 L265P Diffuse Large B-Cell Lymphoma. Journal of Medicinal Chemistry. Available at: [Link]

  • Pardeshi, A., et al. (2021). Solubilization of poorly soluble compounds using 2-pyrrolidone. Journal of Pharmaceutical Investigation. Available at: [Link]

  • Kumar, A., et al. (2022). Pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of RET: Design, synthesis and biological evaluation. European Journal of Medicinal Chemistry. Available at: [Link]

  • Gangjee, A., et al. (2000). The Effect of 5-Alkyl Modification on the Biological Activity of Pyrrolo[2,3-d]pyrimidine Containing Classical and Nonclassical Antifolates as Inhibitors of Dihydrofolate Reductase and as Antitumor and/or Antiopportunistic Infection Agents. Journal of Medicinal Chemistry. Available at: [Link]

  • Li, Y., et al. (2023). The Inhibitory Mechanism of 7H-Pyrrolo[2,3-d]pyrimidine Derivatives as Inhibitors of P21. International Journal of Molecular Sciences. Available at: [Link]

Sources

Validation & Comparative

5H-Pyrrolo[3,2-d]pyrimidin-4-ol vs other kinase inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Title: 5H-Pyrrolo[3,2-d]pyrimidin-4-ol Derivatives vs. Classic Kinase Inhibitors: A Comprehensive Comparative Guide

Executive Summary

The 5H-Pyrrolo[3,2-d]pyrimidin-4-ol scaffold (also known as 9-deazahypoxanthine) has emerged as a privileged pharmacophore in modern oncology and kinase drug discovery. Unlike classic quinazolines (e.g., Erlotinib) or phenylaminopyrimidines (e.g., Imatinib), the pyrrolo[3,2-d]pyrimidine core offers unique hydrogen-bonding dynamics at the kinase hinge region. This guide provides an objective, data-driven comparison of pyrrolo[3,2-d]pyrimidine-derived inhibitors against traditional kinase inhibitors, detailing their mechanistic superiority, quantitative performance, and the experimental workflows required to validate them.

Mechanistic Causality: Why the Pyrrolo[3,2-d]pyrimidine Scaffold?

Kinase inhibitors are broadly classified by their binding modes. Type I inhibitors (like Erlotinib) bind to the active (DFG-in) conformation of the kinase domain, competing directly with ATP. However, they are highly susceptible to gatekeeper mutations, such as the EGFR T790M mutation, which sterically blocks drug binding and increases ATP affinity[1].

Derivatives synthesized from the 5H-Pyrrolo[3,2-d]pyrimidin-4-ol precursor overcome these limitations through two distinct structural mechanisms:

  • Back-Pocket Access (Dual Inhibition) : By substituting the C-4 position with bulky phenoxyanilino or bicyclic fused rings (e.g., 1,2-benzisothiazole), the scaffold extends into the lipophilic back pocket of the ATP-binding site. This enables potent dual inhibition of both HER2 and EGFR, a feat difficult to achieve with rigid quinazolines [2][2].

  • Type II (DFG-out) Binding : Crystallographic and CoMFA studies reveal that certain pyrrolo[3,2-d]pyrimidine derivatives induce and stabilize the inactive "DFG-out" conformation of kinases like KDR (VEGFR2). This non-ATP competitive binding provides exquisite selectivity and prolonged target residence time compared to Type I inhibitors [3][3].

Pathway EGF Growth Factors (EGF/VEGF) Kinase Kinase Domain (EGFR/HER2/KDR) EGF->Kinase Downstream PI3K/AKT & MAPK Survival Pathways Kinase->Downstream Pyrrolo Pyrrolo[3,2-d]pyrimidine Derivatives Pyrrolo->Kinase Type I & II Blockade (Accesses Back-Pocket) Classic Classic Quinazolines (e.g., Erlotinib) Classic->Kinase Type I Blockade Only (Susceptible to T790M)

EGFR/HER2 signaling cascade and dual blockade by pyrrolo[3,2-d]pyrimidine derivatives.

Quantitative Benchmarking

To objectively evaluate the performance of pyrrolo[3,2-d]pyrimidine derivatives, we benchmark them against FDA-approved standards. The data below summarizes in vitro kinase inhibition (IC50) across wild-type and mutant targets.

Scaffold ClassRepresentative CompoundTarget KinaseIC50 (nM)Binding ModeReference
Pyrrolo[3,2-d]pyrimidine Compound 34e (TAK-285 analog)HER2 / EGFR0.98 / 2.5Type I (Back-pocket)[Ishikawa, 2011][2]
Pyrrolo[3,2-d]pyrimidine Compound 51mHER2 / EGFR0.98 / 2.5Pseudoirreversible[Ishikawa, 2012][4]
Pyrrolo[3,2-d]pyrimidine Compound 20KDR (VEGFR2)< 10.0Type II (DFG-out)[Oguro, 2012][3]
Quinazoline ErlotinibEGFR (WT)2.0Type I (DFG-in)Standard
Quinazoline ErlotinibEGFR (T790M)> 1000Type I (Resistant)[Takagi, 2012][1]
Indolinone SunitinibKDR (VEGFR2)10.0Type I/IIStandard

Data Synthesis: Pyrrolo[3,2-d]pyrimidine derivatives match the potency of Erlotinib against wild-type EGFR but offer superior multi-target engagement (e.g., HER2) and the structural flexibility to overcome resistance mutations like T790M/L858R when engineered as irreversible inhibitors [1][1].

Self-Validating Experimental Workflows

As an Application Scientist, ensuring the reproducibility and mechanistic accuracy of your data is paramount. Evaluating a novel 5H-Pyrrolo[3,2-d]pyrimidin-4-ol derivative requires a self-validating protocol matrix that confirms both biochemical mechanism and cellular target engagement.

Workflow Synthesis 1. Scaffold Synthesis (5H-Pyrrolo[3,2-d]pyrimidin-4-ol) Biochemical 2. Mechanism Profiling (ATP-Shift ADP-Glo Assay) Synthesis->Biochemical Cellular 3. Target Engagement (Western Blot: p-EGFR/HER2) Biochemical->Cellular InVivo 4. Efficacy Validation (Xenograft Tumor Models) Cellular->InVivo

Step-by-step validation workflow for pyrrolo[3,2-d]pyrimidine kinase inhibitors.

Protocol A: ATP-Shift Kinase Assay (Biochemical Validation)

Objective : To determine if the pyrrolo[3,2-d]pyrimidine derivative acts as a Type I (ATP-competitive) or Type II (non-competitive/DFG-out) inhibitor. Causality : If the compound is ATP-competitive, its apparent IC50 will increase linearly with higher ATP concentrations. If it binds the allosteric DFG-out pocket, the IC50 will remain relatively stable regardless of ATP concentration, proving a superior target residence time. Step-by-Step Methodology :

  • Preparation : Prepare a 1X Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Enzyme Addition : Add recombinant EGFR or KDR kinase (1-5 ng/well) to a 384-well microplate.

  • Compound Titration : Add the pyrrolo[3,2-d]pyrimidine inhibitor in a 10-point dose-response curve (ranging from 10 µM to 0.1 nM). Include Erlotinib as a Type I positive control.

  • ATP Stratification (The Validation Step) : Initiate the reaction by adding a substrate peptide and ATP at two distinct concentrations: [ATP] = Km​ (e.g., 10 µM) and [ATP] = 100x Km​ (e.g., 1 mM).

  • Incubation & Detection : Incubate for 60 minutes at room temperature. Add ADP-Glo™ Reagent to terminate the reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Readout : Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Read on a microplate luminometer.

  • Data Analysis : Calculate the IC50 shift. A shift factor >10 indicates Type I binding; a shift factor <2 validates Type II or allosteric binding.

Protocol B: Cellular Phosphorylation Assay (In Vitro Validation)

Objective : To confirm that the biochemical potency translates to intracellular target engagement. Causality : A compound may show low nanomolar potency in an ADP-Glo assay but fail in cells due to poor permeability or high protein binding. Measuring the direct downstream phosphorylation of the target (e.g., p-EGFR at Tyr1068) confirms target engagement in a physiological environment. Step-by-Step Methodology :

  • Cell Seeding : Seed BT-474 cells (HER2/EGFR overexpressing) at 2×105 cells/well in a 6-well plate. Incubate overnight.

  • Serum Starvation : Wash cells with PBS and culture in serum-free media for 12 hours to reduce basal kinase activity.

  • Inhibitor Treatment : Treat cells with the pyrrolo[3,2-d]pyrimidine derivative at 0.1x, 1x, and 10x the biochemical IC50 for 2 hours.

  • Ligand Stimulation : Stimulate cells with 50 ng/mL EGF for 10 minutes to induce robust receptor autophosphorylation.

  • Lysis & SDS-PAGE : Wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve 20 µg of protein via SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting : Probe with primary antibodies against p-EGFR (Tyr1068), total EGFR, p-HER2 (Tyr1248), and total HER2. Use GAPDH as a loading control.

  • Validation : A successful pyrrolo[3,2-d]pyrimidine inhibitor will show dose-dependent ablation of the p-EGFR/p-HER2 bands without affecting total receptor levels.

References

  • Ishikawa, T., et al. (2011). "Design and Synthesis of Novel Human Epidermal Growth Factor Receptor 2 (HER2)/Epidermal Growth Factor Receptor (EGFR) Dual Inhibitors Bearing a Pyrrolo[3,2-d]pyrimidine Scaffold." ACS Medicinal Chemistry. URL:[Link]

  • Takagi, T., et al. (2012). "Structure-Based Approach for the Discovery of Pyrrolo[3,2-d]pyrimidine-Based EGFR T790M/L858R Mutant Inhibitors." ACS Medicinal Chemistry Letters. URL:[Link]

  • Oguro, Y., et al. (2012). "Pyrrolo[3,2-d]pyrimidine Derivatives as Type II Kinase Insert Domain Receptor (KDR) Inhibitors: CoMFA and CoMSIA Studies." MDPI / PubMed. URL:[Link]

  • Ishikawa, T., et al. (2012). "Design and synthesis of pyrrolo[3,2-d]pyrimidine human epidermal growth factor receptor 2 (HER2)/epidermal growth factor receptor (EGFR) dual inhibitors: exploration of novel back-pocket binders." PubMed. URL: [Link]

Sources

Comparing 5H-Pyrrolo[3,2-d]pyrimidin-4-ol to thieno[3,2-d]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Scaffold Selection in Drug Discovery: A Comparative Guide to 5H-Pyrrolo[3,2-d]pyrimidin-4-ol and Thieno[3,2-d]pyrimidines

Executive Summary & Pharmacophore Rationale

As a Senior Application Scientist, I frequently guide medicinal chemistry teams through the critical decision of selecting core heterocyclic scaffolds. The choice between a pyrrolo-pyrimidine and a thieno-pyrimidine is not merely a matter of synthetic convenience; it fundamentally dictates the target engagement mechanism, electronic distribution, and pharmacokinetic trajectory of the resulting drug candidate.

  • 5H-Pyrrolo[3,2-d]pyrimidin-4-ol (9-Deazahypoxanthine): This scaffold is a classic purine isostere. By replacing the nitrogen at the 9-position with a carbon atom, the scaffold resists enzymatic cleavage while maintaining the hydrogen-bonding network necessary to mimic natural purines. It is the cornerstone of transition-state analogs targeting Purine Nucleoside Phosphorylase (PNP)[1].

  • Thieno[3,2-d]pyrimidines: Thiophene-fused pyrimidines are privileged scaffolds in kinase inhibitor design. The sulfur atom introduces unique polarizability and lipophilicity, optimizing hydrophobic packing within the ATP-binding hinge region of kinases like ATR, JAK1, and RIPK2[2][3][4].

Mechanistic Causality: Why Scaffold Choice Drives Efficacy

The Pyrrolo[3,2-d]pyrimidine Advantage in PNP Inhibition: In the design of PNP inhibitors (e.g., Immucillin-H and BCX-4208), the 9-deazahypoxanthine core is strictly required[1][5]. PNP catalyzes the phosphorolysis of natural purines. A true purine would be cleaved by the enzyme. The 9-deaza modification creates a robust C-C bond (instead of a labile C-N glycosidic bond) to the ribose or iminoribitol moiety, conferring absolute resistance to hydrolytic cleavage[1]. Furthermore, the elevated pKa of the pyrrole nitrogen allows it to become protonated in the enzyme active site, perfectly mimicking the oxocarbenium transition state and achieving picomolar ( 10−12 M) binding affinity[1].

The Thieno[3,2-d]pyrimidine Advantage in Kinase Inhibition: When targeting kinases, the goal is to outcompete ATP at the hinge region. The thieno[3,2-d]pyrimidine scaffold is highly effective because the sulfur atom is larger and more polarizable than a nitrogen or carbon atom. This induces a slight distortion in the pyrimidine ring, pushing substituent groups into deep hydrophobic pockets (e.g., the DFG-out pocket) that standard purines cannot reach[6]. This subtle steric shift is the causal factor behind the exquisite selectivity profiles seen in modern thieno-pyrimidine ATR and JAK1 inhibitors[2][4].

Comparative Target Pathways

Pathways cluster_0 5H-Pyrrolo[3,2-d]pyrimidin-4-ol cluster_1 Thieno[3,2-d]pyrimidine PNP Purine Nucleoside Phosphorylase (PNP) dGTP dGTP Accumulation PNP->dGTP Inhibition TCell T-Cell Apoptosis dGTP->TCell Triggers Kinase Kinase Target (e.g., ATR, JAK1) Signaling Signaling Blockade Kinase->Signaling Inhibition Cancer Tumor Cell Death Signaling->Cancer Triggers

Divergent therapeutic pathways: PNP transition-state inhibition vs. Kinase ATP-competitive inhibition.

Quantitative Performance Comparison

The following table summarizes the quantitative performance of representative derivatives from both scaffolds, highlighting their distinct therapeutic domains[1][2][3][4][5].

Scaffold / CoreRepresentative CompoundPrimary TargetIC50 / AffinityIndication / Application
5H-Pyrrolo[3,2-d]pyrimidin-4-ol Immucillin-HHuman & M. tb PNP28 pM ( Ki​ )T-cell Malignancies, Tuberculosis
5H-Pyrrolo[3,2-d]pyrimidin-4-ol BCX-4208 (Ulodesine)Human PNPSub-nanomolarGout, Psoriasis
Thieno[3,2-d]pyrimidine Compound 34ATR Kinase1.5 nMSolid Tumors (DDR Deficiencies)
Thieno[3,2-d]pyrimidine Compound 24JAK10.022 µMNon-Small Cell Lung Cancer (NSCLC)
Thieno[3,2-d]pyrimidine HY3RIPK211 nMAcute Liver Injury (Inflammation)

Self-Validating Experimental Protocols

To ensure reproducibility, the following workflows are designed as self-validating systems. Each protocol includes an internal control step to verify the mechanism of action (MoA) rather than just a phenotypic output.

Protocol A: Enzymatic Evaluation of 9-Deazahypoxanthine Derivatives (PNP Inhibition)

Causality Check: Because PNP inhibitors are transition-state analogs, they exhibit slow-onset, tight-binding kinetics[1]. A standard rapid-equilibrium assay will falsely report poor potency. This protocol accounts for time-dependent inhibition.

  • Reagent Preparation: Prepare recombinant human PNP (or M. tuberculosis PNP) in 50 mM HEPES buffer (pH 7.4) containing 50 mM inorganic phosphate.

  • Inhibitor Pre-incubation (Critical Step): Incubate the enzyme (1 nM) with varying concentrations of the 5H-pyrrolo[3,2-d]pyrimidin-4-ol derivative (0.1 pM to 100 nM) for at least 30 minutes at 25°C. Why? This allows the formation of the tightly bound enzyme-inhibitor complex, reflecting the true Ki∗​ .

  • Reaction Initiation: Initiate the reaction by adding the substrate, inosine (50 µM).

  • Continuous Monitoring: Monitor the conversion of inosine to hypoxanthine spectrophotometrically at 293 nm using the differential extinction coefficient.

  • Self-Validation: Plot the steady-state velocities versus inhibitor concentration using the Morrison equation for tight-binding inhibitors. If the Hill slope deviates significantly from 1.0, suspect non-specific aggregation and run a dynamic light scattering (DLS) control.

Protocol B: Kinase Selectivity Profiling for Thieno[3,2-d]pyrimidines

Causality Check: Thieno-pyrimidines can be promiscuous hinge binders. High potency against a primary target is meaningless without kinome-wide selectivity data and cellular validation[2][4].

  • ATP-Competitive Binding Assay: Utilize a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) based kinase assay.

  • Reaction Assembly: Combine the purified kinase domain (e.g., ATR or JAK1), a fluorescently labeled ATP-competitive tracer, and a europium-labeled anti-tag antibody in the assay buffer.

  • Displacement Measurement: Add the thieno[3,2-d]pyrimidine candidate (1 nM to 10 µM). A decrease in TR-FRET signal indicates the compound is successfully displacing the tracer from the ATP pocket.

  • Orthogonal Validation (Cellular): To prove the biochemical IC50 translates to cellular target engagement, treat target cells (e.g., LoVo for ATR, NSCLC for JAK1) with the compound[2][4]. Perform Western blotting for downstream phosphorylation markers (e.g., p-Chk1 for ATR, p-STAT3 for JAK1).

  • Self-Validation: Include a structurally similar but inactive analog as a negative control to rule out off-target cytotoxicity.

Workflow Prep Compound Preparation Enzyme In Vitro Enzymatic Assay Prep->Enzyme IC50 Cell Cell-Based Assay Enzyme->Cell Selectivity Validation Target Engagement Validation Cell->Validation Mechanism

Self-validating workflow from biochemical screening to cellular mechanism validation.

Conclusion

The divergence between 5H-pyrrolo[3,2-d]pyrimidin-4-ol and thieno[3,2-d]pyrimidine scaffolds exemplifies the precision required in modern drug design. 9-Deazahypoxanthine derivatives are unmatched for exploiting transition-state geometries in nucleoside processing enzymes, while the thieno-pyrimidine core offers a highly tunable, lipophilic anchor for dominating the ATP-binding sites of oncogenic kinases.

References

  • Purine nucleoside phosphorylase from Mycobacterium tuberculosis. Analysis of inhibition by a transition-state analogue and dissection by parts. PubMed (NIH).1

  • Development of a Practical Synthesis of a Purine Nucleoside Phosphorylase Inhibitor: BCX-4208. ACS Publications.5

  • Discovery of Thieno[3,2-d]pyrimidine derivatives as potent and selective inhibitors of ataxia telangiectasia mutated and Rad3 related (ATR) kinase. PubMed (NIH).4

  • Identification of Thieno[3,2-d]pyrimidine derivatives as potent and selective Janus Kinase 1 inhibitors. PubMed (NIH).2

  • Development of Thieno[3,2-d]pyrimidine derivatives as potent RIPK2 inhibitors with Prominent In vitro and In vivo anti-inflammatory efficacy. PubMed (NIH).3

Sources

The 5H-Pyrrolo[3,2-d]pyrimidin-4-ol Scaffold: A Comparative Guide to Structure-Activity Relationships for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Pyrrolopyrimidine Core in Modern Drug Discovery

The 5H-pyrrolo[3,2-d]pyrimidin-4-ol scaffold, a deaza-isostere of adenine, has emerged as a "privileged" structure in medicinal chemistry. Its inherent ability to mimic the purine core of ATP allows for competitive binding to the ATP-binding site of a multitude of enzymes, particularly protein kinases.[1] Dysregulation of kinase activity is a hallmark of many human diseases, most notably cancer, making kinase inhibitors a cornerstone of modern targeted therapies.[2] This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 5H-pyrrolo[3,2-d]pyrimidin-4-ol analogs, with a specific focus on their activity as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR), two critical targets in oncology. We will dissect the influence of substitutions at key positions on the pyrrolopyrimidine core, present comparative experimental data, and provide detailed protocols for the evaluation of these potent inhibitors.

Structure-Activity Relationship (SAR) Analysis: Decoding the Molecular Determinants of Potency and Selectivity

The inhibitory potency and selectivity of 5H-pyrrolo[3,2-d]pyrimidin-4-ol analogs are exquisitely sensitive to the nature and position of various substituents on the core scaffold. Our analysis will focus on the key positions that have been extensively explored in the literature: the N5-position of the pyrrole ring, and the C2 and C4-positions of the pyrimidine ring.

The Critical Role of the C4-Position in Target Engagement

The C4 position of the 5H-pyrrolo[3,2-d]pyrimidine core is a pivotal point of interaction with the target kinase and has been a major focus of optimization efforts.

For VEGFR-2 inhibition, the introduction of a phenoxy or anilino linker at the C4-position, further substituted with a urea moiety, has proven to be a highly effective strategy.[3] This can be seen in the work that led to the discovery of potent type-II inhibitors of VEGFR-2 kinase. The incorporation of a diphenylurea moiety at the C4-position via an oxygen linker resulted in compounds with potent inhibitory activity against VEGFR2.[3]

A comparative analysis of C4-substituted analogs highlights the importance of the urea functionality and the nature of the terminal phenyl ring for potent VEGFR-2 inhibition.

Compound IDC4-SubstituentVEGFR-2 IC50 (nM)Reference
1a 4-(3-trifluoromethyl-phenyl)ureido-phenoxy2.9[2]
1b 4-(4-chloro-3-trifluoromethyl-phenyl)ureido-phenoxy1.8[2]
11l 4-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)ureido-2-chlorophenoxy1.3 (VEGFR-2), 4.9 (FGFR1)[2]

Table 1: Comparative inhibitory activity of C4-substituted 5H-pyrrolo[3,2-d]pyrimidine analogs against VEGFR-2.

The data clearly indicates that substitutions on the terminal phenyl ring of the urea moiety significantly impact potency. The addition of a piperazine moiety in compound 11l not only maintained high VEGFR-2 inhibition but also conferred potent activity against Fibroblast Growth Factor Receptor 1 (FGFR1), demonstrating how modifications at this position can influence the selectivity profile.[2]

For EGFR inhibition, an amino group at the C4-position is a common feature. The nature of the substituent on this amino group is critical for potent inhibition. For instance, N-aryl substitution at the C4-amino group has been shown to be crucial for activity against various cancer cell lines.[4]

Fine-Tuning Activity through N5-Substitutions

The N5-position of the pyrrole ring offers a vector for modifying the physicochemical properties and biological activity of the scaffold. Alkyl substitutions at this position have been shown to influence both the potency and the toxicity profile of these compounds.

In a series of halogenated pyrrolo[3,2-d]pyrimidines with antiproliferative activity, N5-alkyl substitutions were introduced to decrease toxicity.[5] This strategy resulted in compounds with comparable cellular activity but significantly reduced toxicity, suggesting that the N5-position can be utilized to improve the therapeutic index.[5] For example, N5-substituted compounds demonstrated EC50 values between 0.83-7.3 μM with a maximum tolerated dose (MTD) of 40 mg/kg, a significant improvement over the unsubstituted analogs (MTD = 5-10 mg/kg).[5]

Furthermore, in the context of microtubule targeting agents, N5-methylation was found to be essential for potent microtubule depolymerizing activity.[4]

The Impact of C2-Substitutions on Potency and Selectivity

The C2-position of the pyrimidine ring provides another avenue for SAR exploration. While in some cases, substitution at this position has been shown to have a minimal effect on activity, in other instances, it plays a key role in enhancing potency and modulating selectivity.

For dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), a 2-amino group is a key pharmacophoric feature.[6] The classical antifolate analog 4 , a 2-amino-4-oxo-5,6-disubstituted pyrrolo[3,2-d]pyrimidine, was a potent dual inhibitor of human TS (IC50 = 46 nM) and human DHFR (IC50 = 120 nM).[6]

Experimental Protocols for Inhibitor Evaluation

The robust evaluation of novel 5H-pyrrolo[3,2-d]pyrimidin-4-ol analogs requires a standardized set of in vitro and in vivo assays. Here, we provide detailed, step-by-step methodologies for key experiments.

VEGFR-2 Kinase Inhibition Assay (Biochemical Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

Principle: The assay quantifies the phosphorylation of a substrate by the recombinant VEGFR-2 kinase domain in the presence of ATP. Inhibition of the kinase by a test compound results in a decreased phosphorylation signal.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer by diluting a 5x stock solution with sterile deionized water.

    • Thaw the recombinant VEGFR-2 enzyme on ice and dilute to a working concentration of 1 ng/µl with 1x Kinase Buffer.

    • Prepare a 10 mM stock solution of the test compound in DMSO and create serial dilutions in 1x Kinase Buffer.

  • Assay Procedure:

    • Prepare a master mixture containing 5x Kinase Buffer, ATP (500 µM), and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1).

    • In a white 96-well plate, add the master mixture to all wells.

    • Add the diluted test compounds to the respective wells. Include a positive control (no inhibitor) and a blank (no enzyme).

    • Initiate the kinase reaction by adding the diluted VEGFR-2 enzyme to the test and positive control wells. Add 1x Kinase Buffer to the blank wells.

    • Incubate the plate at 30°C for 45-60 minutes.

    • Stop the reaction and detect the remaining ATP using a luminescence-based reagent such as Kinase-Glo®.

    • Measure the luminescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial NAD(P)H-dependent oxidoreductase enzymes in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[7]

Detailed Methodology:

  • Cell Seeding:

    • Seed cancer cells (e.g., HUVEC, HCT-116, MCF-7) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Incubation:

    • After the treatment period, add MTT solution (final concentration 0.5 mg/ml) to each well and incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vivo Xenograft Tumor Model

This assay evaluates the in vivo anti-tumor efficacy of lead compounds in an animal model.

Principle: Human tumor cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and the effect on tumor growth is monitored over time.

Detailed Methodology:

  • Cell Preparation and Implantation:

    • Harvest cancer cells from culture during the exponential growth phase.

    • Resuspend the cells in a suitable medium (e.g., PBS or Matrigel) at the desired concentration.

    • Inject the cell suspension subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).[8]

  • Tumor Growth and Treatment:

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

    • Randomize the mice into treatment and control groups.

    • Administer the test compound and vehicle control to the respective groups via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement and Data Analysis:

    • Measure the tumor dimensions with calipers at regular intervals.

    • Calculate the tumor volume using the formula: Volume = (width)² x length/2.[8]

    • Plot the mean tumor volume for each group over time to assess the anti-tumor efficacy.

    • At the end of the study, the tumors can be excised for further analysis (e.g., histopathology, biomarker analysis).

Visualizing the Mechanism: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the biological context and the experimental approach, we present the following diagrams created using Graphviz.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Activation PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Migration Cell Migration Akt->Migration

Caption: Simplified VEGFR-2 signaling pathway.

Experimental_Workflow cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_optimization Lead Optimization Design Analog Design & Synthesis Biochemical Biochemical Assay (e.g., Kinase Inhibition) Design->Biochemical Cellular Cell-Based Assay (e.g., Proliferation) Biochemical->Cellular Xenograft Xenograft Model Cellular->Xenograft Promising Compounds SAR SAR Analysis Cellular->SAR Xenograft->SAR SAR->Design Iterative Optimization Lead Lead Candidate SAR->Lead

Caption: General experimental workflow for inhibitor evaluation.

Conclusion: A Versatile Scaffold with Enduring Therapeutic Potential

The 5H-pyrrolo[3,2-d]pyrimidin-4-ol scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The structure-activity relationships discussed in this guide underscore the importance of systematic medicinal chemistry efforts in optimizing the potency, selectivity, and pharmacokinetic properties of these analogs. By focusing on key positions for substitution and employing a robust suite of in vitro and in vivo assays, researchers can unlock the full therapeutic potential of this remarkable heterocyclic system. The insights provided herein are intended to serve as a valuable resource for scientists and drug development professionals engaged in the design and evaluation of the next generation of kinase inhibitors.

References

  • Gangjee, A., et al. (2012). Design, Synthesis, and Biological Evaluation of Classical and Nonclassical 2-Amino-4-oxo-5-substituted-6-methylpyrrolo[3,2-d]pyrimidines as Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors. Journal of Medicinal Chemistry, 55(15), 6648-6660. [Link]

  • Oguro, Y., et al. (2010). N-phenyl-N'-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)phenyl]ureas as novel inhibitors of VEGFR and FGFR kinases. Bioorganic & Medicinal Chemistry Letters, 20(20), 5979-5982. [Link]

  • Banerjee, S., et al. (2018). Novel Water Soluble, Substituted Pyrrolo[3,2-d]pyrimidines: Design, Synthesis and Biological Evaluation as Antitubulin Antitumor Agents. Journal of Medicinal Chemistry, 61(5), 1704-1718. [Link]

  • Reiersølmoen, I., et al. (2019). Potent and selective EGFR inhibitors based on 5-aryl-7H-pyrrolopyrimidin-4-amines. European Journal of Medicinal Chemistry, 179, 553-563. [Link]

  • Wang, T., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698. [Link]

  • A. A. El-Sayed, et al. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 9, 733832. [Link]

  • El-Gamal, M. I., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6253. [Link]

  • Hamblin, G. D., et al. (2018). Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution. ChemMedChem, 13(6), 558-562. [Link]

  • Hao, Y., et al. (2016). Novel 5-Substituted Pyrrolo[2,3-d]pyrimidines as Dual Inhibitors of Glycinamide... ACS Medicinal Chemistry Letters, 7(4), 413-418. [Link]

  • Cold Spring Harbor Protocols. (2006). Xenograft Tumor Model Protocol. [Link]

  • Abdel-Aziem, A., et al. (2022). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Molecular Structure, 1267, 133602. [Link]

  • El-Adl, K., et al. (2018). Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors: Design, synthesis, biological evaluation and molecular modeling. Bioorganic Chemistry, 81, 62-75. [Link]

  • Ghorab, M. M., et al. (2022). Pyrazolo[3,4-d]pyrimidine derivatives as VEGFR-2 and EGFRT790M dual inhibitors: design, docking, ADMET, synthesis and anticancer evaluations. RSC Advances, 12(46), 30043-30061. [Link]

  • Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(17), 1785-1815. [Link]

  • Oguro, Y., et al. (2010). Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. Bioorganic & Medicinal Chemistry, 18(20), 7139-7152. [Link]

  • Korabecny, J., et al. (2025). Novel antitubercular agents based on 2,4-disubstituted 5-(aryl-2-ylmethyl)-5H-pyrrolo[3,2-d]pyrimidines. Biomedicine & Pharmacotherapy, 185, 118537. [Link]

  • Takeda Pharmaceutical Company. (n.d.). Structure-Based Approach for the Discovery of Pyrrolo[3,2-d]pyrimidine-based EGFR T790M/L858R Mutant Inhibitors. [Link]

  • Metwally, K. A., & Abo-Dya, N. E. (2024). Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry, 31. [Link]

  • ResearchGate. (n.d.). Design and Synthesis of Pyrrolo[3,2-d]pyrimidine Human Epidermal Growth Factor Receptor 2 (HER2)/Epidermal Growth Factor Receptor (EGFR) Dual Inhibitors: Exploration of Novel Back-Pocket Binders. [Link]

  • Lu, X., et al. (2022). Design, Synthesis, and Biological Evaluation of 5-Formyl-pyrrolo[3,2- b]pyridine-3-carboxamides as New Selective, Potent, and Reversible-Covalent FGFR4 Inhibitors. Journal of Medicinal Chemistry, 65(21), 14809-14831. [Link]

  • El-Naggar, M., et al. (2023). Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo [3,4-d]pyrimidine derivatives. RSC Advances, 13(22), 14889-14906. [Link]

  • El-Gamal, M. I., et al. (2024). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 14(1), 224-241. [Link]

Sources

Cross-Reactivity Profiling of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol Derivatives: A Comparative Guide for PNP Inhibitor Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

5H-Pyrrolo[3,2-d]pyrimidin-4-ol , universally recognized in medicinal chemistry as 9-deazahypoxanthine , is a privileged pharmacophore that serves as the core building block for ultra-potent transition-state analogues targeting Purine Nucleoside Phosphorylase (PNP). PNP is a critical metabolic enzyme responsible for the phosphorolysis of 6-oxypurine nucleosides, playing an essential role in the purine salvage pathway[1].

The structural genius of the 5H-pyrrolo[3,2-d]pyrimidin-4-ol scaffold lies in its nitrogen-to-carbon substitution at position 9. This modification shifts the electronic distribution of the purine ring, elevating the pKa at the N7 position. Consequently, N7 remains protonated at physiological pH, allowing it to act as an exceptionally strong hydrogen-bond donor to highly conserved active-site residues (such as Glu201 and Asn243 in human PNP)[1][2].

While first-generation 9-deazahypoxanthine derivatives like Immucillin-H (Forodesine) were designed to selectively target human PNP (hPNP) to induce T-cell apoptosis for leukemia treatment, modern drug development has pivoted. Recent breakthroughs utilize this scaffold to target pathogenic PNPs—such as Mycobacterium tuberculosis PNP (MtPNP)—while deliberately engineering out human cross-reactivity to prevent host immunosuppression[3][4].

Mechanism Substrate Purine Nucleosides (Inosine / dGuo) Enzyme Purine Nucleoside Phosphorylase (hPNP / MtPNP) Substrate->Enzyme Binds Active Site Products Purine Base + Ribose-1-P Enzyme->Products Phosphorolysis Pathogen Pathogen Survival (Nucleotide Salvage) Products->Pathogen M. tuberculosis TCell T-Cell Apoptosis (dGTP Accumulation) Products->TCell Human Target Inhibitor 5H-Pyrrolo[3,2-d]pyrimidin-4-ol (9-Deazahypoxanthine Core) Inhibitor->Enzyme Transition-State Mimicry (High Affinity Binding)

Fig 1. PNP-mediated purine salvage pathway and targeted inhibition by 9-deazahypoxanthine.

Comparative Performance Data: Selectivity & Cross-Reactivity

To objectively evaluate the performance of 9-deazahypoxanthine derivatives, we must compare them against alternative nucleoside analogues (e.g., Acyclovir, Formycin A) and early-generation transition-state mimics.

Recent structural optimizations—specifically attaching acyclic nucleoside phosphonates to the 9-deazahypoxanthine base via variable sulfur-linked phenyl moieties—have successfully exploited subtle structural differences at the subunit-subunit interface of MtPNP versus hPNP[3]. As shown in the data below, these modifications yield unprecedented >60-fold selectivity for the pathogenic enzyme, effectively eliminating off-target host toxicity[3][5].

Table 1: Comparative Enzyme Inhibition & Selectivity Profile
Inhibitor ClassRepresentative CompoundPrimary TargethPNP IC₅₀ / KᵢMtPNP IC₅₀ / KᵢSelectivity Index (hPNP / MtPNP)
First-Gen 9-Deaza Immucillin-H (Forodesine)Human T-Cell Malignancies58 pM~100 pM< 1 (hPNP Selective)
Novel 9-Deaza Phosphonate Compound 45hM. tuberculosis Infection240 nM4 nM60.0
Natural Purine Analogue Formycin ABroad-spectrum> 10 µM> 10 µMN/A
Acyclic Guanosine Analogue AcyclovirViral / Weak PNP91 µM> 100 µM< 1
Table 2: Orthogonal Cell-Based Cytotoxicity Profiling (CC₅₀)

Because hPNP inhibition selectively causes dGTP accumulation in T-cells, cross-reactivity can be phenotypically validated by comparing T-lymphoblastic survival against non-target cells[3].

Cell Line TypeSpecific LineImmucillin-H (hPNP Target)Compound 45h (MtPNP Target)Acyclovir (Control)
T-Lymphoblastic Leukemia CCRF-CEM / Jurkat< 10 nM9 nM> 100 µM
Non-T-Cell Cancer HeLa S3 / HepG2> 10 µM> 10 µM> 100 µM
Primary Human Cells PBMCs> 10 µM> 10 µM> 100 µM

Self-Validating Experimental Protocols

To ensure rigorous, reproducible cross-reactivity profiling, the following methodologies integrate built-in causality checks and orthogonal counter-screens.

Workflow Prep Compound Prep (Serial Dilution) Assay Coupled Enzyme Assay (Xanthine Oxidase) Prep->Assay Selectivity Cross-Reactivity (hPNP vs MtPNP IC50) Assay->Selectivity Cell Orthogonal Validation (PBMC vs T-Cell) Selectivity->Cell Lead Lead Optimization (Selectivity Index > 50) Cell->Lead

Fig 2. Self-validating experimental workflow for evaluating PNP inhibitor cross-reactivity.

Protocol A: Continuous Coupled Spectrophotometric Assay for PNP Selectivity

Because the direct phosphorolysis of inosine by PNP does not produce a strong optical shift, this protocol utilizes Xanthine Oxidase (XO) as a coupling enzyme. XO rapidly oxidizes the PNP-generated hypoxanthine into uric acid, which absorbs strongly at 293 nm, allowing for real-time kinetic tracking of slow-onset transition-state inhibitors[1].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4) and 50 mM inorganic phosphate. Causality: HEPES maintains physiological pH where the N7 of 9-deazahypoxanthine is optimally protonated, while high phosphate concentrations saturate the secondary binding site required for the transition-state mimicry.

  • Enzyme Coupling: Add 50 mU/mL of Xanthine Oxidase (XO) and 1 nM of recombinant PNP (either hPNP or MtPNP) to the buffer.

  • Counter-Screen Validation (Critical Step): Run a parallel control well containing the test inhibitor, XO, and 50 µM hypoxanthine (omitting PNP). Causality: This self-validating step ensures the 9-deazahypoxanthine derivative is not directly inhibiting the XO coupling enzyme, which would result in a false-positive calculation for PNP inhibition.

  • Initiation & Kinetic Readout: Add the substrate (500 µM Inosine) to initiate the reaction. Monitor absorbance at 293 nm continuously for 30 minutes.

  • Data Analysis: Calculate the initial velocities ( vi​ ) and steady-state velocities ( vs​ ). Because 9-deazahypoxanthine derivatives often exhibit two-step, slow-onset tight binding, standard IC₅₀ equations are insufficient; data must be fit to the Morrison equation for tight-binding inhibitors to derive accurate Ki∗​ values[2].

Protocol B: Orthogonal Cell-Based Phenotypic Validation

To confirm that the biochemical selectivity translates to cellular environments, compounds must be screened against T-cells (which are hyper-sensitive to hPNP inhibition) versus non-target cells[3][5].

Step-by-Step Methodology:

  • Differential Cell Seeding: Seed CCRF-CEM (T-lymphoblastic) cells and HeLa S3 (epithelial) cells in 96-well plates at 1×104 cells/well. Causality: T-cells possess high deoxynucleoside kinase activity. If hPNP is inhibited, dGuo is rapidly phosphorylated to dGTP, shutting down ribonucleotide reductase and triggering apoptosis. HeLa cells lack this specific metabolic vulnerability, serving as an ideal negative control.

  • Compound Incubation: Treat cells with a 10-point serial dilution of the 5H-pyrrolo[3,2-d]pyrimidin-4-ol derivatives (0.1 nM to 10 µM) for 72 hours.

  • Fluorometric Readout: Add Resazurin (Alamar Blue) for the final 4 hours. Causality: Utilizing a fluorometric metabolic indicator prevents optical interference that can occur with colorimetric assays (like MTT) if the heterocyclic test compounds precipitate or absorb visible light.

  • Validation: A compound is only validated as "Pathogen-Selective" if it exhibits an MtPNP biochemical IC₅₀ < 10 nM, while simultaneously demonstrating a cellular CC₅₀ > 10 µM in CCRF-CEM cells, proving the host hPNP remains functionally uninhibited[3].

References

  • 1 - Proceedings of the National Academy of Sciences (PNAS)[1] 2.3 - ACS Journal of Medicinal Chemistry[3] 3.6 - European Journal of Medicinal Chemistry (via ResearchGate)[6]

Sources

Head-to-head comparison of pyrrolo[3,2-d]pyrimidine synthesis methods

Author: BenchChem Technical Support Team. Date: March 2026

Head-to-Head Comparison of Pyrrolo[3,2-d]pyrimidine Synthesis Methods

Pyrrolo[3,2-d]pyrimidines (9-deazapurines) are privileged pharmacophores in modern drug discovery. As bioisosteres of biogenic purines, they serve as the structural foundation for potent inhibitors of purine nucleoside phosphorylase (PNP), thymidylate synthase, and various kinases[1].

From a synthetic standpoint, constructing this bicyclic core requires precise regiocontrol and functional group tolerance. The strategic disconnection of the pyrrolo[3,2-d]pyrimidine scaffold generally falls into two classical paradigms: the Pyrimidine-First Approach (building the pyrrole ring onto a pre-functionalized pyrimidine)[2],[3] and the Pyrrole-First Approach (constructing the pyrimidine ring onto a pyrrole precursor)[4]. More recently, Multicomponent One-Pot strategies have emerged to streamline library generation[5].

As an application scientist, selecting the optimal route depends on the desired substitution pattern, scalability, and the availability of starting materials. This guide objectively compares these methodologies, providing mechanistic insights and self-validating protocols for each.

Quantitative Comparison of Synthetic Strategies

The following table summarizes the performance metrics of the primary synthesis methods based on recent literature and empirical data.

Synthesis StrategyStarting MaterialsKey Reagents / CatalystsTypical YieldsStep CountRegioselectivity
Domino C-N Coupling [3]Alkynylated uracils, anilinesPd(OAc)₂, DPEphos, K₃PO₄43–80%1Excellent
Amine Oxide Rearrangement [2]N-propargylamino-uracilsm-CPBA, DCM90–95%1Excellent
Pyrrole-First Condensation [4]3-Amino-pyrrole-2-carboxylatesGuanidine salts, Base53–75%1High
Multicomponent One-Pot [5]Arylglyoxals, 6-aminouracilL-proline (organocatalyst)70–85%1Moderate to High

Method 1: Palladium-Catalyzed Domino C–N Coupling/Hydroamination (Pyrimidine-First)

Mechanistic Rationale & Causality: This modern approach leverages a combination of Sonogashira coupling followed by a domino C–N coupling and hydroamination reaction to construct pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones[3]. The choice of ligand is the critical failure/success point here. While monodentate ligands like XPhos yield poor conversion (~15%), the bidentate ligand DPEphos prevents catalyst deactivation and drives full conversion of the starting material[6]. K₃PO₄ is selected as the base because it provides optimal basicity for the cross-coupling without degrading the sensitive uracil ring[6].

G A Alkynylated Uracil + Aniline B Pd(OAc)2 / DPEphos Oxidative Addition A->B DMA, 100 °C C C-N Cross-Coupling Intermediate B->C K3PO4 Base D Intramolecular Hydroamination C->D Cyclization E Pyrrolo[3,2-d]pyrimidine -2,4(3H)-dione D->E Product

Workflow of Pd-catalyzed domino C-N coupling and hydroamination.

Self-Validating Protocol:

  • Preparation : In an oven-dried Schlenk tube, charge alkynylated uracil (1.0 equiv) and the substituted aniline (1.2 equiv)[3].

  • Catalyst Loading : Add Pd(OAc)₂ (5 mol%), DPEphos (5 mol%), and K₃PO₄ (3.0 equiv)[6].

  • Atmosphere & Solvent : Evacuate and backfill the vessel with argon (3 cycles). Inject anhydrous DMA (2 mL/mmol)[6].

  • Reaction : Stir the mixture at 100 °C for 15 hours[6].

  • Workup : Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification : Purify via silica gel flash chromatography.

  • In-Process Control (IPC) & Validation : Monitor the disappearance of the alkyne via LC-MS. The resulting pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones exhibit strong fluorescence (quantum yields up to 83% for electron-donating substituents), allowing for rapid, non-destructive UV (365 nm) TLC visualization to confirm product formation[3].

Method 2: Amine Oxide[2,3]-Sigmatropic Rearrangement (Pyrimidine-First)

Mechanistic Rationale & Causality: This method is exceptionally mild and high-yielding (90-95%)[2]. It relies on the oxidation of a 5-(N-propargylamino)uracil derivative to an amine oxide using m-CPBA. The causality of the high yield lies in the thermodynamics of the intermediate: the amine oxide is highly unstable and spontaneously undergoes a [2,3]-sigmatropic rearrangement followed by cyclization to form the pyrrole ring[2]. Strict temperature control (0–5 °C) is required to prevent over-oxidation or thermal degradation of the starting material[2].

G N1 5-(N-propargylamino)uracil N2 m-CPBA Oxidation (0-5 °C) N1->N2 N3 Amine Oxide Intermediate N2->N3 N4 [2,3]-Sigmatropic Rearrangement N3->N4 Spontaneous N5 Pyrrolo[3,2-d]pyrimidine Derivative N4->N5 Cyclization

Mechanistic pathway of the amine oxide[2,3]-sigmatropic rearrangement.

Self-Validating Protocol:

  • Preparation : Dissolve 5-[N-[4-(aryloxy)but-2-ynyl]-N-ethylamino]-1,3-dimethyluracil (1.0 equiv) in anhydrous dichloromethane[2].

  • Oxidation : Cool the mixture to 0–5 °C in an ice bath. Add m-CPBA (1.0 equiv) portion-wise to control the exothermic N-oxidation[2].

  • Rearrangement : Stir the reaction at 0–5 °C for 12–15 hours. The intermediate spontaneously rearranges and cyclizes into the m-chlorobenzoate pyrrolopyrimidine derivative[2].

  • Workup : Quench with saturated aqueous NaHCO₃ to neutralize the m-chlorobenzoic acid byproduct. Extract with DCM, dry, and concentrate[2].

  • In-Process Control (IPC) & Validation : The formation of the m-chlorobenzoate ester intermediate can be verified by ¹H NMR. To chemically validate the core structure, reflux the intermediate in absolute methanol for 1 hour with a catalytic amount of HCl; it will rapidly and quantitatively (92-94%) convert to the methoxy derivative, confirming the successful formation of the pyrrolo[3,2-d]pyrimidine scaffold[2].

Method 3: De Novo Pyrrole Condensation (Pyrrole-First)

Mechanistic Rationale & Causality: When the target molecule requires dense functionalization on the pyrimidine ring (e.g., 2-amino groups), the "pyrrole-first" approach is often superior. The most direct route for the construction of the 2-aminopyrimidine ring is the condensation of a 3-amino-pyrrole-2-carboxylate with guanidine salts[4]. The use of a strong alkoxide base (like NaOMe) is required to liberate the free guanidine base from its hydrochloride salt and to provide the driving force for the cyclodehydration (loss of water and methanol)[4].

G P1 3-Amino-pyrrole- 2-carboxylate P2 Guanidine / Base Nucleophilic Attack P1->P2 P3 Amidine Intermediate P2->P3 P4 Cyclodehydration (-H2O / -MeOH) P3->P4 Reflux P5 7-Substituted Pyrrolo [3,2-d]pyrimidine P4->P5

Logic flow for the de novo pyrimidine ring construction from a pyrrole precursor.

Self-Validating Protocol:

  • Preparation : Combine methyl 3-amino-4-(substituted)-1H-pyrrole-2-carboxylate (1.0 equiv) and guanidine hydrochloride (1.5 equiv) in a reaction vessel[4].

  • Activation : Add sodium methoxide (2.0 equiv) in absolute ethanol to liberate free guanidine and facilitate the condensation[4].

  • Cyclization : Heat the mixture to reflux until complete consumption of the pyrrole starting material (typically 6-12 hours).

  • Isolation : Cool to room temperature. Neutralize the mixture with glacial acetic acid to precipitate the 2-amino-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one[4].

  • Purification : Filter the off-white solid, wash with cold water and ethanol, and dry under high vacuum[4].

  • In-Process Control (IPC) & Validation : FTIR analysis serves as an excellent orthogonal check for this protocol. The disappearance of the ester carbonyl stretch (typically ~1687 cm⁻¹) and the appearance of pyrimidinone lactam bands (~1674, 1625 cm⁻¹) confirm successful pyrimidine ring closure[4].

References

  • Langer, P. et al. "Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions." Beilstein Journal of Organic Chemistry, 2015. URL:[Link]

  • Majumdar, K. C. et al. "Studies on Pyrimidine-Annelated Heterocycles: Synthesis of Pyrrolo[3,2-d]pyrimidines by Amine Oxide Rearrangement." The Journal of Organic Chemistry, 2001. URL:[Link]

  • Furneaux, R. H. et al. "An Improved Synthesis of 7-Substituted Pyrrolo[3,2-d]pyrimidines." The Journal of Organic Chemistry, 2004. URL:[Link]

  • Javahershenas, R. et al. "A new synthesis of pyrrolo[3,2-d]pyrimidine derivatives by a one-pot, three-component reaction in the presence of L-proline as an organocatalyst." Heterocyclic Communications, 2018. URL:[Link]

Sources

Evaluating Off-Target Effects of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to the 9-Deazahypoxanthine Pharmacophore

In the landscape of rational drug design, 5H-Pyrrolo[3,2-d]pyrimidin-4-ol (commonly known as 9-deazahypoxanthine) represents a privileged pharmacophore[1]. It serves as the critical transition-state analogue core for highly potent Purine Nucleoside Phosphorylase (PNP) inhibitors, most notably the clinical-stage therapeutics Forodesine (Immucillin-H) and Ulodesine [2][3].

While these molecules exhibit extraordinary on-target potency—often achieving picomolar dissociation constants—drug development professionals must rigorously evaluate their off-target landscape. Because the purine salvage pathway is highly conserved, structural mimics like 9-deazahypoxanthine carry the inherent risk of off-target binding to other purine-processing enzymes (such as HGPRT) or inducing secondary systemic effects like unintended immune modulation via Toll-like receptor (TLR) activation[4][5].

This guide objectively compares the performance and selectivity of 9-deazahypoxanthine-based inhibitors against alternative purine analogues, providing self-validating experimental methodologies to accurately map their off-target profiles.

Mechanistic Causality: On-Target Efficacy vs. Off-Target Divergence

To understand the off-target risks, we must first examine the causality of the on-target design. Natural purine nucleosides are susceptible to enzymatic cleavage (phosphorolysis) at the nucleosidic bond. By substituting the nitrogen at the 9-position with a carbon (creating the 9-deaza core), researchers successfully eliminated the possibility of phosphorolysis while simultaneously increasing the pKa at N-7[2]. This modification perfectly mimics the riboxocarbenium ion transition state of PNP[2].

The On-Target Cascade: Inhibiting PNP blocks the degradation of 2'-deoxyguanosine (dGuo). T-cells uniquely possess high levels of deoxycytidine kinase (dCK) and low levels of deoxynucleotidase. Consequently, accumulated dGuo is rapidly phosphorylated into dGTP exclusively in T-cells, triggering apoptosis[6][7].

The Off-Target Risks:

  • Enzymatic Cross-Reactivity: Because 9-deazahypoxanthine is a structural isomer of hypoxanthine, it can competitively bind to Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT)[4].

  • Secondary Immune Activation: Systemic accumulation of guanosine (due to PNP blockade) can act as an endogenous adjuvant, constitutively activating TLRs and potentially leading to autoimmune manifestations[5].

Pathway cluster_OnTarget On-Target Pathway (Therapeutic) cluster_OffTarget Off-Target / Secondary Effects Core 5H-Pyrrolo[3,2-d]pyrimidin-4-ol (9-Deazahypoxanthine) PNP Purine Nucleoside Phosphorylase (PNP) Core->PNP High Affinity (pM) HGPRT HGPRT Binding Core->HGPRT Low Affinity (nM-µM) TLR TLR Activation (via Guanosine) Core->TLR Secondary Effect dGuo dGuo Accumulation PNP->dGuo dGTP dGTP Buildup dGuo->dGTP Apoptosis T-Cell Apoptosis dGTP->Apoptosis Tox Altered Purine Salvage & Immune Modulation HGPRT->Tox TLR->Tox

Fig 1: Mechanistic divergence of 9-deazahypoxanthine targeting PNP vs. off-target pathways.

Comparative Performance: 9-Deazahypoxanthine vs. Alternatives

When benchmarking 9-deazahypoxanthine derivatives against older generations (like the 9-deazaguanine core of Peldesine), the structural advantages become clear. Peldesine failed in Phase III clinical trials due to rapid clearance and a lack of in vivo efficacy[2][8]. In contrast, 9-deazahypoxanthine derivatives like Forodesine exhibit an extraordinary target residence time; intracellular rebinding to PNP is 50-fold more likely than diffusional loss, resulting in extended in vivo inhibition lifetimes[9].

Table 1: Comparative Off-Target Profiles and Binding Affinities
Inhibitor CoreRepresentative DrugTarget EnzymeTarget AffinityPrimary Off-Target / Secondary EffectClinical Status
9-Deazahypoxanthine Forodesine (Immucillin-H)Human PNP56 pM (Ki)[2]TLR activation (via Guanosine)[5]Approved (Japan) / Clinical
9-Deazahypoxanthine Ulodesine (BCX-4208)Human PNPSub-nanomolarHGPRT cross-reactivity (low affinity)Clinical Trials[3]
9-Deazaguanine Peldesine (BCX-34)Human PNP~30 nM (IC50)Rapid clearance, low in vivo efficacy[2]Failed Phase III
Acyclic 9-Deazahypoxanthine Compound 1 (PfHGXPRT inhibitor)PfHGXPRT0.50 nM (Ki)[4]Human HGPRT (Ki = 20 nM)[4]Preclinical

Experimental Methodologies for Off-Target Evaluation

To ensure scientific integrity, off-target profiling must rely on self-validating experimental systems. The following protocols are designed to isolate true off-target toxicity from intended mechanism-of-action effects.

Protocol 1: Intracellular dGTP Accumulation and T-Cell Selectivity Assay

Causality & Rationale: By adding exogenous dGuo, we saturate the purine salvage pathway. Because only T-cells possess the specific kinase/nucleotidase imbalance required to convert dGuo to toxic dGTP, a highly selective PNP inhibitor will only induce apoptosis in T-cells. If the inhibitor causes cytotoxicity in non-T-cells, it definitively indicates an off-target effect (e.g., direct kinase or polymerase inhibition)[7][8].

  • Cell Culture Setup: Plate T-lymphoblastic cells (e.g., CCRF-CEM or HL-60) and non-T-cell lines (e.g., HeLa, HepG2) in RPMI-1640 medium supplemented with 10% FBS[8].

  • Compound Incubation: Treat cells with a titration of the 9-deazahypoxanthine derivative (0.1 nM to 10 µM) in the presence of 10 µM 2'-deoxyguanosine (dGuo) for 72 hours[7].

  • Metabolite Extraction: Aspirate media, wash with ice-cold PBS, and lyse cells immediately using cold 60% methanol to quench all metabolic activity. Centrifuge at 14,000 x g for 15 minutes.

  • LC-MS/MS Quantification: Analyze the supernatant using HPLC coupled with tandem mass spectrometry (LC-MS/MS) to quantify intracellular dGTP levels.

  • Self-Validation Check: The assay is valid if T-cells show a >100-fold increase in dGTP leading to cell death, while HeLa/HepG2 cells show baseline dGTP and >95% viability[8].

Workflow S1 1. Cell Culture (T-cells vs Non-T-cells) S2 2. Inhibitor + dGuo Incubation S1->S2 S3 3. Methanol Lysis & Metabolite Extraction S2->S3 S4 4. LC-MS/MS dGTP Quantification S3->S4 S5 5. Selectivity Index Calculation S4->S5

Fig 2: Self-validating experimental workflow for quantifying off-target cytotoxicity.

Protocol 2: Enzymatic Counter-Screening Against HGPRT

Causality & Rationale: Because 9-deazahypoxanthine mimics hypoxanthine, human HGPRT is the most probable off-target sink[4]. Measuring the Selectivity Index (SI) between PNP and HGPRT ensures the compound will not disrupt broader purine recycling in non-target tissues.

  • Reagent Preparation: Prepare 50 mM Tris-HCl buffer (pH 7.4) containing 12 mM MgCl2.

  • Reaction Assembly: Combine recombinant human HGPRT (1 nM), 1 mM phosphoribosyl pyrophosphate (PRPP), and the test inhibitor (titrated from 1 nM to 100 µM).

  • Initiation & Detection: Initiate the reaction by adding 50 µM hypoxanthine. Monitor the conversion of hypoxanthine to Inosine Monophosphate (IMP) continuously via spectrophotometry at 245 nm.

  • Self-Validation Check: Run a parallel control using a known HGPRT inhibitor (e.g., mycophenolic acid) to verify assay sensitivity. A clinical-grade 9-deazahypoxanthine PNP inhibitor should yield an SI (Ki_HGPRT / Ki_PNP) of >1,000.

Conclusion

The 5H-Pyrrolo[3,2-d]pyrimidin-4-ol (9-deazahypoxanthine) core is a masterclass in transition-state analogue design, offering unparalleled potency and extended in vivo residence times compared to older 9-deazaguanine alternatives. However, evaluating its off-target effects requires strict adherence to self-validating biochemical and cell-based assays to differentiate between intended T-cell specific dGTP toxicity and unintended HGPRT cross-reactivity or TLR-mediated immune modulation.

References

  • "9-Deazahypoxanthine | C6H5N3O | CID 135488881 - PubChem", N
  • "Design, Synthesis, Biological Evaluation, and Crystallographic Study of Novel Purine Nucleoside Phosphorylase Inhibitors - PMC", N
  • "What is Forodesine Hydrochloride used for?
  • "Report on the Deliberation Results March 10, 2017 Pharmaceutical Evalu
  • "Improving human health outcomes one transition state analogue
  • "Inhibition and Mechanism of Plasmodium falciparum Hypoxanthine–Guanine–Xanthine Phosphoribosyltransferase | ACS Chemical Biology", ACS Public
  • "Purine Nucleoside Phosphorylase Inhibitors as Novel Immuno-Oncology Agent and Vaccine Adjuvant - ClinMed Intern
  • "Intracellular rebinding of transition-state analogues provides extended in vivo inhibition lifetimes on human purine nucleoside phosphorylase", Semantic Scholar,
  • "Ulodesine - Drug Targets, Indications, Patents - Synapse", N

Sources

Independent Validation of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol Data: A Comparative Guide to PNP Inhibitor Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

As application scientists navigating the complex landscape of rational drug design, we must rigorously validate the chemical scaffolds that serve as the foundation for our active pharmaceutical ingredients (APIs). 5H-Pyrrolo[3,2-d]pyrimidin-4-ol (commonly known as 9-deazahypoxanthine, CAS 39455-99-7) has emerged as a cornerstone intermediate in the synthesis of transition-state analogs targeting Purine Nucleoside Phosphorylase (PNP)[1].

This guide provides an independent, data-driven validation of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol. By comparing its performance against alternative purine scaffolds, we will dissect the mechanistic rationale, evaluate quantitative inhibition data, and provide field-proven, self-validating experimental protocols for your laboratory.

Mechanistic Rationale: Why the 9-Deaza Scaffold Outperforms Alternatives

The design of picomolar PNP inhibitors, such as the Immucillin family (e.g., Forodesine/Immucillin-H), relies entirely on mimicking the enzymatic transition state[2]. When evaluating 5H-Pyrrolo[3,2-d]pyrimidin-4-ol against natural hypoxanthine or 7-deazahypoxanthine, the superiority of the 9-deaza scaffold is rooted in two critical physicochemical properties:

  • Elevated pKa​ for Transition State Mimicry: During the natural phosphorolytic cleavage of deoxyguanosine, the purine ring undergoes protonation at the N7 position. The atomic substitutions inherent to the 5H-pyrrolo[3,2-d]pyrimidine ring elevate the pKa​ of this equivalent nitrogen, perfectly mimicking the protonated transition state and providing ribooxocarbenium ion character[2].

  • C-C Glycosidic Bond Stability: Natural nucleosides utilize a labile C-N glycosidic bond that is rapidly cleaved by PNP. By utilizing the 9-deaza scaffold, chemists can synthesize a C-C riboside linkage (often via Mannich condensation) that is entirely resistant to enzymatic cleavage, ensuring the molecule remains locked in the active site as a competitive inhibitor[3].

Pathway Visualization: The Mechanism of Action

To understand the biological endpoint of these inhibitors, we must map the purine salvage pathway. By blocking PNP with a 9-deazahypoxanthine analog, the natural degradation of deoxyguanosine (dGuo) is halted. This forces the accumulation of dGuo, which is subsequently salvaged by kinases into dGTP. High intracellular dGTP levels inhibit Ribonucleotide Reductase (RNR), leading to fatal DNA synthesis blockade and selective T-cell apoptosis[2].

PNP_Mechanism dGuo Deoxyguanosine (dGuo) PNP Purine Nucleoside Phosphorylase dGuo->PNP Substrate dGTP dGTP Accumulation dGuo->dGTP Kinase Salvage Guanine Guanine PNP->Guanine Cleavage ImmH 9-Deazahypoxanthine Analogs ImmH->PNP Picomolar Inhibition Apoptosis T-Cell Apoptosis dGTP->Apoptosis RNR Blockade

Fig 1. Mechanism of T-cell apoptosis via PNP inhibition by 9-deazahypoxanthine analogs.

Comparative Performance Data

The following table synthesizes published quantitative data, comparing the performance of inhibitors derived from 5H-Pyrrolo[3,2-d]pyrimidin-4-ol against alternative scaffolds. The data confirms that only the 9-deaza scaffold achieves the picomolar ( Ki​ ) affinity required for clinical viability[4],[5].

Scaffold BaseLinkage to SugarHuman PNP IC50​ / Ki​ Pathogenic MtPNP IC50​ T-Cell Cytotoxicity ( CC50​ )Transition State Mimicry
5H-Pyrrolo[3,2-d]pyrimidin-4-ol (9-Deaza) C-C (Stable) 0.056 nM – 19 nM 4 nM 9 nM High (Elevated N7 pKa​ )
7-DeazahypoxanthineC-C (Stable)> 150 nM> 1000 nM> 10,000 nMPoor (Incorrect protonation)
Hypoxanthine (Natural Substrate)C-N (Labile)~ 40,000 nM ( Km​ )N/AN/ANone (Substrate)

Experimental Validation Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include orthogonal checks to confirm both the chemical synthesis and the biological efficacy of the 5H-Pyrrolo[3,2-d]pyrimidin-4-ol derivatives.

Protocol A: Synthesis of the Transition-State Analog via Mannich Condensation

This protocol details the coupling of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol to an imino sugar (e.g., pyrrolidine derivative) to form the active PNP inhibitor[1].

  • Reagent Preparation: Suspend 1.0 equivalent of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol and 1.1 equivalents of the target imino sugar in an aqueous ethanol mixture (1:1 v/v).

    • Causality: A protic solvent system is strictly required to facilitate the proton transfers necessary for the intermediate iminium ion formation.

  • Condensation Initiation: Add 1.5 equivalents of aqueous formaldehyde (37%) dropwise at 25°C. Stir for 30 minutes, then elevate the temperature to 70°C for 4 hours.

    • Causality: Formaldehyde acts as the carbon bridge. It condenses with the secondary amine of the imino sugar to form a reactive iminium ion, which subsequently undergoes electrophilic aromatic substitution at the electron-rich C7 position of the 9-deazapurine ring.

  • Self-Validation Check (HPLC-MS): Sample the reaction at hour 3. The disappearance of the 5H-Pyrrolo[3,2-d]pyrimidin-4-ol peak ( m/z 136 [M+H]+ ) and the appearance of the coupled product confirms successful C-C bond formation.

  • Isolation: Cool the mixture to room temperature, neutralize to pH 7.0 with glacial acetic acid, and filter the resulting precipitate. Crystallize as a hydrochloride salt.

    • Causality: Converting the product to a hydrochloride salt disrupts intermolecular hydrogen bonding of the free base, drastically enhancing aqueous solubility for the downstream enzymatic assays.

Protocol B: High-Throughput Spectrophotometric Enzymatic Assay

This coupled-enzyme assay measures the exact Ki​ of the synthesized 9-deaza analog against recombinant human PNP.

  • Buffer Formulation: Prepare a reaction buffer containing 50 mM HEPES (pH 7.4), 50 mM inorganic phosphate ( Pi​ ), and 1 mM dithiothreitol (DTT).

    • Causality: Inorganic phosphate is the obligate co-substrate for PNP. Without Pi​ , the phosphorolytic cleavage of the nucleoside cannot occur, rendering the assay dead. DTT prevents the oxidation of critical cysteine residues in the PNP active site.

  • Coupling System Setup: Add 60 mU/mL of Xanthine Oxidase (XO) to the buffer.

    • Causality: PNP cleavage produces free hypoxanthine, which does not have a distinct, easily measurable UV shift from its parent nucleoside. XO rapidly oxidizes the released hypoxanthine into uric acid, which strongly absorbs at 293 nm, allowing real-time continuous spectrophotometric monitoring.

  • Inhibitor Pre-Incubation: Incubate 1 nM of recombinant human PNP with varying concentrations of the synthesized inhibitor (from 1 pM to 1 µM) for 30 minutes at 25°C.

    • Causality: 9-deazahypoxanthine analogs are slow-onset, tight-binding inhibitors. A 30-minute pre-incubation ensures that the enzyme-inhibitor complex reaches thermodynamic equilibrium before the substrate is introduced. Failing to pre-incubate will result in artificially inflated (weaker) apparent Ki​ values.

  • Initiation & Validation: Initiate the reaction by adding 50 µM of inosine (substrate). Measure the initial velocity ( v0​ ) via absorbance at 293 nm.

    • Self-Validation Check: Run a parallel negative control lacking the inhibitor to establish Vmax​ , and a control lacking PNP to ensure the substrate is not spontaneously degrading. Fit the resulting dose-response curve to the Morrison equation for tight-binding inhibitors to extract the true Ki​ .

Conclusion

The independent validation of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol confirms its status as the premier scaffold for developing potent Purine Nucleoside Phosphorylase inhibitors. Unlike natural purines or alternative deaza-analogs, its unique electronic structure provides the necessary N7 basicity and C-C bond stability to achieve picomolar transition-state mimicry. By adhering to the rigorous synthetic and enzymatic protocols outlined above, researchers can reliably leverage this intermediate to develop highly selective therapeutics for T-cell malignancies and parasitic infections.

Sources

Safety Operating Guide

Advanced Operational Guide: Handling & PPE Protocols for 5H-Pyrrolo[3,2-d]pyrimidin-4-ol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I designed this protocol to provide drug development professionals and laboratory researchers with a definitive, field-proven framework for handling 5H-Pyrrolo[3,2-d]pyrimidin-4-ol (commonly known as 9-deazahypoxanthine).

Beyond merely listing safety steps, this guide explains the causality behind the hazards. By understanding the biochemical nature of this compound, your laboratory can implement self-validating safety systems that protect personnel while ensuring absolute experimental integrity.

Chemical Profile & Biological Causality

5H-Pyrrolo[3,2-d]pyrimidin-4-ol (CAS: 5655-01-6) is a critical heterocyclic building block used in the synthesis of transition-state analogue inhibitors[1]. Because it is a structural analogue of the endogenous purine hypoxanthine, it exhibits a high binding affinity for enzymes in the purine salvage pathway, specifically Purine Nucleoside Phosphorylase (PNP) and Hypoxanthine-Guanine-Xanthine Phosphoribosyltransferase (HGXPRT) [2][3].

The Safety Causality: The very properties that make 9-deazahypoxanthine a potent pharmaceutical intermediate—its nitrogen-rich core and strong hydrogen-bonding capabilities—also make it an acute irritant to human mucous membranes[4]. Accidental inhalation of the powder does not just cause respiratory irritation (H335); it risks introducing a potent enzymatic inhibitor into systemic circulation, potentially disrupting cellular nucleotide metabolism. Therefore, handling protocols must prioritize the prevention of aerosolization and mucosal contact.

Table 1: Physicochemical & Hazard Summary
ParameterSpecification / DataScientific Implication
Chemical Name 5H-Pyrrolo[3,2-d]pyrimidin-4-olPurine analogue; mimics endogenous substrates.
CAS Number 5655-01-6Unique identifier for safety tracking.
Molecular Weight 135.13 g/mol Low molecular weight facilitates rapid mucosal absorption.
GHS Hazard Codes H302, H315, H319, H335Acute oral toxicity and severe mucosal/dermal irritation.
Physical Form Solid (Powder)High risk of electrostatic aerosolization during weighing.

Personal Protective Equipment (PPE) Matrix

To mitigate the specific hazards of 5H-Pyrrolo[3,2-d]pyrimidin-4-ol, PPE must be selected based on chemical resistance and particulate barrier properties.

Table 2: Required PPE & Operational Rationale
PPE CategoryMinimum SpecificationCausality & Rationale
Eye/Face ANSI Z87.1 Safety GogglesPrevents micro-particulates from dissolving in the tear duct (H319), which would lead to rapid systemic absorption.
Respiratory N95/P100 Respirator (if outside hood)Blocks inhalation of fine powder (H335). Note: Primary engineering control must always be a Class II BSC or Chemical Fume Hood.
Hands Double Nitrile Gloves (≥0.11 mm)Heterocycles can permeate thin latex. Double-gloving allows safe removal of the outer contaminated layer before exiting the hood.
Body Chemically Resistant Lab CoatProtects against dermal transfer (H315) and prevents powder from embedding in street clothing.

Step-by-Step Operational Workflow

This protocol utilizes a self-validating methodology to ensure that 5H-Pyrrolo[3,2-d]pyrimidin-4-ol is weighed, dissolved, and handled without compromising researcher safety or assay precision.

Phase 1: Environmental Isolation & Weighing
  • Workspace Setup: Decontaminate an analytical balance and place it inside a certified chemical fume hood with a face velocity of 80–100 FPM.

  • Electrostatic Mitigation: Wipe the interior of the hood and the balance draft shield with a static-dissipative cloth.

    • Causality: Heterocyclic powders carry high static charges. Electrostatic repulsion can cause the powder to "jump" out of the weigh boat, leading to aerosolization and inaccurate molarity calculations.

  • Transfer: Use an anti-static, grounded spatula to transfer the powder into an anti-static weigh boat.

Phase 2: Dissolution & Self-Validation
  • Solvent Addition: Transfer the weighed powder into a borosilicate glass vial. Add the appropriate volume of solvent (e.g., DMSO, as aqueous solubility is limited prior to salt formation).

  • Agitation: Vortex the sealed vial for 60 seconds, followed by 5 minutes of mild sonication to disrupt crystalline lattices.

  • Self-Validation Checkpoint: To confirm absolute dissolution, hold the sealed vial against both a stark white and a matte black background under direct light.

    • Validation Logic: The solution must exhibit 100% optical clarity. The presence of any Tyndall effect (light scattering) indicates undissolved micro-particulates. If injected into an enzymatic assay, these particulates will create localized concentration gradients, invalidating your kinetic data.

Phase 3: Decontamination & Disposal Plan
  • Primary Wipe: Dampen a lint-free wipe with 70% Isopropanol (IPA) or Ethanol. Wipe down the spatula, balance pan, and bench surface.

  • Secondary Wipe: Follow with a distilled water wipe to remove any residual solvent film.

  • Self-Validation Checkpoint: Perform a final swipe with a dry, dark-colored swab over the balance pan. Visually inspect the swab; a clean swab validates the complete removal of the white heterocyclic residue.

  • Waste Disposal: Discard all outer gloves, weigh boats, and wipes into a designated solid hazardous waste container labeled for "Toxic/Irritant Heterocyclic Compounds."

Mechanism of Action Diagram

To contextualize the importance of strict handling, the following diagram illustrates how 5H-Pyrrolo[3,2-d]pyrimidin-4-ol acts as a transition-state inhibitor within the purine salvage pathway, a mechanism critical for antimalarial and T-cell leukemia drug development[1][3].

Pathway H Hypoxanthine (Endogenous Substrate) Enzyme HGXPRT / PNP (Target Enzymes) H->Enzyme Binds Active Site PRPP PRPP (Co-substrate) PRPP->Enzyme Donates Ribose Product Inosine Monophosphate (Purine Salvage) Enzyme->Product Enzymatic Catalysis Death Metabolic Disruption (Parasite/T-Cell Death) Product->Death Prevents Inhibitor 5H-Pyrrolo[3,2-d]pyrimidin-4-ol (9-deazahypoxanthine) Inhibitor->Enzyme Transition State Inhibition Inhibitor->Death Induces

Mechanism of HGXPRT/PNP inhibition by 5H-Pyrrolo[3,2-d]pyrimidin-4-ol.

References

  • Improving human health outcomes one transition state analogue at a time , Ferrier Research Institute, 1

  • Acyclic nucleoside phosphonates containing 9-deazahypoxanthine... , ResearchGate, 2

  • Inhibition and Mechanism of Plasmodium falciparum Hypoxanthine–Guanine–Xanthine Phosphoribosyltransferase , ACS Chemical Biology, 3

  • Safety Data Sheet - 1,5-Dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one (CAS 5655-01-6) , ChemScene,4

Sources

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。